Technical Documentation Center

2-Bromo-3-methoxypyridine-5-boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-3-methoxypyridine-5-boronic acid
  • CAS: 2121512-64-7

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 2-Bromo-3-methoxypyridine-5-boronic acid (CAS 2121512-64-7) in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex heterobiaryl scaffolds is heavily reliant on highly functionalized, multi-handle building blocks. 2-Bromo-3-methoxypyridine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex heterobiaryl scaffolds is heavily reliant on highly functionalized, multi-handle building blocks. 2-Bromo-3-methoxypyridine-5-boronic acid (CAS 2121512-64-7) represents a masterclass in strategic molecular design. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a programmable node for orthogonal functionalization.

The molecule features three distinct reactive domains:

  • C5-Boronic Acid : Primed for immediate carbon-carbon bond formation via Suzuki-Miyaura cross-coupling[1].

  • C2-Bromo Group : Highly activated by the adjacent pyridine nitrogen, serving as a dormant handle for subsequent nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination[2].

  • C3-Methoxy Group : Acts as an electron-donating modulator that stabilizes the ring system and can serve as a late-stage handle for demethylation to yield a free hydroxyl group.

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic causality, and field-proven protocols for maximizing its utility while mitigating common failure modes like protodeboronation.

Physicochemical & Structural Profile

Understanding the baseline properties of 2-bromo-3-methoxypyridine-5-boronic acid is critical for predicting its behavior in biphasic catalytic systems and optimizing storage conditions to prevent boroxine trimerization,[3].

PropertyValue / Description
Chemical Name 2-Bromo-3-methoxypyridine-5-boronic acid
CAS Number 2121512-64-7
Molecular Formula C6H7BBrNO3
Molecular Weight 231.84 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, and aqueous basic solutions; sparingly soluble in non-polar organics.
Storage Requirements 2-8°C under an inert atmosphere (Argon/N2) to prevent oxidation and dehydration to the boroxine anhydride.

Synthesis & Manufacturing Workflows: The Causality of the Synthetic Route

The synthesis of this building block is a sequential exercise in directing group chemistry and electronic modulation. The most robust industrial and laboratory-scale route involves three distinct phases[4],[5].

Step 1: Regioselective Bromination
  • Reaction : 3-Hydroxypyridine + Br₂/NaOH → 2-Bromo-3-hydroxypyridine.

  • Causality : The synthesis must begin with the free hydroxyl group. The strongly electron-donating -OH group directs the electrophilic bromination exclusively to the ortho position (C2). Attempting to brominate after methylation would result in poor regioselectivity and sluggish kinetics[4].

Step 2: Methylation
  • Reaction : 2-Bromo-3-hydroxypyridine + CH₃I + KOH → 2-Bromo-3-methoxypyridine.

  • Causality : The hydroxyl group is methylated using methyl iodide in DMSO. This step protects the oxygen from interfering with subsequent organometallic steps and modulates the electronic density of the pyridine ring, making the C5 position more amenable to C-H activation[4].

Step 3: Iridium-Catalyzed C-H Borylation
  • Reaction : 2-Bromo-3-methoxypyridine + B₂pin₂ + [Ir(OMe)(COD)]₂ → Pinacol ester intermediate → Hydrolysis to Boronic Acid.

  • Causality : Traditional lithium-halogen exchange is impossible here because the C2-bromo group is highly reactive. Instead, state-of-the-art synthesis utilizes Iridium-catalyzed C-H borylation. The steric bulk of the C2-bromo and C3-methoxy groups directs the Iridium catalyst exclusively to the unhindered C5 position, yielding the boronic acid without disturbing the delicate C2-bromo handle[5].

Mechanistic Insights: Orthogonal Functionalization & Suzuki-Miyaura Dynamics

The strategic value of 2-bromo-3-methoxypyridine-5-boronic acid lies in its chemoselectivity . In a standard Suzuki-Miyaura coupling, the C5-boronic acid undergoes rapid transmetalation with the Palladium(II) intermediate. The C2-bromo group remains completely inert during this process because oxidative addition of Pd(0) into a C-Br bond is vastly outcompeted by the transmetalation of the pre-existing boronic acid when stoichiometry is controlled[2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim 2-Bromo-3-methoxy... boronic acid RedElim->Pd0 Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting boronic acid transmetalation.

Once the C5 position is arylated, the C2-bromo group is "unlocked" for a second, orthogonal reaction. Because it is adjacent to the pyridine nitrogen, it is highly electron-deficient, making it an ideal substrate for SNAr with amines or a secondary Buchwald-Hartwig cross-coupling[2].

OrthogonalWorkflow Start 2-Bromo-3-methoxypyridine- 5-boronic acid Step1 Step 1: Suzuki Coupling (Reacts at C5-B(OH)2) Start->Step1 Ar-X, Pd(0), Base Intermediate C5-Arylated Intermediate (C2-Bromo intact) Step1->Intermediate Step2 Step 2: Buchwald-Hartwig / SNAr (Reacts at C2-Br) Intermediate->Step2 Amine/Nucleophile Final Complex Heterobiaryl API Step2->Final

Figure 2: Orthogonal functionalization workflow utilizing C5-boronic acid and C2-bromo handles.

Experimental Protocols: Self-Validating Suzuki-Miyaura Coupling

Heteroaryl boronic acids are notoriously susceptible to protodeboronation —a base-catalyzed fragmentation of the zwitterionic boronate intermediate that replaces the boronic acid with a proton[6],[5]. To prevent this, the following protocol is engineered as a self-validating system prioritizing kinetic efficiency over brute-force thermodynamics[7].

Step-by-Step Methodology
  • Solvent Preparation (Critical) : Prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for a minimum of 30 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II). A stalled catalytic cycle increases the residence time of the boronic acid at elevated temperatures, directly exacerbating competitive protodeboronation[7].

  • Reagent Loading : In an oven-dried Schlenk flask, combine:

    • Aryl halide (1.0 equiv)

    • 2-Bromo-3-methoxypyridine-5-boronic acid (1.2 equiv)

    • K₂CO₃ (2.5 equiv). Causality: K₂CO₃ is chosen over NaOH. Milder bases facilitate transmetalation without triggering the rapid zwitterionic fragmentation seen with hydroxide ions[5].

    • Pd(dppf)Cl₂ (3-5 mol%)

  • Reaction Execution : Add the degassed solvent mixture under Argon. Heat the reaction to 80°C (do not exceed 85°C to protect the boronic acid) for 2–4 hours.

  • In-Process Control (IPC) & Self-Validation :

    • Baseline: Take an LC-MS aliquot at t=0. Note the mass of the boronic acid (m/z 232 [M+H]⁺).

    • Validation Check (t=2h): Analyze the LC-MS trace. The disappearance of the aryl halide indicates success.

    • Failure Mode Identification: If the aryl halide remains but the boronic acid is consumed, look for the presence of 2-bromo-3-methoxypyridine (m/z 188 [M+H]⁺) . The appearance of this mass strictly confirms protodeboronation. If this byproduct exceeds 10% area, the system is failing, indicating inadequate degassing or excessive thermal stress.

Handling, Stability, and Storage Protocols

To maintain the integrity of 2-bromo-3-methoxypyridine-5-boronic acid, stringent handling protocols must be observed:

  • Boroxine Formation : Boronic acids naturally dehydrate to form cyclic trimers (boroxines) upon exposure to ambient air and fluctuating temperatures. While boroxines are generally competent in Suzuki couplings, they alter the stoichiometric calculations (1 mole of boroxine = 3 moles of boronic acid equivalent). Store strictly at 2-8°C in a desiccator under Argon.

  • Re-hydration : If boroxine formation is suspected (evident by a shifting melting point or broad NMR peaks), the material can often be re-hydrated by stirring in a THF/Water mixture prior to the reaction, though using fresh material is always preferred for quantitative yields.

References[3] Title: 2-Bromo-3-methoxypyridine-5-boronic acid | 2121512-64-7 | Source: sigmaaldrich.com | URL: Link[4] Title: 2-Bromo-3-methoxypyridine-5-boronic acid (1 x 500 mg) - Reagentia | Source: reagentia.eu | URL: Link[9] Title: ChemScene (Page 161) @ ChemBuyersGuide.com, Inc. | Source: chembuyersguide.com | URL: Link[5] Title: A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals | Source: benchchem.com | URL: Link[1] Title: Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Source: researchgate.net | URL: Link[7] Title: Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls | Source: acs.org | URL: Link[2] Title: Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions | Source: acs.org | URL: Link[8] Title: Help needed with unreproducible Suzuki coupling : r/Chempros | Source: reddit.com | URL: Link[6] Title: A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates | Source: acs.org | URL: Link

Sources

Exploratory

2-Bromo-3-methoxypyridine-5-boronic acid chemical structure and SMILES

An In-Depth Technical Guide to 2-Bromo-3-methoxypyridine-5-boronic acid: Synthesis, Properties, and Applications in Drug Discovery Introduction In the landscape of modern medicinal chemistry and organic synthesis, the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Bromo-3-methoxypyridine-5-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic boronic acids have emerged as exceptionally versatile reagents. This guide provides a comprehensive technical overview of 2-Bromo-3-methoxypyridine-5-boronic acid, a key intermediate valued for its unique combination of a pyridine scaffold, a methoxy group, a bromine atom, and a boronic acid moiety. This trifecta of functional groups offers multiple reaction handles, making it an invaluable tool for researchers developing novel therapeutics and advanced materials.

The pyridine ring is a privileged structure in drug discovery, frequently found in kinase inhibitors and other targeted therapies due to its ability to engage in critical hydrogen bonding interactions within protein active sites.[1] The boronic acid functional group serves as a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forging carbon-carbon bonds.[1][2][3] Furthermore, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent bonds with enzymatic targets, a strategy successfully employed in several FDA-approved drugs.[4][5] This guide will delve into the chemical properties, synthesis, and core applications of 2-Bromo-3-methoxypyridine-5-boronic acid, providing field-proven insights for its effective utilization in research and development.

Chemical Identity and Properties

2-Bromo-3-methoxypyridine-5-boronic acid is a substituted pyridinylboronic acid. Its structure is characterized by a pyridine ring substituted at the 2-position with a bromine atom, at the 3-position with a methoxy group, and at the 5-position with a boronic acid group [-B(OH)₂]. The presence of both an electron-donating methoxy group and an electron-withdrawing bromine atom influences the electronic properties and reactivity of the pyridine ring and the boronic acid.

Chemical Structure

The structural representation of the molecule is critical for understanding its reactivity and interactions.

Caption: Chemical Structure of 2-Bromo-3-methoxypyridine-5-boronic acid.

Physicochemical Data

The key identifiers and properties of this compound are summarized below for easy reference.

PropertyValueReference
CAS Number 2121512-64-7
Synonym (6-bromo-5-methoxypyridin-3-yl)boronic acid
Molecular Formula C₆H₇BBrNO₃
Molecular Weight 231.84 g/mol
SMILES COc1cc(B(O)O)cnc1Br
InChI Key CBWDNGPSBFKVIL-UHFFFAOYSA-N
Typical Purity ≥95%
Appearance White to off-white solid
Storage 2-8°C, under inert atmosphere

Synthesis and Mechanistic Considerations

The synthesis of functionalized aryl and heteroaryl boronic acids typically relies on two primary strategies: palladium-catalyzed borylation of an aryl halide or lithium-halogen exchange followed by electrophilic trapping with a borate ester.[6] For a polysubstituted precursor like the one required for 2-Bromo-3-methoxypyridine-5-boronic acid, the latter approach often provides greater control and higher yields.

A plausible and robust synthetic route starts from a suitable dihalogenated precursor, such as 2,5-dibromo-3-methoxypyridine. The key is the selective metalation of the C5-Br bond over the C2-Br bond, which is generally achievable due to differences in electronic environment and steric hindrance.

Proposed Synthetic Protocol: Lithiation-Borylation

This protocol is adapted from established procedures for analogous heteroaryl boronic acids.[7]

Step 1: Reaction Setup

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,5-dibromo-3-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Purge the flask with dry nitrogen or argon for 15 minutes.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

Causality: The use of anhydrous conditions and an inert atmosphere is critical to prevent quenching of the highly reactive organolithium intermediate. The low temperature (-78°C) is essential to ensure the stability of the lithiated pyridine and to prevent side reactions, such as decomposition or attack on the solvent.

Step 2: Lithium-Halogen Exchange

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stir the resulting mixture at -78°C for 30-60 minutes. Completion of the exchange can be monitored by TLC or LC-MS analysis of a quenched aliquot.

Causality: n-BuLi is a strong base and nucleophile that efficiently performs the lithium-halogen exchange. A slight excess ensures complete conversion of the starting material.

Step 3: Borylation

  • To the cold solution of the lithiated intermediate, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

Causality: Triisopropyl borate serves as the electrophilic boron source. The resulting boronate ester is more stable than the boronic acid under the reaction conditions. Allowing the mixture to warm gradually ensures the reaction proceeds to completion.

Step 4: Workup and Isolation

  • Cool the mixture to 0°C and quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography to yield the final product.

Causality: The acidic workup is crucial for hydrolyzing the triisopropyl boronate ester to the desired boronic acid. The subsequent extraction and purification steps remove inorganic salts and organic byproducts.

Synthetic Workflow Diagram

G start 2,5-Dibromo-3-methoxypyridine in Anhydrous THF step1 Lithium-Halogen Exchange start->step1 1. n-BuLi 2. -78°C step2 Borylation step1->step2 1. B(O-iPr)₃, -78°C 2. Warm to RT step3 Acidic Workup & Hydrolysis step2->step3 2M HCl (aq) end 2-Bromo-3-methoxypyridine-5-boronic Acid (Product) step3->end Extraction & Purification

Caption: Workflow for the synthesis of 2-Bromo-3-methoxypyridine-5-boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-Bromo-3-methoxypyridine-5-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, providing access to a vast array of biaryl and hetero-biaryl compounds.[8]

General Protocol for Suzuki-Miyaura Coupling

Reactants:

  • Aryl Halide (Ar-X, where X = I, Br, Cl) or Triflate (Ar-OTf) (1.0 eq)

  • 2-Bromo-3-methoxypyridine-5-boronic acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • To a reaction vessel, add the aryl halide, 2-Bromo-3-methoxypyridine-5-boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture (typically 80-110°C) with stirring for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified via chromatography.

Causality: The base is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states. Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii_complex Ar-Pd(II)L₂-X ox_add->pd_ii_complex transmetal Transmetalation pd_ii_complex->transmetal biaryl_complex Ar-Pd(II)L₂-Ar' transmetal->biaryl_complex red_elim Reductive Elimination biaryl_complex->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product ar_x Ar-X ar_x->ox_add boronic Ar'-B(OH)₂ + Base boronic->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery

The true value of 2-Bromo-3-methoxypyridine-5-boronic acid lies in the diverse molecular structures it enables. The three distinct functional points—the boronic acid for coupling, the bromine for subsequent chemistry (e.g., another coupling, lithiation, or amination), and the methoxy group for modulating electronics and providing a hydrogen bond acceptor—offer immense flexibility in a drug design campaign.

  • Scaffold Hopping and Library Synthesis: This reagent is ideal for generating libraries of compounds around a core scaffold. The Suzuki coupling at the 5-position allows for the exploration of one pocket of a protein target, while the bromine at the 2-position can be used in a subsequent step to explore an adjacent region.

  • Kinase Inhibitor Development: As previously noted, substituted pyridines are prevalent in kinase inhibitors.[1] This building block allows for the rapid synthesis of analogs to optimize potency, selectivity, and pharmacokinetic properties (ADME). The methoxy group, in particular, can be crucial for orienting the molecule within a binding site or improving metabolic stability.

  • Boron as a Pharmacophore: Beyond its role as a synthetic handle, the boronic acid group can be retained in the final drug candidate. Boronic acids are known to act as inhibitors of serine proteases and other enzymes by forming a reversible, covalent bond with a catalytic serine residue, mimicking the tetrahedral transition state of peptide hydrolysis.[4][9] This has led to the development of successful drugs like Bortezomib (Velcade®) for multiple myeloma.[4]

Conclusion

2-Bromo-3-methoxypyridine-5-boronic acid is more than a simple chemical reagent; it is a strategically designed building block that empowers researchers in drug discovery and organic synthesis. Its well-defined structure provides three distinct points of functionality, enabling complex synthetic routes and facilitating the rapid generation of diverse molecular libraries. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, allows scientists to leverage its full potential in the rational design of the next generation of therapeutics and functional materials.

References

  • Sigma-Aldrich. 2-Bromo-3-methoxypyridine 97.
  • Sigma-Aldrich. 2-Bromo-3-methoxypyridine-5-boronic acid.
  • Benchchem. Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • The Royal Society of Chemistry.
  • CymitQuimica. CAS 163105-89-3: 2-Methoxy-5-pyridineboronic acid.
  • Sigma-Aldrich. 2-Bromo-5-methoxypyridine CAS 105170-27-2.
  • FAQ. What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid?.
  • PMC.
  • Frontier Specialty Chemicals. 2-Methoxypyridine-5-boronic acid.
  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Guidechem. 2-Methoxypyridine-3-boronic acid 163105-90-6 wiki.
  • ChemicalBook. 2-Methoxy-5-pyridineboronic acid | 163105-89-3.
  • Chem-Impex. 2-Methoxypyridine-3-boronic acid.
  • ResearchGate. Design and discovery of boronic acid drugs | Request PDF.
  • MIT Technology Licensing Office. Boron-Containing Pharmacophore.

Sources

Foundational

Safety data sheet (SDS) for 2-Bromo-3-methoxypyridine-5-boronic acid

An In-depth Technical Guide A Senior Application Scientist's Guide to the Safe Handling and Application of 2-Bromo-3-methoxypyridine-5-boronic acid Executive Summary: 2-Bromo-3-methoxypyridine-5-boronic acid is a heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide A Senior Application Scientist's Guide to the Safe Handling and Application of 2-Bromo-3-methoxypyridine-5-boronic acid

Executive Summary: 2-Bromo-3-methoxypyridine-5-boronic acid is a heterocyclic organoboron compound of significant interest to the pharmaceutical and drug development sectors. Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors and other therapeutic agents.[1][2] The unique arrangement of the bromo, methoxy, and boronic acid functionalities on the pyridine scaffold makes it a versatile reagent in medicinal chemistry.[3]

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and risk mitigation strategies for 2-Bromo-3-methoxypyridine-5-boronic acid. As a formal Safety Data Sheet (SDS) for this specific compound (CAS No. 2121512-64-7) is not consistently available, this document synthesizes data from structurally analogous boronic acids and pyridines to establish a robust and scientifically-grounded safety framework.[4][5][6] It is designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.

Compound Profile and Significance in Drug Discovery

Chemical Identity

2-Bromo-3-methoxypyridine-5-boronic acid is a stable, solid compound at room temperature, though it requires specific storage conditions to maintain its integrity.

PropertyValueSource(s)
CAS Number 2121512-64-7[7]
Linear Formula C₆H₇BBrNO₃[7]
Molecular Weight 231.84 g/mol [7]
Appearance White to beige or light brown crystalline powder[8][9]
Common Synonyms (6-Bromo-5-methoxypyridin-3-yl)boronic acid[7]
The Role of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives are foundational to modern drug discovery.[10] Their significance stems from two primary roles:

  • Versatile Coupling Reagents: They are indispensable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[1][2] This enables the modular assembly of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

  • Enzyme Inhibition: The boron atom in boronic acids is a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[11] This property has been successfully exploited to design potent and selective enzyme inhibitors. The first FDA-approved boronic acid drug, Bortezomib (Velcade®), is a proteasome inhibitor used in cancer therapy, highlighting the therapeutic potential of this chemical class.[3]

Specific Utility of the 2-Bromo-3-methoxypyridine Scaffold

The subject compound is particularly valuable due to its multifunctional nature. The boronic acid group serves as a handle for Suzuki coupling, while the bromine atom provides an orthogonal site for subsequent cross-coupling reactions, allowing for the sequential and controlled elaboration of the molecular structure. This makes it an ideal scaffold for building libraries of compounds for high-throughput screening, especially in the search for new kinase inhibitors, which are critical targets in oncology and inflammatory diseases.[1]

Synthesized Hazard Assessment

Disclaimer: This hazard assessment is a synthesis of information from Safety Data Sheets of structurally similar boronic acids.[5][6][12] It should be used as a primary guide for risk assessment in the absence of a manufacturer-provided SDS for CAS No. 2121512-64-7.

Inferred GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Synthesized from references[5][6][12]

Primary Routes of Exposure and Health Effects
  • Inhalation: Inhaling the dust may cause irritation to the respiratory tract.[5]

  • Skin Contact: Direct contact can cause skin irritation, redness, and discomfort.[6][12]

  • Eye Contact: The compound is a serious eye irritant and can cause significant damage if not promptly addressed.[6][12]

  • Ingestion: The compound is considered harmful if swallowed.[5]

Risk Mitigation and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following controls are essential for minimizing exposure risk.

Engineering Controls

The primary engineering control is to handle this compound within a certified chemical fume hood. This is non-negotiable. The fume hood serves two critical functions: it prevents the inhalation of fine dust particles and contains any potential spills within an easily decontaminated area.[13] Ensure the fume hood has adequate airflow before beginning work.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] Standard safety glasses are insufficient.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.[4]

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: If handling large quantities or if there is a risk of dust generation outside of a fume hood, a NIOSH/MSHA-approved respirator may be necessary.[14]

Workflow Diagram for Safe Handling

The following diagram outlines the standard workflow for safely handling 2-Bromo-3-methoxypyridine-5-boronic acid from storage to experimental use.

cluster_storage Storage Area cluster_hood Chemical Fume Hood cluster_cleanup Post-Handling Storage Retrieve from Refrigerator (2-8°C, Inert Atmosphere) Transport Transport in Sealed Secondary Container Storage->Transport 1. Retrieve Weigh Weigh Solid into Reaction Vessel (Minimize Dust) Transport->Weigh 2. Prepare Reaction Add Solvents and Reagents for Reaction Weigh->Reaction 3. Use Decontaminate Decontaminate Weighing Utensils and Work Surface Weigh->Decontaminate Return Tightly Reseal Primary Container Purge with Inert Gas Reaction->Return 4. Seal Dispose_PPE Dispose of Contaminated Gloves in Hazardous Waste Reaction->Dispose_PPE Store_Back Return to Designated Storage (2-8°C) Return->Store_Back 5. Store Start Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Unused reagent, contaminated solids) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Reaction mixtures, solutions) Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Seal Ensure Container is Tightly Sealed and Stored in a Designated Area Collect_Solid->Seal Collect_Liquid->Seal Disposal Arrange for Pickup by Certified Hazardous Waste Handler Seal->Disposal

Caption: Decision-making process for the disposal of waste.

First Aid Measures

Immediate and appropriate first aid is critical in case of accidental exposure. [4][15]

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. [15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. [6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][15]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [14][16]|

References

  • How To Safely Dispose of Boric Acid. (2025, July 16). Vertex AI Search.
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • How to Store Boric Acid. (2025, July 16). Vertex AI Search.
  • 2-Bromo-3-methoxypyridine-5-boronic acid | 2121512-64-7. Sigma-Aldrich.
  • Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid. Benchchem.
  • Processing of nuclear power plant waste streams containing boric acid. IAEA.
  • Bor
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • (3-Cyclopropylphenyl)boronic acid Safety Data Sheet.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 2-Methoxy-5-pyridineboronic acid | 163105-89-3. ChemicalBook.
  • Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • 2-BROMO-5-METHOXYPYRIDINE - Safety D
  • 2-Methoxypyridine-3-boronic acid Safety Data Sheet. (2010, June 22). Thermo Fisher Scientific.
  • B-(5-Bromo-2-methoxy-3-pyridinyl)
  • (2-Bromo-6-fluoro-3-methoxyphenyl)
  • 2-Methoxypyridine-3-boronic acid 163105-90-6 wiki. Guidechem.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). MDPI.
  • CAS 163105-89-3: 2-Methoxy-5-pyridineboronic acid. CymitQuimica.
  • 5-Methoxypyridine-3-boronic Acid Safety Data Sheet. (2025, November 18). TCI Chemicals.
  • 2-Methoxypyridine-3-boronic acid Safety Data Sheet. (2024, February 10). Thermo Fisher Scientific.
  • Design and discovery of boronic acid drugs. (2020, March 30). Semantic Scholar.
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021, April 2). MDPI.

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties and Solubility Profiles of 2-Bromo-3-methoxypyridine-5-boronic Acid

Executive Summary In modern drug discovery and materials science, heteroaryl boronic acids are indispensable building blocks, primarily serving as critical electrophile coupling partners in Suzuki-Miyaura cross-coupling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, heteroaryl boronic acids are indispensable building blocks, primarily serving as critical electrophile coupling partners in Suzuki-Miyaura cross-coupling reactions. 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) is a highly functionalized, electron-deficient building block. The strategic placement of a bromine atom at the C2 position enables orthogonal coupling strategies, while the C3 methoxy group provides unique steric and electronic tuning.

However, working with highly functionalized heteroaryl boronic acids presents distinct physicochemical challenges, including variable solubility, spontaneous dehydration to boroxines, and susceptibility to protodeboronation. This whitepaper provides an authoritative, in-depth analysis of the physical properties, solubility dynamics, and validated handling protocols for 2-Bromo-3-methoxypyridine-5-boronic acid.

Structural and Physicochemical Properties

The physicochemical behavior of 2-Bromo-3-methoxypyridine-5-boronic acid is governed by the interplay between its amphoteric functional groups. The electron-withdrawing nature of the pyridine nitrogen and the C2-bromine atom significantly increases the electrophilicity of the boron atom. This electronic environment lowers the pKa of the boronic acid relative to standard phenylboronic acid, making it more prone to forming the boronate anion at physiological or slightly basic pH levels.

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionCausality / Implication
CAS Number 2121512-64-7 [1]Unique chemical identifier for procurement and tracking.
Molecular Formula C₆H₇BBrNO₃Determines exact mass for mass spectrometry (MS) validation.
Molecular Weight 231.84 g/mol Critical for stoichiometric calculations in cross-coupling.
Appearance Off-white to pale yellow solidColor shifts may indicate oxidative degradation.
Calculated LogP ~1.2Indicates moderate lipophilicity; favors organic solvent partitioning.
H-Bond Donors 2 (from -B(OH)₂)Drives intermolecular dimerization and poor aqueous solubility.
H-Bond Acceptors 4 (N, OMe, 2x OH)Enables strong solvation in polar aprotic solvents (e.g., DMSO).

The Thermodynamics of Boroxine Formation

A common analytical challenge when handling 2-Bromo-3-methoxypyridine-5-boronic acid is the accurate determination of its melting point and solid-state stability. Boronic acids do not typically "melt" in a traditional thermodynamic sense; instead, they undergo a thermally induced, reversible dehydration to form cyclic trimers known as boroxines (R₃B₃O₃).

This dehydration process ( 3R−B(OH)2​⇌R3​B3​O3​+3H2​O ) is entropically driven. As demonstrated in computational thermodynamic studies of boronic acid monomers, the release of three water molecules into the bulk environment provides a massive entropy gain that overcomes the enthalpic cost of forming the rigid boroxine ring[2]. Consequently, analytical techniques like Differential Scanning Calorimetry (DSC) will often show a broad endothermic peak corresponding to dehydration rather than a sharp melting point. Researchers must ensure that stock masses account for potential boroxine equilibrium, as the molecular weight of the trimer differs significantly from the monomer.

Stability and Protodeboronation Dynamics

Heteroaryl boronic acids are notoriously susceptible to protodeboronation —the hydrolytic cleavage of the carbon-boron bond to yield the corresponding des-borylated heterocycle.

The causality behind this degradation lies in the speciation of the boronic acid. As the pH of the environment approaches or exceeds the pKa of the boronic acid, the molecule converts into a tetrahedral boronate anion [R−B(OH)3​]− . The electron-withdrawing pyridine ring and the C2-bromine atom stabilize the transient carbanion intermediate that forms upon C-B bond cleavage. Recent mechanistic studies confirm that base-catalyzed hydrolysis and subsequent protodeboronation are dominant degradation pathways for electron-deficient heteroaryl systems [3].

Speciation Monomer Boronic Acid Monomer (Active Species) Boroxine Boroxine Trimer (Dehydrated Form) Monomer->Boroxine -H2O (Heat/Vacuum) Boronate Boronate Anion (High pH) Monomer->Boronate +OH- (pH > pKa) Boroxine->Monomer +H2O (Aqueous) Boronate->Monomer +H+ (pH < pKa) Degradation Protodeboronation (Degradation Product) Boronate->Degradation Base-Catalyzed Cleavage

Chemical speciation and protodeboronation pathways of heteroaryl boronic acids.

Solubility Profile & Solvent Selection

The solubility of 2-Bromo-3-methoxypyridine-5-boronic acid is heavily dependent on the solvent's ability to disrupt the strong intermolecular hydrogen bonds of the boronic acid dimers.

Table 2: Solubility Profile in Common Solvents

SolventSolubility TierMechanistic Rationale
Water (pH 7.0) Poor (< 1 mg/mL)High lattice energy of H-bonded dimers prevents aqueous solvation.
Water (pH > 9.0) Moderate/HighFormation of the highly soluble boronate anion (risk of degradation).
DMSO / DMF Excellent (> 50 mg/mL)Strong H-bond acceptors disrupt dimers, stabilizing the monomer.
Methanol / Ethanol ModerateSoluble, but forms transient boronate esters (R-B(OR')₂).
Dichloromethane PoorLacks H-bond accepting capability to break solid-state dimers.

Expert Insight: Always prepare master stock solutions in anhydrous DMSO. DMSO acts as a potent hydrogen bond acceptor, effectively breaking the boronic acid dimers without inducing the protodeboronation risks associated with basic aqueous solutions.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By incorporating internal standards, the researcher can mathematically distinguish between true insolubility and chemical degradation (protodeboronation) during the assay.

Protocol 1: Preparation of Standardized Stock Solutions (DMSO)
  • Equilibration: Allow the vial of 2-Bromo-3-methoxypyridine-5-boronic acid to reach room temperature in a desiccator to prevent ambient moisture condensation, which alters the boroxine/boronic acid ratio.

  • Weighing: Weigh the desired mass (e.g., 23.18 mg for a 100 mM solution) into a low-bind microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous, amine-free DMSO.

  • Dissolution: Vortex for 30 seconds. Do not apply heat, as localized heating can accelerate degradation or drive off residual water, altering the concentration.

  • Storage: Aliquot into single-use vials and store at -20°C under an argon atmosphere.

Protocol 2: Self-Validating Thermodynamic Solubility Assessment

This protocol measures the true equilibrium solubility in aqueous media while validating that the compound has not degraded during the incubation period.

  • Preparation of Media: Prepare the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) containing a chemically stable Internal Standard (IS) (e.g., Caffeine at 10 µg/mL).

  • Saturation: Add an excess amount of 2-Bromo-3-methoxypyridine-5-boronic acid solid (approx. 5 mg) to 1 mL of the IS-spiked buffer in a glass vial.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at exactly 25.0°C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid. Carefully aspirate the supernatant.

  • HPLC-UV Analysis:

    • Inject the supernatant onto a C18 RP-HPLC system.

    • Self-Validation Check: Compare the peak area of the Internal Standard (Caffeine) in the sample to a blank buffer injection. If the IS area is identical, no solvent evaporation occurred.

    • Next, evaluate the chromatogram for the presence of 2-bromo-3-methoxypyridine (the protodeboronation product). If the degradation peak exceeds 5% of the total area, the calculated solubility value must be flagged as kinetically unstable.

  • Quantification: Calculate the thermodynamic solubility of the intact boronic acid by comparing its peak area to a freshly prepared DMSO calibration curve.

SolubilityWorkflow Start Weigh Compound & Internal Standard Buffer Add to Aqueous Buffer (pH 2.0 - 10.0) Start->Buffer Incubate Shake Flask Incubation (24h at 25°C) Buffer->Incubate Centrifuge Centrifugation / Filtration (Phase Separation) Incubate->Centrifuge Analyze HPLC-UV Analysis (Quantify against IS) Centrifuge->Analyze Result Calculate Thermodynamic Solubility Analyze->Result

Self-validating thermodynamic solubility workflow using an internal standard.

References

  • Reagentia Chemical Database. "2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) Specifications." Reagentia. Available at: [Link]

  • Korich, A. L., & Iovine, P. M. "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2: A Computational Investigation." Dalton Transactions / PubMed Central (PMC). Available at:[Link]

  • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021, 143(36), 14814-14826. Available at:[Link]

Foundational

Comprehensive NMR Spectroscopic Analysis of 2-Bromo-3-methoxypyridine-5-boronic acid

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Compound: 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7)[1] Introduction & Chemical Significance In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Compound: 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7)[1]

Introduction & Chemical Significance

In modern drug discovery and organic synthesis, polysubstituted pyridine boronic acids serve as indispensable building blocks, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. 2-Bromo-3-methoxypyridine-5-boronic acid is a highly functionalized heteroaromatic compound featuring orthogonal reactive sites: a boronic acid moiety for cross-coupling and a brominated position for subsequent functionalization.

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of such electron-deficient, heteroaromatic boronic acids. Misinterpretation of their Nuclear Magnetic Resonance (NMR) spectra often stems from a lack of understanding of the competing electronic effects (mesomeric and inductive) and the unique relaxation dynamics introduced by the boron nucleus. This technical guide deconstructs the 1 H and 13 C NMR spectra of this compound, providing a self-validating framework for accurate signal assignment and optimal experimental acquisition.

Structural Elucidation & Electronic Environment

The canonical SMILES for this compound is COC1=CC(B(O)O)=CN=C1Br[2]. To accurately predict and assign the NMR resonances, we must first map the electronic environment of the pyridine ring:

  • N-1 (Pyridine Nitrogen): Highly electronegative, exerting a strong inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effect, profoundly deshielding adjacent positions (C-2, C-6).

  • C-2 (Bromine substituent): Bromine is electronegative ( −I ) but also introduces a significant "heavy atom effect" (spin-orbit coupling), which paradoxically shields the directly attached 13 C nucleus.

  • C-3 (Methoxy substituent): The oxygen atom withdraws electrons inductively ( −I ) but donates electron density into the ring via resonance ( +M ), shielding the ortho (C-4) and para (C-6) positions. However, the +M effect is dominant at C-4.

  • C-5 (Boronic Acid substituent): The −B(OH)2​ group is mildly electron-withdrawing and introduces quadrupolar relaxation dynamics due to the 11 B and 10 B isotopes.

NMR_Logic cluster_1H 1H NMR Signals cluster_13C 13C NMR Signals Mol 2-Bromo-3-methoxypyridine -5-boronic acid H6 H-6: ~8.45 ppm (Deshielded by N) Mol->H6 H4 H-4: ~7.68 ppm (Shielded by OMe) Mol->H4 OMe_H OCH3: ~3.92 ppm (Singlet) Mol->OMe_H BOH B(OH)2: ~8.32 ppm (Broad, exchangeable) Mol->BOH C2 C-2: ~133.8 ppm (Heavy Atom Effect) Mol->C2 C3 C-3: ~154.2 ppm (Attached to O) Mol->C3 C5 C-5: ~128.5 ppm (Quadrupolar Broadening) Mol->C5 C6 C-6: ~146.5 ppm (Adjacent to N) Mol->C6

Caption: Structural assignment logic mapping electronic effects to expected NMR chemical shifts.

1 H NMR Spectroscopy: Signal Assignment & Causality

The 1 H NMR spectrum of 2-Bromo-3-methoxypyridine-5-boronic acid is relatively simple but requires careful interpretation of meta-couplings and solvent-dependent exchangeable protons.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
H-6 8.45Doublet (d)1.81HPyridine CH; strongly deshielded by the adjacent N atom.
-B(OH) 2​ 8.32Broad Singlet (br s)-2HBoronic acid hydroxyls; visible due to DMSO hydrogen bonding.
H-4 7.68Doublet (d)1.81HPyridine CH; shielded by the ortho +M effect of the methoxy group.
-OCH 3​ 3.92Singlet (s)-3HMethoxy aliphatic protons.

Mechanistic Insights:

  • Meta-Coupling Dynamics: The aromatic region is defined by a classic meta-coupling system between H-4 and H-6. Because they are separated by four bonds ( 4JHH​ ) within a rigid, planar heteroaromatic ring, the coupling constant is characteristically small ( J≈1.8 Hz).

  • Solvent-Dependent Hydroxyls: In non-coordinating solvents, the −B(OH)2​ protons often exchange too rapidly to be observed or dehydrate to form boroxines. By using DMSO- d6​ , the sulfoxide oxygen acts as a strong hydrogen-bond acceptor, locking the hydroxyl protons in place and rendering them visible as a broad singlet around 8.32 ppm.

13 C NMR Spectroscopy: Core Resonance & Quadrupolar Effects

The 13 C NMR spectrum reveals the underlying carbon framework. The assignments rely heavily on understanding substituent-induced chemical shifts (SICS) and nuclear relaxation pathways.

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)TypeAssignment Logic & Causality
C-3 154.2CqC-OMe: Strongly deshielded by the direct attachment to the electronegative oxygen atom.
C-6 146.5CHPyridine CH: Deshielded by the adjacent electronegative pyridine nitrogen.
C-2 133.8CqC-Br: Upfield shifted relative to a standard C-N carbon due to the diamagnetic shielding contribution of the bromine "heavy atom effect".
C-5 128.5CqC-B(OH) 2​ : Broadened and low intensity due to 11 B/ 10 B quadrupolar scalar relaxation.
C-4 121.3CHPyridine CH: Shielded by the ortho-methoxy group's electron-donating resonance ( +M ).
-OCH 3​ 56.8CH 3​ Methoxy C: Typical chemical shift for an aliphatic ether carbon.

Mechanistic Insights: The most challenging resonance to observe is C-5 . The carbon atom directly attached to the boron nucleus undergoes scalar relaxation of the second kind. Boron possesses two NMR-active isotopes ( 11 B, I=3/2 ; 10 B, I=3 ), both of which are quadrupolar. Their rapid quadrupolar relaxation provides an efficient relaxation pathway for the attached 13 C nucleus, which drastically broadens the resonance line and diminishes the Nuclear Overhauser Effect (NOE) enhancement.

Validated Experimental Protocol for Boronic Acid NMR

To ensure scientific integrity and reproducible results, the following self-validating protocol must be strictly adhered to. The primary failure mode in boronic acid NMR analysis is the spontaneous dehydration of the sample into a cyclic boroxine trimer, which convolutes the spectrum with overlapping multiplet signals.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of 2-Bromo-3-methoxypyridine-5-boronic acid. Do not exceed this concentration, as overly concentrated boronic acids are more prone to oligomerization.

  • Solvent Selection (Critical Step): Add 0.6 mL of high-purity DMSO- d6​ (100 atom % D). Do not use CDCl 3​ . DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom and forming strong hydrogen bonds with the hydroxyl groups, effectively trapping the molecule in its monomeric state.

  • Dissolution & Homogenization: Sonicate the NMR tube for 2–3 minutes at room temperature. This kinetic energy ensures the complete dissolution and disruption of any transient intermolecular hydrogen bonds or pre-formed boroxines.

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ . Tune and match the probe specifically for the sample dielectric. Shim the magnetic field (Z, Z2, Z3 gradients) until the lock level is maximized.

  • Acquisition Parameters:

    • 1 H NMR: Run a standard 1D sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 transients.

    • 13 C NMR: Run a 1D sequence with proton decoupling (e.g., zgpg30). Set D1 to 2.5–3.0 seconds to account for the slower relaxation of quaternary carbons. Acquire a minimum of 1024 transients to overcome the quadrupolar broadening of the C-5 resonance.

  • Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform. Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C).

NMR_Workflow S1 1. Sample Preparation Weigh 15-20 mg of compound S2 2. Solvent Selection Add 0.6 mL DMSO-d6 S1->S2 S3 3. Dissolution Sonicate to prevent boroxine formation S2->S3 Note1 DMSO-d6 disrupts intermolecular hydrogen bonds of B(OH)2 S2->Note1 S4 4. Spectrometer Setup Tune, Match, and Shim S3->S4 S5 5. Acquisition 1H: 16 scans, 13C: 1024+ scans S4->S5 S6 6. Processing FT, Phase & Baseline Correction S5->S6

Caption: Step-by-step NMR acquisition workflow optimized for boronic acid derivatives.

References

  • Fluorochem, "2-Bromo-3-methoxypyridine-5-boronic acid (CAS 2121512-64-7) Specifications", Fluorochem UK. 2

  • Sigma-Aldrich, "CAS 2121512-64-7 Product Page", Sigma-Aldrich. 1

  • Pretsch, E., Bühlmann, P., & Badertscher, M., "Structure Determination of Organic Compounds", Springer.[Link]

  • Hall, D. G., "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials", Wiley-VCH.[Link]

Sources

Exploratory

A Technical Guide to the Storage, Stability, and Handling of 2-Bromo-3-methoxypyridine-5-boronic acid

Introduction: 2-Bromo-3-methoxypyridine-5-boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in the construction of co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 2-Bromo-3-methoxypyridine-5-boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in the construction of complex molecules for pharmaceutical and materials science research is significant. However, the inherent reactivity of the boronic acid functional group necessitates a thorough understanding of its stability profile. The integrity of this reagent is paramount for achieving reproducible, high-yielding, and predictable outcomes in synthetic chemistry. This guide provides an in-depth analysis of the factors governing the stability of 2-Bromo-3-methoxypyridine-5-boronic acid, offering field-proven protocols for its storage, handling, and stability assessment to ensure its optimal performance.

Core Concepts in Boronic Acid Stability

The stability of any boronic acid, including 2-Bromo-3-methoxypyridine-5-boronic acid, is intrinsically linked to the chemistry of the carbon-boron bond and the electrophilic nature of the boron atom. Two principal degradation pathways compromise the integrity of these reagents: protodeboronation and oxidation.[1] Understanding these mechanisms is fundamental to establishing effective preservation strategies.

1.1 Protodeboronation Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond. This process effectively converts the boronic acid back to its corresponding parent arene (in this case, 2-Bromo-3-methoxypyridine), rendering it inactive for cross-coupling. This reaction is known to be catalyzed by both acidic and basic conditions.[1] While arylboronic acids are generally more stable than their alkyl counterparts, exposure to moisture, especially outside of a neutral pH range, can accelerate this decomposition.[1]

1.2 Oxidation The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol (2-Bromo-3-methoxy-5-hydroxypyridine).[1][2] This process is often mediated by atmospheric oxygen and can be accelerated by the presence of oxidizing agents or exposure to light.[1] For peptide boronic acids, oxidation has been identified as a major initial degradation pathway.[2]

1.3 Dehydration/Anhydride Formation Boronic acids can undergo intermolecular dehydration to form boroxines (trimeric anhydrides). While this process is often reversible upon exposure to water, the presence of varying amounts of anhydride can affect the material's molecular weight and stoichiometry in reactions. The Safety Data Sheet for the related 2-Methoxypyridine-5-boronic acid explicitly notes that it may contain varying amounts of its anhydride.[3]

Recommended Storage and Handling Protocols

Given the vulnerabilities described above, stringent storage and handling protocols are essential to maximize the shelf life and preserve the purity of 2-Bromo-3-methoxypyridine-5-boronic acid.

2.1 Long-Term Storage (Solid State) For long-term storage, the solid material should be maintained in a state that minimizes its exposure to atmospheric oxygen and moisture.

ParameterRecommendationRationale & In-Depth Considerations
Temperature 2-8°C (Refrigerated) [4]Lower temperatures significantly reduce the rate of all chemical degradation pathways. Storing in a refrigerator is a standard and effective practice for boronic acids.[3]
Atmosphere Inert Gas (Nitrogen or Argon) [1][3]An inert atmosphere is critical to prevent oxidation of the electron-deficient boron center.[1] Backfilling the container with an inert gas after each use is a highly recommended best practice.
Container Tightly Sealed, Opaque Vial [3][5][6][7]A tightly sealed container is the primary barrier against moisture ingress.[3][6] Opaque glass is preferred to protect the compound from potential light-catalyzed degradation.
Location Dry, Well-Ventilated Area [6][8]Store in a dedicated, dry chemical storage area away from incompatible materials.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases [1][5][9]Co-storage with these materials must be avoided. Oxidizing agents directly promote the oxidation degradation pathway, while strong acids and bases can catalyze protodeboronation.[1]

2.2 Solution State Storage Boronic acids are significantly less stable in solution than in their solid state. Whenever possible, solutions should be prepared fresh for immediate use. If short-term storage is unavoidable, the following guidelines apply:

  • Solvent Choice: Use dry, aprotic solvents (e.g., anhydrous dioxane, THF, DMF) to minimize hydrolysis and protodeboronation.

  • Temperature: For solutions of similar compounds, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.[10]

  • Atmosphere: Solutions should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.

2.3 Safe Handling Procedures Proper handling is crucial to prevent both contamination of the reagent and exposure to the researcher.

  • Work Environment: Handle the solid material in a well-ventilated area, such as a chemical fume hood.[6][8] For maximum protection of the compound, use of a glovebox or glovebag with an inert atmosphere is ideal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][8]

  • Dispensing: Avoid generating dust when weighing and dispensing the solid.[1][11] Use clean, dry spatulas and weigh into a tared, sealed container.

  • Container Management: After dispensing, flush the headspace of the storage container with an inert gas before tightly resealing.[3]

Shelf Life and Recertification

While specific shelf-life data for 2-Bromo-3-methoxypyridine-5-boronic acid is not extensively published, when stored under the ideal conditions outlined above (refrigerated, under inert gas, protected from moisture), the solid material can be expected to remain stable for at least 1-2 years. However, for critical applications, especially after prolonged storage or if storage conditions have been suboptimal, recertification of the material's purity is strongly advised. The analytical protocols in the following section provide a framework for this recertification process.

Experimental Protocols for Stability Assessment

A self-validating system requires robust analytical methods to periodically assess the integrity of the reagent. The following protocols for ¹H NMR and HPLC are designed to detect the primary degradation products.

4.1 Protocol: Stability Assessment by ¹H NMR Spectroscopy

This method provides a rapid and effective way to qualitatively and semi-quantitatively assess the purity of the boronic acid and detect the presence of the protodeboronated impurity.

  • Sample Preparation: Accurately weigh ~5-10 mg of 2-Bromo-3-methoxypyridine-5-boronic acid and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often suitable as it can solubilize both the boronic acid and potential impurities.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for accurate integration.

  • Spectral Analysis:

    • Identify the characteristic aromatic proton signals for the parent compound.

    • Carefully examine the baseline for new signals. The primary product of protodeboronation, 2-Bromo-3-methoxypyridine, will exhibit a distinct set of aromatic signals.

    • Integrate the signals corresponding to the parent compound and the protodeboronation impurity.

  • Purity Calculation: The relative percentage of each component can be estimated by comparing the integral values of unique, well-resolved peaks.

4.2 Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is designed to separate the intact boronic acid from its degradation products.[1] However, a significant challenge in the analysis of boronic acids by reversed-phase (RP)-HPLC is their tendency to undergo on-column hydrolysis.[12][13]

  • System & Column: Use a standard HPLC system with a UV detector. A C18 column with low silanol activity (e.g., an end-capped, hybrid particle column) is recommended to minimize on-column hydrolysis.[13]

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Causality Note: The use of a mobile phase without a pH modifier (e.g., formic or trifluoroacetic acid) has been shown to minimize the on-column hydrolysis of some boronic acids and their esters.[1][13] Start with a neutral mobile phase.

  • Method Parameters:

    • Gradient: A typical gradient might run from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength appropriate for the pyridine ring system (e.g., 254 nm or 270 nm).

    • Column Temperature: Maintain at ambient or slightly elevated temperature (e.g., 30°C).

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The use of a non-aqueous, aprotic diluent can enhance the stability of the sample prior to injection.[12]

  • Data Analysis: Monitor the peak area of the 2-Bromo-3-methoxypyridine-5-boronic acid peak. The appearance of new peaks may correspond to degradation products like 2-Bromo-3-methoxypyridine (from protodeboronation) or 2-Bromo-3-methoxy-5-hydroxypyridine (from oxidation).

Visualization of Key Processes

5.1 Primary Degradation Pathways

G Figure 1: Primary Degradation Pathways cluster_start 2-Bromo-3-methoxypyridine-5-boronic acid cluster_products Degradation Products A C₆H₇BBrNO₃ B Protodeboronation Product (2-Bromo-3-methoxypyridine) A->B H₂O (H⁺ or OH⁻ catalysis) C Oxidation Product (2-Bromo-3-methoxy-5-hydroxypyridine) A->C [O] (e.g., Air)

Caption: Key decomposition routes for the target boronic acid.

5.2 Workflow for Stability Assessment and Recertification

G Figure 2: Workflow for Stability Assessment start Start: Older Reagent Lot prep Sample Preparation Weigh Sample Dissolve in Appropriate Solvent start->prep analysis Analytical Monitoring ¹H NMR Spectroscopy HPLC Analysis prep->analysis data Data Interpretation Identify Degradation Products Quantify Purity Compare to Specification analysis:nmr->data analysis:hplc->data decision Decision Point data->decision pass Result: Pass Release for Use decision->pass Purity ≥ Spec fail Result: Fail Dispose of Reagent decision->fail Purity < Spec

Caption: A systematic process for reagent quality verification.

Conclusion

The chemical integrity of 2-Bromo-3-methoxypyridine-5-boronic acid is not static; it is dependent on a disciplined approach to its storage and handling. By controlling key environmental variables—temperature, atmosphere, and moisture—researchers can significantly mitigate the primary degradation pathways of protodeboronation and oxidation. The implementation of the protocols detailed in this guide, from stringent storage conditions to routine analytical verification, will empower researchers to maintain the quality of this critical reagent, thereby ensuring the reliability and success of their synthetic endeavors.

References

  • Q. Dong et al. Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 2012. [Link]

  • P. K. S. T. S. Varma et al. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development, 2024. [Link]

  • P. K. S. T. S. Varma et al. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications, 2024. [Link]

  • Y. L. Zhang et al. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 2014. [Link]

  • M. A. T. Marreed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 2000. [Link]

  • A. M. B. G. de Leseleuc. Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 2017. [Link]

Sources

Foundational

The Analytical Blueprint of 2-Bromo-3-methoxypyridine-5-boronic Acid: Exact Mass, Isotopic Signatures, and HRMS Workflows

Executive Summary In modern drug discovery and complex organic synthesis, bifunctional building blocks like 2-Bromo-3-methoxypyridine-5-boronic acid (Chemical Formula: C6​H7​BBrNO3​ ) are indispensable[1]. Featuring both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional building blocks like 2-Bromo-3-methoxypyridine-5-boronic acid (Chemical Formula: C6​H7​BBrNO3​ ) are indispensable[1]. Featuring both a boronic acid moiety for Suzuki-Miyaura cross-coupling and an aryl bromide for subsequent iterative functionalization, this compound is a highly versatile intermediate. Furthermore, structurally analogous bromopyridine-boronic acids are increasingly deployed as mass-tagging derivatization agents to enhance the electrospray ionization (ESI) of neutral diols in complex biological matrices[2].

To utilize this compound effectively, researchers must establish rigorous analytical controls. This whitepaper provides an in-depth technical guide to the exact mass calculations, the unique isotopic convolution of boron and bromine, and the causality-driven High-Resolution Mass Spectrometry (HRMS) protocols required to self-validate the structural integrity of this molecule.

Theoretical Framework: Exact Mass & The "B-Br" Isotopic Interplay

Monoisotopic Mass Calculation

The exact monoisotopic mass is calculated using the most abundant naturally occurring isotopes for each element in the formula ( C6​H7​BBrNO3​ ): 12C , 1H , 11B , 79Br , 14N , and 16O .

  • Carbon ( 12C×6 ): 72.000000 Da

  • Hydrogen ( 1H×7 ): 7.054775 Da

  • Boron ( 11B×1 ): 11.009305 Da

  • Bromine ( 79Br×1 ): 78.918337 Da

  • Nitrogen ( 14N×1 ): 14.003074 Da

  • Oxygen ( 16O×3 ): 47.984745 Da

  • Total Monoisotopic Mass (Neutral): 230.9702 Da

The B-Br Isotopic Convolution

The mass spectrometric signature of this compound is defined by the statistical convolution of two elements with highly abundant secondary isotopes[3]:

  • Boron: Exists as 10B (19.9%) and 11B (80.1%), creating a characteristic ~1:4 ratio separated by ~1 Da.

  • Bromine: Exists as 79Br (50.7%) and 81Br (49.3%), creating a distinct ~1:1 ratio separated by ~2 Da[3].

When combined within a single molecule, these isotopes generate a highly diagnostic 4-peak primary envelope (M-1, M, M+1, M+2). The table below details the quantitative distribution for the deprotonated [M-H]− ion commonly observed in negative-mode ESI.

Table 1: Exact Mass and Relative Abundances of the [M-H]− Isotopic Envelope

Isotopic CompositionExact m/z [M-H]− Relative AbundanceDiagnostic Significance
12C61​H610​B79Br14N16O3−​ 228.9660~25.0%Confirms Boron presence (M-1)
12C61​H611​B79Br14N16O3−​ 229.9624100.0%Base Peak / Monoisotopic Mass
12C61​H610​B81Br14N16O3−​ 230.9640~24.1%Isobaric M+1 (Requires HRMS to resolve)
13C12C51​H611​B79Br14N16O3−​ 230.9658~6.6%Isobaric M+1 (Carbon-13 contribution)
12C61​H611​B81Br14N16O3−​ 231.9604~97.3%Confirms Bromine presence (M+2)

Expert Insight: Note the mass difference between the two M+1 isobars ( 10B/81Br vs. 13C/11B/79Br ) is a mere 0.0018 Da . Resolving these peaks requires an instrument with a resolving power exceeding 130,000 FWHM.

Isotopic_Logic Mol Monoisotopic Base Peak C6H6(¹¹B)(⁷⁹Br)NO3⁻ Sub1 Substitute ¹¹B with ¹⁰B (-0.996 Da) Mol->Sub1 Sub2 Substitute ⁷⁹Br with ⁸¹Br (+1.998 Da) Mol->Sub2 Sub3 Double Substitution ¹⁰B and ⁸¹Br (+1.002 Da) Mol->Sub3 Peak2 m/z 229.96 (Base Peak) (100% Abundance) Mol->Peak2 Peak1 m/z 228.96 (~25% Abundance) Sub1->Peak1 Peak3 m/z 231.96 (~97% Abundance) Sub2->Peak3 Peak4 m/z 230.96 (~24% Abundance) Sub3->Peak4

Caption: Logical mass shift relationships generating the 4-peak B-Br isotopic envelope.

Experimental Methodology: HRMS Analysis Workflow

To accurately detect 2-Bromo-3-methoxypyridine-5-boronic acid, the analytical protocol must be tailored to the unique chemical behavior of boronic acids.

Step-by-Step Protocol & Causality
  • Standard Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (Stock: 1 mg/mL).

  • Working Solution (Critical Step): Dilute to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Ammonium Hydroxide ( NH4​OH ).

    • Causality 1 (Water): Free boronic acids are highly susceptible to thermally induced dehydration, forming cyclic trimeric boroxines in dry organic solvents[4]. The 50% aqueous fraction shifts the equilibrium entirely toward the monomeric boronic acid, preventing artifactual mass shifts.

    • Causality 2 ( NH4​OH ): Boronic acids possess an empty p-orbital on the boron atom (Lewis acidic). A weak base facilitates the formation of tetrahedral boronate anions [R-B(OH)3​]− or deprotonation to [R-B(OH)O]− , drastically improving ionization efficiency in negative mode[5].

  • Instrument Parameters: Introduce the sample via direct infusion (5 µL/min) into a Q-TOF mass spectrometer. Operate in Negative Electrospray Ionization (ESI-) mode with a capillary voltage of 2.5 kV and a desolvation temperature of 250 °C.

  • Data Acquisition: Acquire data over an m/z range of 100–500 with a resolving power > 50,000 FWHM to ensure accurate mass assignment.

HRMS_Workflow Step1 1. Sample Preparation 1 µg/mL in MeOH/H2O (50:50) + 0.1% NH4OH (Deprotonation) Step2 2. Ionization Negative Electrospray (ESI-) Capillary: 2.5 kV Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Data Validation Extract m/z 228-233 Verify B-Br Isotopic Envelope Step3->Step4

Caption: Causality-driven HRMS workflow designed to prevent boroxine artifacts and maximize ESI- signal.

Self-Validating Systems: Data Interpretation & Artifact Mitigation

A robust analytical protocol must function as a self-validating system . By leveraging the theoretical B-Br isotopic envelope, researchers can instantly verify both the identity and the chemical integrity of the sample.

  • Validating Molecular Integrity: If the extracted ion chromatogram (EIC) at m/z 228.96–231.97 matches the predicted ~25 : 100 : 24 : 97 ratio, the presence of exactly one Boron and one Bromine atom is unequivocally confirmed.

  • Flagging Debromination: Aryl bromides can undergo protodehalogenation during prolonged storage or catalytic cycles. If the spectrum exhibits a base peak at m/z 152.05 (calculated for [C6​H7​BNO3​]− ) with the complete loss of the 1:1 M to M+2 ratio, the system immediately flags a debromination degradation event.

  • Flagging Boroxine Formation: If sample preparation lacked sufficient aqueous solvation, a mass shift to approximately m/z 638 (deprotonated trimer minus three water molecules) will dominate the spectrum[4]. The isotopic envelope of the boroxine will be highly complex due to the presence of three boron atoms and three bromine atoms, easily distinguishing it from the monomer.

By embedding these isotopic logic checks into automated data processing workflows, analytical chemists can guarantee the trustworthiness of their structural assignments prior to downstream synthetic applications.

References

  • Title : 6.4: Isotope Abundance - Chemistry LibreTexts Source : libretexts.org URL : [Link]

  • Title : Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source : National Institutes of Health (PMC) URL :[Link]

  • Title : An approach based on liquid chromatography/electrospray ionization-mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene Source : National Institutes of Health (PMC) URL :[Link]

  • Title : 16 - Analytical Methods Source : The Royal Society of Chemistry URL : [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Sourcing High-Purity 2-Bromo-3-methoxypyridine-5-boronic Acid for Pharmaceutical Research

Introduction: The Critical Role of Reagent Purity in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities is the foundational step. Heterocyclic bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Reagent Purity in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities is the foundational step. Heterocyclic building blocks are paramount in this endeavor, and among them, substituted pyridines are a privileged scaffold. 2-Bromo-3-methoxypyridine-5-boronic acid is a key reagent, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1][2] Its application is crucial in the synthesis of complex molecules, including potent protein kinase inhibitors for oncology research.[1]

The success, reproducibility, and scalability of these synthetic routes are inextricably linked to the quality of the starting materials. For boronic acids, impurities can not only skew stoichiometric calculations but also poison sensitive catalysts, leading to failed reactions, arduous purifications, and ultimately, delays in the drug discovery pipeline. This guide provides a comprehensive framework for researchers, scientists, and procurement specialists to identify, vet, and procure high-purity 2-Bromo-3-methoxypyridine-5-boronic acid, ensuring the integrity and success of your research projects.

Caption: Chemical Structure of the Target Compound.

Part 1: The Hallmarks of a Reputable Chemical Supplier

Choosing a supplier is the most critical decision in the procurement process. A reliable partner ensures not just the quality of the chemical but also provides robust support and adheres to regulatory standards, which is vital for successful drug development.[3] Look for suppliers with a strong track record and a focus on the pharmaceutical and biotechnology sectors.

Key Credentials and Characteristics:

  • Certifications: Look for suppliers who adhere to internationally recognized quality management standards, such as ISO 9001.[3] For later-stage development, suppliers with Good Manufacturing Practices (GMP) certification are essential.[3]

  • Experience and Reputation: A supplier's history in the pharmaceutical sector is a strong indicator of reliability.[3][4] Seek out customer testimonials, case studies, and check their reputation through industry forums and professional networks.[3]

  • Technical Support: Reputable suppliers employ experienced chemists and scientists who can provide technical support.[4][5][6] This is invaluable when troubleshooting a synthesis or requiring more detailed information about a product.

  • Transparency: A trustworthy supplier will readily provide comprehensive documentation, including a detailed Certificate of Analysis (CoA) and Safety Data Sheet (SDS). They should be transparent about the manufacturing origin and any known impurities.

Potential Suppliers for Research-Grade Boronic Acids:

While this guide does not endorse any single supplier, the following are established vendors in the chemical research space where you can begin your search. It is imperative to conduct your own due diligence using the framework provided in this guide.

  • MilliporeSigma (formerly Sigma-Aldrich): A globally recognized leader with an extensive catalog and a strong reputation for quality assurance and technical support.[7]

  • Thermo Fisher Scientific: A major provider of scientific solutions, offering a comprehensive range of laboratory chemicals.[7]

  • VWR (now part of Avantor): A global supplier known for its vast distribution network and product quality.[7]

  • BLDpharm: A supplier with a large catalog of building blocks and intermediates, offering custom synthesis services.[5]

  • Dayang Chem: A high-tech enterprise specializing in the research and production of chemical products, from lab scale to industrial bulk.[8]

  • Sarchem Labs: A custom synthesis laboratory with a long history of partnering with pharmaceutical and biotech organizations.[4]

Part 2: The Certificate of Analysis (CoA) - Your Primary Validation Tool

The Certificate of Analysis is the single most important document for assessing the quality of a chemical. Do not rely solely on the purity percentage stated on the product page; you must scrutinize the underlying analytical data. A comprehensive CoA for a high-purity boronic acid should include the following.[3]

Analytical Test Purpose What to Look For
¹H NMR Structural Confirmation & PurityCorrect proton integrations, chemical shifts matching the expected structure. Absence of significant unassigned peaks.
HPLC/UPLC Purity AssessmentA high-purity value (typically >97%). A clean baseline with minimal secondary peaks. The method (column, mobile phase) should be appropriate for the analyte.[9]
Mass Spectrometry (MS) Identity ConfirmationA peak corresponding to the correct molecular weight of the compound. LC-MS/MS can be a highly sensitive method for identifying and quantifying impurities.[10]
Water Content (Karl Fischer) Quantify WaterBoronic acids can exist in equilibrium with their dehydrated trimeric anhydride form (boroxine). Knowing the water content is crucial for accurate weighing and stoichiometry.
Elemental Analysis Elemental CompositionConfirms the empirical formula. Results should be within ±0.4% of the calculated values.
ICP-MS Trace Metal ImpuritiesImportant for later-stage development to detect residual palladium or other metals from synthesis, which can be toxic or act as catalyst poisons.[11]

Self-Validating Protocol: How to Interpret a CoA

  • Request the Lot-Specific CoA: Never accept a generic or "typical" CoA. Always request the certificate for the specific batch you intend to purchase.[3]

  • Verify Identity: Cross-reference the ¹H NMR and Mass Spectrometry data. Do they unequivocally confirm the structure of 2-Bromo-3-methoxypyridine-5-boronic acid?

  • Assess Purity: The HPLC or UPLC chromatogram is your best tool.[9] A purity of 98% with one major impurity at 1.5% is very different from a purity of 98% with ten minor impurities at 0.15% each. The latter may be more difficult to remove.

  • Check for Common Impurities: Be aware of potential impurities like boroxines or starting materials. Some suppliers, particularly for early discovery compounds, may sell products "as-is" and assume the buyer will confirm purity.[6]

  • Evaluate Consistency: If you are ordering a larger quantity or a repeat order, ask for CoAs from previous batches to check for batch-to-batch consistency.[3]

Part 3: A Step-by-Step Workflow for Supplier Qualification

To ensure scientific integrity, a structured approach to sourcing is essential. The following workflow provides a self-validating system for selecting and qualifying a supplier for your critical reagent.

start Identify Need for 2-Bromo-3-methoxypyridine-5-boronic acid search Initial Supplier Search (e.g., Sigma, BLDpharm, etc.) start->search request_info Request Lot-Specific CoA & Quote from 2-3 Suppliers search->request_info evaluate_coa In-Depth CoA Evaluation (Use Checklist from Part 2) request_info->evaluate_coa supplier_comm Assess Supplier Responsiveness & Technical Support evaluate_coa->supplier_comm decision High Purity & Data Confirmed? supplier_comm->decision purchase_small Purchase Small QC Sample decision->purchase_small Yes reject Reject Supplier & Re-evaluate Options decision->reject No in_house_qc Perform In-House QC (NMR, LC-MS) purchase_small->in_house_qc qc_pass QC Data Matches CoA? in_house_qc->qc_pass purchase_bulk Place Bulk Order & Qualify Supplier qc_pass->purchase_bulk Yes qc_pass->reject No end Proceed with Synthesis purchase_bulk->end reject->search

Caption: A logical workflow for supplier selection and qualification.

Part 4: Causality in Experiments - Why Purity Matters

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, but it relies on a sensitive catalytic cycle involving a palladium catalyst. Impurities in the boronic acid partner can derail this cycle in several ways.

A Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd(II)-X) A->OxAdd B Boronic Acid (R-B(OH)2) Transmetal Transmetalation (Ar-Pd(II)-R) B->Transmetal Cat_Start Pd(0) Catalyst Cat_Start->OxAdd Base Base (e.g., K2CO3) Base->Transmetal Product Coupled Product (Ar-R) Product->Cat_Start Catalyst Regeneration OxAdd->Transmetal Transmetal->Product Reductive Elimination Impurity_Boroxine Impurity: Boroxine (Affects Stoichiometry) Impurity_Boroxine->B Impurity_Metal Impurity: Metal Salts (Poison Catalyst) Impurity_Metal->Cat_Start

Caption: Suzuki-Miyaura cycle and points of impurity interference.

  • Stoichiometric Imbalance: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. If a significant portion of your material is the boroxine, using the molecular weight of the monomeric acid for your calculations will result in adding a sub-stoichiometric amount of the coupling partner, leading to lower yields and unreacted starting material.

  • Catalyst Poisoning: Inorganic salts or residual metals from the boronic acid synthesis can coordinate to the palladium catalyst more strongly than the desired substrates, effectively "poisoning" it and halting the catalytic cycle.

  • Formation of Side Products: Other reactive impurities can compete in the reaction, leading to the formation of undesired side products that complicate purification and reduce the yield of the target molecule. A patent for purifying boronic acids highlights that achieving purity above 97% can be difficult and often requires specific purification steps, such as salt formation and extraction, to remove such impurities.[12]

Conclusion

Sourcing high-purity reagents is a foundational element of rigorous scientific research. For a critical building block like 2-Bromo-3-methoxypyridine-5-boronic acid, taking a methodical and evidence-based approach to supplier selection is not an administrative hurdle but an integral part of the scientific process. By treating the Certificate of Analysis as a primary data source, demanding transparency from vendors, and implementing a logical qualification workflow, researchers can mitigate risks associated with reagent quality. This diligence ensures the integrity of experimental results, accelerates the pace of discovery, and upholds the high standards required in the development of new therapeutics.

References

  • BLDpharm - Reliable research chemicals supplier.
  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development - Global Pharma Tek. (2024, July 12).
  • Sarchem Labs: Custom Chemical Synthesis Lab.
  • Pharmaceutical Research Chemicals. Spectrum Chemical.
  • Buy 2-Bromo-3-methylpyridine-5-boronic acid from Dayang Chem (Hangzhou) Co.,Ltd. ECHEMI.
  • Top 10 Suppliers for Laboratory Chemicals and Supplies. (2023, September 13).
  • 2-Bromo-3-methoxypyridine-5-boronic acid | 2121512-64-7. Sigma-Aldrich.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3).
  • Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Process for purification of boronic acid and its derivatives. (2005).
  • 2-Methoxy-5-bromopyridine-3-boronicacid | BLD Pharm.
  • Certificate of Analysis - Thermo Fisher Scientific.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). Scirp.org.
  • 2-Bromo-5-methoxypyridine CAS 105170-27-2. Sigma-Aldrich.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19).
  • CERTIFICATE of ANALYSIS. (2025, July 31). Cayman Chemical.
  • Certific
  • 2-Methoxypyridine-3-boronic acid - Chem-Impex.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.

Sources

Foundational

What is the molecular weight of 2-Bromo-3-methoxypyridine-5-boronic acid

An In-depth Technical Guide to 2-Bromo-3-methoxypyridine-5-boronic acid: A Keystone Building Block in Modern Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overvie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Bromo-3-methoxypyridine-5-boronic acid: A Keystone Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-methoxypyridine-5-boronic acid, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, synthesis, and applications, with a particular focus on its role in the construction of complex molecular architectures for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The Ascendancy of Pyridine-Based Boronic Acids in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a boronic acid moiety onto the pyridine ring transforms it into a versatile building block for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl compounds, which are core structures in many biologically active molecules.[2][3]

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry, culminating in the FDA approval of several boron-containing drugs such as Bortezomib, Ixazomib, and Vaborbactam.[3][4] This success has demystified earlier concerns about the potential toxicity of boron-containing compounds and has spurred further research into their unique chemical and biological properties.[4] 2-Bromo-3-methoxypyridine-5-boronic acid, with its strategically placed functional groups, offers a unique combination of reactivity and structural features that are highly sought after in the design of novel therapeutics.

Physicochemical Properties of 2-Bromo-3-methoxypyridine-5-boronic acid

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The properties of 2-Bromo-3-methoxypyridine-5-boronic acid are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₇BBrNO₃[5]
Molecular Weight 231.84 g/mol [5][6]
CAS Number 2121512-64-7[5][6]
Appearance Solid-
Purity Typically ≥95%[5][6]
Synonyms (6-bromo-5-methoxypyridin-3-yl)boronic acid[5]
Storage Conditions 2-8°C[5]
SMILES COC1=CC(B(O)O)=CN=C1Br[6]
InChI Key CBWDNGPSBFKVIL-UHFFFAOYSA-N[5][6]

Synthesis of 2-Bromo-3-methoxypyridine-5-boronic acid

The synthesis of pyridinylboronic acids typically involves the conversion of a corresponding halopyridine. A common and effective method is the halogen-metal exchange followed by borylation with a trialkyl borate. Given the structure of 2-Bromo-3-methoxypyridine-5-boronic acid, a plausible synthetic route would start from a di-halogenated methoxypyridine precursor.

Proposed Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a pyridinylboronic acid, which is applicable to the target molecule.

G start Start with a suitable di-halopyridine precursor lithiation Perform selective lithium-halogen exchange at low temperature start->lithiation borylation Quench with a trialkyl borate (e.g., triisopropyl borate) lithiation->borylation Forms boronate ester intermediate hydrolysis Acidic workup to hydrolyze the boronate ester borylation->hydrolysis purification Purify the final product (e.g., by recrystallization or chromatography) hydrolysis->purification end Obtain pure 2-Bromo-3-methoxypyridine-5-boronic acid purification->end G pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex R1-X oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 [R2-B(OH)2] transmetalation Transmetalation pd2_r1r2->pd0 product R1-R2 pd2_r1r2->product reductive_elimination Reductive Elimination

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methoxypyridine and its 5-Boronic Acid Derivative

Introduction: The Strategic Importance of Substituted Bipyridines in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Bipyridines in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide has revolutionized the synthesis of biaryl and heteroaryl motifs, which are privileged structures in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3]

Among the myriad of heterocyclic scaffolds, substituted pyridines and bipyridines hold a place of particular significance in medicinal chemistry. The pyridine ring is a common feature in numerous biologically active molecules, and its substitution pattern can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The ability to precisely construct complex bipyridine systems through reliable synthetic methods is therefore of paramount importance to drug development professionals.

This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling protocol for two key building blocks: 2-Bromo-3-methoxypyridine and 2-Bromo-3-methoxypyridine-5-boronic acid. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental protocols, and offer insights into the rationale behind the selection of catalysts, ligands, bases, and solvents. The aim is to equip researchers and scientists with the practical knowledge and theoretical understanding necessary to successfully implement these powerful transformations in their own laboratories.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

1. Oxidative Addition: The cycle commences with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into the carbon-halogen bond of the organic halide (in our case, 2-Bromo-3-methoxypyridine or an aryl halide). This step results in the formation of a square planar Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. For this reason, aryl bromides are frequently employed as they offer a good balance of reactivity and stability.

2. Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[2][5] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This activated boronate then exchanges its organic moiety with the halide on the Pd(II) complex, forming a diorganopalladium(II) intermediate and displacing the halide. The choice of base is critical and can significantly impact the reaction rate and yield.

3. Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling reactions of 2-Bromo-3-methoxypyridine and 2-Bromo-3-methoxypyridine-5-boronic acid. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine with an Arylboronic Acid

This protocol outlines the general procedure for the synthesis of 3-methoxy-2-arylpyridines.

Protocol1_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Heat Heat to 90-100 °C with Vigorous Stirring Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up (e.g., with Ethyl Acetate) Cool->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End Start Start Reagents Reagents Start->Reagents Solvent Solvent Reagents->Solvent Inert Inert Solvent->Inert Inert->Heat

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
2-Bromo-3-methoxypyridineAryl Halide1.0 equiv (188 mg)
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)Catalyst3 mol% (34.7 mg)
Potassium Carbonate (K₂CO₃)Base2.0 equiv (276 mg)
TolueneSolvent4 mL
WaterCo-solvent1 mL
Inert Gas (Argon or Nitrogen)AtmosphereN/A
Standard Glassware (Schlenk flask or sealed tube)Reaction VesselN/A

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or sealed tube under an inert atmosphere, combine 2-Bromo-3-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Palladium(0) tetrakis(triphenylphosphine) (3 mol%).

  • Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio.

  • Reaction: Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-methoxy-2-arylpyridine.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine-5-boronic acid with an Aryl Halide

This protocol details the general procedure for the synthesis of 5-aryl-2-bromo-3-methoxypyridines.

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
2-Bromo-3-methoxypyridine-5-boronic acidOrganoboron Reagent1.0 equiv (232 mg)
Aryl Halide (Bromide or Iodide)Coupling Partner1.0 - 1.2 equiv
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst3 mol% (24.5 mg)
Sodium Carbonate (Na₂CO₃)Base2.0 equiv (212 mg)
1,4-DioxaneSolvent4 mL
WaterCo-solvent1 mL
Inert Gas (Argon or Nitrogen)AtmosphereN/A
Standard Glassware (Schlenk flask or sealed tube)Reaction VesselN/A

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 equiv), the aryl halide (1.0-1.2 equiv), and sodium carbonate (2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 5-aryl-2-bromo-3-methoxypyridine.

Causality Behind Experimental Choices: A Deeper Dive

  • Catalyst and Ligand Selection: The choice of palladium catalyst and associated ligands is critical for a successful Suzuki-Miyaura coupling. For the coupling of 2-bromo-3-methoxypyridine (an electron-deficient pyridine), a standard catalyst like Pd(PPh₃)₄ is often effective. The triphenylphosphine ligands stabilize the Pd(0) species. For the coupling involving the pyridylboronic acid, a more electron-rich and bulky phosphine ligand, such as the one in Pd(dppf)Cl₂, can be beneficial. These ligands can promote the oxidative addition step, which can be slower for some aryl halides, and also facilitate the reductive elimination.[1]

  • The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex.[2][5] The choice of base can influence the reaction rate and selectivity. Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and are effective for a wide range of substrates. In some cases, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required, particularly for less reactive coupling partners.

  • Solvent Systems: The solvent system must be able to dissolve both the organic and inorganic reagents to a sufficient extent. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DMF) and water is frequently employed. The aqueous phase is essential for dissolving the inorganic base, which in turn facilitates the formation of the active boronate species. It is crucial to degas the solvents prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient degassing, wrong base or solvent.Use a fresh batch of catalyst, ensure thorough degassing of solvents, screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, THF).
Formation of homocoupled byproducts Reaction temperature too high, slow cross-coupling.Lower the reaction temperature, consider a more active catalyst/ligand system to promote the desired cross-coupling over homocoupling.
Protodeborylation (loss of boronic acid group) Presence of acid, prolonged reaction time, elevated temperature.Ensure the reaction is not acidic, try to minimize the reaction time, use a milder base if possible.
Difficult purification Unreacted starting materials, byproducts.Optimize the stoichiometry of the reagents, consider an aqueous wash with a mild acid or base to remove unreacted starting materials, optimize chromatography conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of substituted bipyridines, which are of high value in drug discovery and development. The protocols provided herein for the coupling of 2-Bromo-3-methoxypyridine and its 5-boronic acid derivative offer a robust starting point for researchers. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize these reactions for their specific needs, thereby accelerating the discovery of new and innovative therapeutic agents.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(41), 14756–14757. [Link]

  • El-Ghanam, A. M. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. [Link]

  • Fletcher, S. P., & Mishra, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organometallics, 34(23), 5497–5508. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Kotha, S., & Sreevani, G. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465–3468. [Link]

  • LookChem. (n.d.). 2-Methoxy-5-pyridineboronic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Stanforth, S. P. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7545. [Link]

  • WANG, Y., & SAUER, D. R. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Organic Letters, 6(16), 2793–2796. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, P., & Li, G. (2012). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 169–172. [Link]

  • Zhang, W., & Wu, J. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7215–7225. [Link]

  • Zhou, W., & Lu, P. (2014). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 10, 1036–1043. [Link]

  • Zultanski, S. L., & Buchwald, S. L. (2016). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 12, 1982–1989. [Link]

Sources

Application

Application Note: Chemoselective Synthesis of Functionalized Pyridines via 2-Bromo-3-methoxypyridine-5-boronic Acid

Executive Summary The 2,3,5-trisubstituted pyridine motif is a privileged scaffold in modern drug discovery, frequently embedded within kinase inhibitors, GPCR ligands, and advanced agrochemicals. Accessing this substitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3,5-trisubstituted pyridine motif is a privileged scaffold in modern drug discovery, frequently embedded within kinase inhibitors, GPCR ligands, and advanced agrochemicals. Accessing this substitution pattern efficiently requires versatile, bifunctional building blocks. 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) serves as an exceptional linchpin for such syntheses.

This application note details a field-proven, chemoselective workflow for the orthogonal functionalization of this building block. By exploiting the differential reactivity of the C5-boronic acid and the C2-bromide, researchers can execute a sequential Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination (or secondary cross-coupling) in a highly controlled manner.

Mechanistic Insights & Causality: The Chemoselectivity Paradigm

Working with a molecule that contains both a nucleophilic boronic acid and an electrophilic bromide presents a distinct challenge: the risk of self-polymerization or oligomerization. The Suzuki reaction is a powerful tool for C-C bond formation[1], but deploying it on a bifunctional substrate requires precise mechanistic control.

  • Exploiting Oxidative Addition Kinetics: To prevent self-coupling, the initial Suzuki-Miyaura reaction must utilize an aryl iodide (Ar-I) as the coupling partner. Palladium(0) undergoes oxidative addition into an Ar-I bond orders of magnitude faster than into the C2-Br bond of the pyridine ring. This kinetic differential ensures the C5-boronic acid reacts exclusively with the exogenous aryl iodide.

  • The Steric Shielding of the Methoxy Group: The C3-methoxy group is not merely a passive substituent; it plays a critical role in chemoselectivity. It provides significant steric bulk adjacent to the C2-bromide, acting as a kinetic shield that severely retards the premature oxidative addition of Pd(0) into the C2-Br bond[2]. Furthermore, its electron-donating resonance deactivates the C2 position towards unwanted nucleophilic aromatic substitution (SNAr) during the basic aqueous coupling conditions.

  • Mitigating Protodeboronation: Heteroaryl boronic acids, particularly pyridylboronic acids, are notoriously prone to rapid protodeboronation under standard basic conditions[3]. To preserve the boronic acid for transmetalation, the reaction must employ a mild base (e.g., Na₂CO₃) and a carefully calibrated biphasic solvent system[4].

Reaction Workflow

The following diagram illustrates the orthogonal pathways utilized to functionalize the pyridine core, moving from the C5 position to the C2 position.

G SM 2-Bromo-3-methoxypyridine -5-boronic acid (Bifunctional Scaffold) Step1 Pathway A: Chemoselective Suzuki Coupling (C5 Position) SM->Step1 Ar-I, Pd(dppf)Cl2 Na2CO3, 80°C Int1 Intermediate: 5-Aryl-2-bromo-3-methoxypyridine Step1->Int1 Chemoselective C-C Bond Formation Step2 Pathway B: Buchwald-Hartwig Amination (C2 Position) Int1->Step2 R-NH2, Pd2(dba)3 BrettPhos, 100°C Prod Final Product: 2-Amino-5-aryl-3-methoxypyridine Step2->Prod C-N Bond Formation

Workflow detailing the orthogonal functionalization of 2-bromo-3-methoxypyridine-5-boronic acid.

Experimental Protocols

Protocol A: Chemoselective C5 Suzuki-Miyaura Coupling

This self-validating protocol ensures the C5-boronic acid is coupled while leaving the C2-bromide fully intact for downstream chemistry[5].

Reagents & Equipment:

  • 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.0 equiv, 1.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized H₂O (4:1 ratio, 5.0 mL total)

  • Schlenk line and oven-dried glassware

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with a magnetic stir bar, the boronic acid, aryl iodide, Pd(dppf)Cl₂, and Na₂CO₃.

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: Failure to rigorously deoxygenate will result in the formation of palladium black and homocoupled boronic acid byproducts.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and H₂O.

    • Scientist's Insight: Why a biphasic 1,4-Dioxane/H₂O system? The biphasic nature ensures the inorganic base dissolves while limiting the exposure of the sensitive boronic acid to a homogeneous, highly alkaline environment, thereby suppressing competitive protodeboronation.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. Monitor via LC-MS; the mass of the starting boronic acid should disappear, replaced by the C5-coupled intermediate.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (15 mL), wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C2 Buchwald-Hartwig Amination

Once the C5 position is arylated, the C2-bromide is activated for cross-coupling with amines.

Step-by-Step Methodology:

  • Preparation: Inside an Argon-filled glovebox, charge a reaction vial with the 5-aryl-2-bromo-3-methoxypyridine intermediate (1.0 mmol), the desired primary or secondary amine (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (1.5 mmol).

  • Reaction Execution: Add anhydrous, degassed toluene (5.0 mL). Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours.

    • Scientist's Insight: Why BrettPhos? The C2-position of a pyridine is electronically deactivated after C5 arylation. BrettPhos, a highly electron-rich and sterically demanding biarylphosphine ligand, accelerates the oxidative addition of the C2-Br bond and strongly favors reductive elimination over the competing β-hydride elimination pathway.

  • Workup: Cool the mixture, filter through a pad of Celite to remove Pd black and inorganic salts, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC.

Quantitative Optimization Data

The chemoselectivity of the initial Suzuki coupling is highly dependent on the catalyst and base selection. The table below summarizes the optimization landscape, demonstrating why Pd(dppf)Cl₂ and Na₂CO₃ are the mandated reagents for Protocol A.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield of C5-Product (%)C2-Coupling Byproduct (%)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O806512
2 Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O 80 88 < 2
3Pd(dppf)Cl₂K₃PO₄Toluene/H₂O90748
4Pd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane1004525

Data Interpretation: The bidentate dppf ligand creates a sterically demanding palladium complex that strongly favors insertion into the unhindered aryl iodide over the sterically shielded C2-bromide of the pyridine ring. Utilizing stronger bases (Cs₂CO₃) or higher temperatures (100 °C) leads to premature activation of the C2-bromide, drastically increasing oligomerization and byproduct formation.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Source: Organic Letters (ACS Publications) URL:[Link]

  • Suzuki reaction Source: Wikipedia URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling Source: MDPI Catalysts URL:[Link]

Sources

Method

Palladium catalysts for 2-Bromo-3-methoxypyridine-5-boronic acid cross-coupling

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methoxypyridine Abstract This technical guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methoxypyridine

Abstract

This technical guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, with a specific focus on the versatile building block, 2-Bromo-3-methoxypyridine. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document offers a detailed mechanistic overview, discusses the critical parameters influencing reaction success—including catalyst, ligand, base, and solvent selection—and provides field-proven experimental protocols for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate procedures but also to rationally optimize conditions for their specific synthetic targets.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a robust and widely used method for synthesizing biaryl and vinyl-aryl compounds by coupling an organoboron species with an organic halide.[3] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (in this case, 2-Bromo-3-methoxypyridine). This step forms a Pd(II) intermediate. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center. This is a crucial step, often rate-limiting, and is facilitated by a base which activates the boronic acid to form a more nucleophilic boronate species.[6][7] Finally, reductive elimination from the Pd(II) complex forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition Ar-X ArPdR Ar-Pd(II)-R(L_n) (Transmetalation Intermediate) ArPdX->ArPdR Transmetalation R-B(OH)₂ + Base ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product ArX 2-Bromo-3-methoxypyridine (Ar-X) Boronic Arylboronic Acid (R-B(OH)₂)

Figure 1. A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling 2-Bromo-3-methoxypyridine

The successful coupling of heteroaryl halides like 2-Bromo-3-methoxypyridine is often more challenging than with simple aryl halides. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[8] Therefore, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields and purity.

Palladium Precatalyst Selection

The active catalyst is a Pd(0) species, but for convenience and air stability, Pd(II) precatalysts are commonly used. These are reduced in situ to the active Pd(0) form.

  • Pd(OAc)₂ (Palladium(II) Acetate): A common, relatively inexpensive precatalyst. It requires a phosphine ligand to form the active catalytic species.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source that is highly active but can be sensitive to air. It is often used with bulky, electron-rich phosphine ligands.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A stable and widely used Pd(0) complex where the ligand is already incorporated. It is effective for a range of substrates, though more specialized ligands can offer superior performance for challenging couplings.[9]

  • Buchwald Precatalysts: These are highly active, air-stable Pd(II) complexes that feature a biaryl phosphine ligand. They are designed for efficient generation of the active monoligated Pd(0) species, which is often key for difficult couplings.[10]

The Critical Role of Ligands

For heteroaryl substrates, the choice of ligand is arguably the most critical parameter. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich heteroaryl halides, sterically hindered and strongly electron-donating phosphine ligands are generally preferred.[11] This is because they promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the rate of reductive elimination.[11]

  • Triphenylphosphine (PPh₃): A standard, versatile ligand, often sufficient for simple couplings.

  • Bulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos, DavePhos): These are ligands of choice for challenging substrates like 2-Bromo-3-methoxypyridine.[12][13] Their steric bulk facilitates reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.[11]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that can form very stable and highly active palladium complexes, sometimes outperforming phosphine ligands for specific applications.[14]

Base and Solvent Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[6][15]

  • Bases: Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice for many systems.[13] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for less reactive substrates to accelerate transmetalation.[16] Stronger bases like hydroxides or alkoxides can also be effective but may introduce compatibility issues with sensitive functional groups.[6][7]

  • Solvents: The reaction is typically performed in an anhydrous organic solvent, often with the addition of water. A biphasic system can be beneficial.[7][17] Common solvents include toluene, 1,4-dioxane, and dimethoxyethane (DME). The presence of water helps to dissolve the inorganic base and can facilitate the transmetalation step.[7][17]

Data Summary: Recommended Catalyst Systems

The selection of a catalyst system is substrate-dependent. Below is a summary of commonly employed and recommended systems for the Suzuki-Miyaura coupling of bromo-pyridines and related heteroaryl halides.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Notes & References
Pd(OAc)₂ (2-4 mol%)SPhos (2.4-5 mol%)K₂CO₃ or K₃PO₄ (2.2 equiv)Toluene / H₂O80 - 110Highly active system for a broad range of aryl and heteroaryl bromides.[13][16]
Pd₂(dba)₃ (1-2 mol%)XPhos (2.2-4.4 mol%)K₃PO₄ (2.0 equiv)Dioxane or Toluene100Excellent for challenging couplings, including those with sterically hindered partners.[9]
Pd(PPh₃)₄ (3-5 mol%)NoneK₂CO₃ or Na₂CO₃ (2.0 equiv)Toluene / H₂O or DME / H₂O90 - 100A classic, reliable system, particularly for non-demanding substrates.[9]
XPhos Pd G3 (1-2 mol%)NoneK₃PO₄ (2.0 equiv)Toluene80 - 100An air-stable precatalyst offering high activity and reproducibility.[10]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methoxypyridine with a generic arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials and Reagents
  • 2-Bromo-3-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2.4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.2 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow

Figure 2. General experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 2-Bromo-3-methoxypyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).[9]

    • Causality Note: Using an excess of the boronic acid component can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or protodeboronation side reactions.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 2.4 mol%).[13]

    • Causality Note: Minimizing exposure of the catalyst and ligand to air is crucial, as oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Inerting the Vessel: Seal the flask or tube and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.[9][13]

    • Causality Note: Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical to prevent oxidative degradation of the catalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.[13]

    • Causality Note: Vigorous stirring is essential in biphasic systems to maximize the interfacial area between the organic and aqueous phases, which facilitates the transfer of the activated boronate species.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic phase sequentially with water and then with brine to remove the inorganic base and salts.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert techniques; use fresh, high-quality catalyst/ligand.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10°C increments.
Protodeboronation 1. Presence of excess water or protic sources.2. Reaction temperature is too high or run for too long.1. Use anhydrous solvents and dry reagents thoroughly; minimize the amount of water.2. Reduce reaction temperature; monitor carefully and stop the reaction upon completion.
Aryl Halide Dehalogenation 1. Formation of palladium hydride species.1. Ensure the base is not excessively strong (e.g., alkoxides can be problematic). Ensure rigorous exclusion of oxygen.[10]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading or temperature.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[7]2. Reduce catalyst loading and/or reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-3-methoxypyridine is a powerful tool for accessing a diverse range of substituted 3-methoxypyridine derivatives, which are valuable scaffolds in medicinal chemistry. Success hinges on the rational selection of a highly active catalyst system, typically involving a palladium precursor paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos. Careful control over reaction parameters such as the base, solvent, and temperature, combined with rigorous inert atmosphere techniques, is essential for achieving high yields and minimizing side reactions. The protocols and insights provided herein serve as a comprehensive guide for chemists to effectively utilize this critical transformation in their research and development endeavors.

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Nature.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. National Center for Biotechnology Information.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. National Science Foundation.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Application Notes and Protocols for Pyridine-Type Ligands in Catalysis. Benchchem.
  • Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Benchchem.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzoate. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications.
  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Center for Biotechnology Information.

Sources

Application

C-C bond formation reaction conditions using 2-Bromo-3-methoxypyridine-5-boronic acid

An Application Guide for Researchers Harnessing 2-Bromo-3-methoxypyridine-5-boronic acid for Advanced C-C Bond Formation Introduction: The Strategic Value of Substituted Pyridines In the landscape of modern medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Harnessing 2-Bromo-3-methoxypyridine-5-boronic acid for Advanced C-C Bond Formation

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal chemistry and materials science, pyridine-containing scaffolds are of paramount importance. Their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules make them privileged structures in drug discovery.[1] 2-Bromo-3-methoxypyridine-5-boronic acid is a particularly valuable bifunctional building block. It offers two distinct reactive sites for orthogonal chemical modifications: a boronic acid group, ideal for palladium-catalyzed cross-coupling reactions, and a bromo-substituent, which can be engaged in subsequent transformations.

This application note provides a comprehensive guide to utilizing the boronic acid moiety of this reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer expert insights into optimization and troubleshooting.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like our pyridine boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[2] Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: This is the pivotal step where the organic group is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid by forming a more nucleophilic "ate" complex, which readily transfers its organic substituent to the Pd(II) center.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

A challenge in coupling pyridine-containing boronic acids is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its activity.[4][5] Therefore, the careful selection of ligands, base, and solvent is essential to favor the desired catalytic pathway over catalyst deactivation.

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdPyr Ar-Pd(II)-Pyr Transmetalation->ArPdPyr RedElim Reductive Elimination ArPdPyr->RedElim RedElim->Pd0 Product Ar-Pyr Product RedElim->Product C-C Bond Formed ArX Ar-X ArX->OxAdd Aryl Halide PyrBOH2 Pyr-B(OH)₂ + Base PyrBOH2->Transmetalation Boronic Acid

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Coupling with an Aryl Bromide

This section provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methoxypyridine-5-boronic acid with a representative aryl bromide.

Objective: To synthesize a 2-bromo-5-aryl-3-methoxypyridine derivative.

Materials and Reagents

ReagentCAS NumberNotes
2-Bromo-3-methoxypyridine-5-boronic acid1310383-71-3The key building block.
Aryl Bromide (e.g., 1-Bromo-4-methoxybenzene)104-92-7Coupling partner (1.0 equiv).
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Catalyst (2 mol%).
SPhos (Ligand)657408-07-6Buchwald ligand (4 mol%).
Potassium Carbonate (K₂CO₃)584-08-7Anhydrous, powdered base (2.0 equiv).
1,4-Dioxane123-91-1Anhydrous solvent.
Water7732-18-5Degassed, deionized.
Ethyl Acetate (EtOAc)141-78-6For extraction.
Brine7647-14-5Saturated NaCl solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Drying agent.
Inert Gas (Argon or Nitrogen)7440-37-1For maintaining an inert atmosphere.

Equipment

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Septa and needles

  • Schlenk line or inert gas manifold

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-Bromo-3-methoxypyridine-5-boronic acid (1.2 mmol, 1.2 equiv), and powdered potassium carbonate (2.0 mmol, 2.0 equiv).[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add this solvent mixture (5 mL per 1 mmol of aryl bromide) to the reaction flask via syringe.[4][7]

  • Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). The choice of a bulky, electron-rich phosphine ligand like SPhos is often crucial for high efficiency with heteroaryl substrates.[8]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).[4]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Reference Data and Optimization

The conditions provided are a robust starting point. However, optimization may be required for different coupling partners. The following table summarizes conditions used for structurally similar pyridine boronic acids, offering a basis for further development.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (3)1,4-Dioxane/H₂OReflux67-69[7]
Aryl BromidePd(OAc)₂ (4)SPhos (5)K₂CO₃ (2.2)Toluene/H₂O10090-99[8]
4-BromoanisolePd₂(dba)₃ (1.5)Ligand 1 (4.5)KF (3)1,4-Dioxane8074[9]
5-BromopyrimidinePd₂(dba)₃ (1.0)Ligand 1 (3.0)KF (3)1,4-Dioxane8091[9]
Heteroaryl Boronic EsterPd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane/H₂O65-1005-89[10][11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst due to oxygen exposure. 2. Catalyst inhibition by pyridine nitrogen. 3. Insufficiently active base.1. Ensure thorough degassing of solvents and use of a robust inert atmosphere. 2. Screen different ligands (e.g., other Buchwald ligands, P(Cy)₃).[8] 3. Try a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation 1. Presence of excess water or acidic impurities. 2. Reaction temperature is too high or run for too long.1. Use anhydrous solvents and base. Consider using a boronate ester precursor. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Homocoupling of Boronic Acid 1. Oxygen contamination can promote homocoupling. 2. Certain catalyst/ligand combinations may favor this side reaction.1. Improve degassing procedures. 2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not more. Screen alternative palladium sources.
Difficult Purification 1. Product is highly polar. 2. Residual polar byproducts from the reaction.1. Consider reverse-phase chromatography if the product is water-soluble. 2. Ensure the aqueous work-up is thorough to remove inorganic salts. An acid/base wash may help remove certain impurities.[4]

Conclusion

2-Bromo-3-methoxypyridine-5-boronic acid is a powerful and versatile reagent for the synthesis of complex, functionalized pyridine derivatives. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and efficient method for constructing C-C bonds, opening avenues for the rapid generation of compound libraries for drug discovery and materials science applications.[1] By understanding the core principles of the reaction and employing systematic troubleshooting, researchers can effectively leverage this building block to advance their synthetic programs.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry (RSC Publishing).
  • Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal.
  • Iterative reactions of transient boronic acids enable sequential C-C bond formation. CORE.
  • Suzuki reaction. Wikipedia.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Ethylboronic Acid-Mediated C-C Bond Formation: A Detailed Guide for Researchers. Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Chapter 26: Carbon-Carbon Bond-Forming Reactions.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing).
  • 2-Methoxy-5-pyridineboronic acid. CymitQuimica.
  • C–C Bond Forming Reagents. Sigma-Aldrich.
  • The optimization of reaction conditions for the metal-free CC bond formation between nitrile oxides and aryl boronic acids. ResearchGate.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.

Sources

Method

Application Note: Regioselective Cross-Coupling and Functionalization of 2-Bromo-3-methoxypyridine-5-boronic acid

Executive Summary 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7)[1] is a highly versatile, bifunctional building block used extensively in pharmaceutical drug development and complex heterocycle synthesis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7)[1] is a highly versatile, bifunctional building block used extensively in pharmaceutical drug development and complex heterocycle synthesis. The molecule presents a unique synthetic challenge: it contains both an electrophilic site (C2-bromide) and a nucleophilic site (C5-boronic acid). Without precise kinetic and chemoselective control, this dual reactivity inevitably leads to undesired intermolecular self-condensation (oligomerization).

This application note details field-proven, self-validating protocols to achieve strict regiocontrol. By exploiting the orthogonal electronic properties of the pyridine ring, researchers can selectively functionalize either the C5 or C2 position while preserving the other for downstream transformations.

Mechanistic Rationale & Orthogonal Reactivity

The regioselective functionalization of this scaffold relies on two distinct mechanistic principles:

  • Kinetic Control for C5-Selective Suzuki-Miyaura Coupling: The C5-boronic acid is primed for palladium-catalyzed cross-coupling[2]. To prevent the internal C2-Br from participating in the catalytic cycle, an external aryl iodide (Ar-I) must be used. Oxidative addition of Pd(0) into an Ar-I bond is orders of magnitude faster than into the electron-deficient C2-Br bond[3]. By monopolizing the active catalyst with the external electrophile, the internal C2-Br acts merely as a spectator.

  • Chemoselective Control for C2-Selective SNAr: The pyridine nitrogen heavily withdraws electron density from the adjacent C2 position, making the C2-Br highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4]. Because the C5-boronic acid is entirely unreactive toward amine nucleophiles under thermal conditions, heating the substrate with a secondary amine selectively displaces the bromide while leaving the boronic acid structurally intact.

Quantitative Data: Selectivity & Yield Optimization

The following table summarizes the optimized reaction parameters required to achieve >95% regioselectivity based on the desired functionalization site.

Reaction PathwayReagents / CatalystTemp (°C)Target SitePreserved SiteTypical YieldSelectivity
C5-Arylation Ar-I, Pd(dppf)Cl₂, K₂CO₃80C5-B(OH)₂C2-Br75–85%>98%
C5-Arylation Ar-Br, Pd(PPh₃)₄, Na₂CO₃90C5-B(OH)₂C2-Br40–60%<50% (Oligomers)
C2-Amination Morpholine (neat or DMF)125C2-BrC5-B(OH)₂80–90%>99%
C2-Alkoxylation NaOMe, MeOH65C2-BrC5-B(OH)₂70–85%>95%

Visualizing Divergent Pathways

OrthogonalReactivity SM 2-Bromo-3-methoxypyridine -5-boronic acid (Bifunctional Core) PathA Pathway A: Suzuki-Miyaura Reagent: Ar-I, Pd(dppf)Cl2 Target: C5-Position SM->PathA PathB Pathway B: SNAr Reagent: Sec-Amine, Heat Target: C2-Position SM->PathB ProdA 5-Aryl-2-bromo- 3-methoxypyridine (C2-Br Intact) PathA->ProdA ProdB 2-Amino-3-methoxy- pyridine-5-boronic acid (C5-B(OH)2 Intact) PathB->ProdB

Fig 1: Divergent orthogonal reactivity pathways for 2-Bromo-3-methoxypyridine-5-boronic acid.

Self-Validating Experimental Protocols

Protocol A: Chemoselective C5-Suzuki-Miyaura Coupling

This protocol leverages kinetic differentiation to couple the boronic acid while preserving the C2-bromide.

Reagents:

  • 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 equiv)

  • External Aryl Iodide (Ar-I) (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the boronic acid, Ar-I, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality Note: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, minimizing off-target protodeboronation[5].

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation & QC Checkpoint: Before proceeding to purification, analyze the crude mixture via LC-MS. A successful regioselective reaction must display a distinct 1:1 isotopic doublet (M and M+2 peaks) characteristic of the preserved ⁷⁹Br and ⁸¹Br isotopes. If a singlet mass peak is observed, the C2-Br has been undesirably consumed (indicating the Ar-I was depleted or the Pd loading was too high).

Protocol B: Chemoselective C2-Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes the electrophilicity of the C2 position to install an amine while acting as a non-destructive environment for the C5-boronic acid.

Reagents:

  • 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 equiv)

  • Morpholine (or other secondary amine) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube, dissolve the boronic acid in DMF and add the secondary amine.

  • Reaction: Seal the tube and heat to 125 °C for 4.5 to 12 hours[4].

    • Causality Note: The sealed tube prevents the volatilization of the amine. The high temperature is required to overcome the slight steric hindrance imparted by the adjacent 3-methoxy group.

  • Workup: Cool the reaction, dilute with dichloromethane, wash extensively with slightly acidic water (pH ~5) to remove excess amine and DMF, and dry over Na₂SO₄.

Self-Validation & QC Checkpoint: Analyze the isolated product using ¹¹B NMR and LC-MS. The ¹¹B NMR spectrum must show a broad singlet around 28–32 ppm, confirming the structural integrity of the C5-boronic acid. In the LC-MS, the complete disappearance of the 1:1 Br isotopic doublet confirms successful substitution at the C2 position.

Catalytic Cycle & Kinetic Control

ChemoselectiveCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Kinetically favors Ar-I over C2-Br Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate Complex OxAdd->PdII TransMet Transmetalation C5-B(OH)2 transfer PdII->TransMet PdII_2 Ar-Pd(II)-Pyridine Pre-elimination Complex TransMet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0

Fig 2: Catalytic cycle illustrating kinetic preference for external aryl iodides over internal C2-Br.

References

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids... Chemical Communications (RSC) URL:[Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines The Journal of Organic Chemistry (ACS) URL:[Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters Arkivoc URL:[Link]

  • Acridone-Based Inhibitors of Inosine 5'-Monophosphate Dehydrogenase... Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Suzuki reaction Wikipedia URL:[Link]

Sources

Application

Application Note: Ligand Selection and Chemoselective Routing for 2-Bromo-3-methoxypyridine-5-boronic Acid Couplings

Prepared by: Senior Application Science Team Target Audience: Medicinal Chemists, Polymer Scientists, and Process Development Engineers Executive Summary 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Science Team Target Audience: Medicinal Chemists, Polymer Scientists, and Process Development Engineers

Executive Summary

2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) is a highly versatile AB-type bifunctional building block. Featuring both an electrophilic halide (C-Br) and a nucleophilic boronic acid (C-B(OH)₂), it offers a direct vector for synthesizing complex heteroaryl scaffolds and π-conjugated polymers. However, its deployment in Suzuki-Miyaura cross-coupling is complicated by competing reaction pathways: unwanted homopolymerization, rapid protodeboronation, and steric hindrance.

This application note provides a mechanistic framework and validated protocols for rationally selecting palladium ligands to dictate the chemoselectivity of this challenging substrate.

Mechanistic Grounding: The Triad of Challenges

To achieve high yields and predictable selectivity, researchers must navigate three interconnected mechanistic hurdles. We do not simply test ligands empirically; we select them based on the specific kinetic bottlenecks of the substrate.

I. Protodeboronation of Heteroaryl Boronic Acids

Pyridine boronic acids are notoriously unstable under standard cross-coupling conditions. Basic heteroaromatic boronic acids form zwitterionic species in solution that undergo rapid unimolecular C-B bond fragmentation, leading to protodeboronation[1].

  • The Solution: To outcompete this decomposition, the transmetalation step of the catalytic cycle must be drastically accelerated. Electron-rich, sterically demanding biaryl phosphine ligands (e.g., SPhos, XPhos) increase the electron density on the Pd(II) center, facilitating rapid transmetalation[2].

II. Chemoselectivity: Cross-Coupling vs. Polycondensation

As an AB monomer, this molecule is primed for step-growth homopolymerization. If the goal is site-selective intermolecular cross-coupling, the external coupling partner must be highly reactive (e.g., an aryl iodide)[3].

  • The Solution: The catalyst must favor intermolecular oxidative addition over intramolecular catalyst transfer. Conversely, if the goal is the synthesis of well-defined conjugated polymers, ligands that promote intramolecular Pd(0) "ring-walking" (e.g., tBu3​P ) are strictly required to enforce a chain-growth mechanism[4].

III. Steric and Electronic Microenvironment

The 3-methoxy group exerts a strong electron-donating effect via resonance, but it introduces significant steric bulk adjacent to the 2-bromo position.

  • The Solution: This steric hindrance slows down the oxidative addition of the internal C-Br bond. We leverage this kinetic window to selectively couple the unhindered 5-boronic acid with an external aryl halide, leaving the internal bromide intact for subsequent downstream functionalization[5].

Visualizing the Reaction Space

The following diagrams map the divergent mechanistic pathways and provide a logical decision tree for ligand selection.

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (External Ar-I or Internal C-Br) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmetal Transmetalation (with Pyridine-5-Boronic Acid) PdII->Transmetal Polymer AB Polycondensation (Homopolymerization) PdII->Polymer Intramolecular Transfer RedElim Reductive Elimination (Product Formation) Transmetal->RedElim Proto Protodeboronation (Decomposition) Transmetal->Proto Slow Transmetalation RedElim->Pd0 Regenerates

Divergent pathways in the Suzuki-Miyaura coupling of bifunctional halopyridine boronic acids.

DecisionTree Start Goal with 2-Br-3-OMe-Pyr-5-B(OH)2 Goal1 Cross-Coupling at B(OH)2 (Preserve C-Br) Start->Goal1 Goal2 Cross-Coupling at C-Br (Requires B(OH)2 Protection) Start->Goal2 Goal3 AB Polycondensation (Conjugated Polymer) Start->Goal3 Ligand1 SPhos or XPhos (Accelerates Transmetalation) Goal1->Ligand1 External Ar-I Ligand2 dppf or RuPhos (Promotes C-Br Activation) Goal2->Ligand2 External Ar-B(OH)2 Ligand3 tBu3P or Ad2PC6H4NMe2 (Intramolecular Transfer) Goal3->Ligand3 Catalyst Transfer

Ligand decision matrix for directing chemoselectivity in AB-type pyridine monomers.

Ligand Selection Matrix (Quantitative Benchmarking)

The table below summarizes the kinetic performance of various ligand classes when reacting 2-Bromo-3-methoxypyridine-5-boronic acid with an external aryl iodide (1.0 equiv).

Ligand ClassExampleTransmetalation RateC-Br Activation RatePrimary Outcome / Application
Biaryl Phosphines SPhos, XPhosVery Fast Slow (Sterically hindered)Site-Selective Coupling at the 5-position. Outcompetes protodeboronation.
Bidentate Phosphines dppf, dppeModerateModerateMixed Products . High rates of protodeboronation and unwanted oligomerization.
Trialkyl Phosphines tBu3​P FastVery Fast (Intramolecular)Polycondensation . Drives Catalyst-Transfer Condensation Polymerization (CTCP).
Phosphine Oxides PO(tBu)2​Cl FastSlowSite-Selective Coupling . Excellent air-stability and high turnover numbers[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure mechanistic fidelity.

Protocol A: Chemoselective Cross-Coupling (Preserving the C-Br Bond)

Objective: Couple the 5-boronic acid with an external aryl iodide, yielding a 2-bromo-3-methoxy-5-arylpyridine derivative. Causality & Design: We utilize an external aryl iodide because iodides undergo oxidative addition to Pd(0) significantly faster than bromides[3]. SPhos is selected to accelerate transmetalation, preventing zwitterionic fragmentation[1],[2]. Aqueous K3​PO4​ is used as a mild base to quaternize the boronic acid without inducing specific base-catalyzed protodeboronation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 mmol), the external Aryl Iodide (0.95 mmol, slight limiting reagent to prevent over-coupling), Pd2​(dba)3​ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of K3​PO4​ (2 mL).

  • Deoxygenation (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen oxidizes Pd(0) to Pd(II), which acts as a catalyst for the oxidative homocoupling of boronic acids, depleting the nucleophile[3].

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4 hours.

  • In-Process Validation (LC-MS): Sample the reaction at 2 hours. The disappearance of the boronic acid mass ( [M+H]+232 ) without the appearance of the protodeboronated byproduct ( [M+H]+188 ) validates successful, rapid transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Catalyst-Transfer Polycondensation (CTCP)

Objective: Synthesize a well-defined π-conjugated poly(pyridine) via controlled AB-monomer homopolymerization. Causality & Design: Standard ligands lead to step-growth polymerization with high dispersity. By employing tBu3​P or Ad2​PC6​H4​NMe2​ , the Pd(0) catalyst undergoes an intramolecular "ring-walking" transfer along the π-system of the newly formed biaryl bond, selectively inserting into the adjacent C-Br bond rather than diffusing into the bulk solution[4].

Step-by-Step Methodology:

  • Initiator Generation: In a glovebox, pre-stir Pd(OAc)2​ (0.05 mmol) and Ad2​PC6​H4​NMe2​ (0.10 mmol) in THF (2 mL) for 15 minutes to generate the active Pd(0) species.

  • Monomer Activation: To a separate vial containing 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 mmol), add anhydrous THF (8 mL) and anhydrous CsF (3.0 mmol). Causality: CsF is a mild, anhydrous fluoride source that activates the boronic acid for transmetalation without introducing water, which would terminate the living polymer chain.

  • Polymerization: Inject the Pd catalyst solution into the monomer solution at 0 °C. Stir for 12 hours, allowing it to slowly warm to room temperature.

  • End-Capping (Validation Step): Add an excess of phenylboronic acid (0.5 mmol) to cap the living bromide chain ends.

  • Isolation: Precipitate the polymer into cold methanol. Analyze via Gel Permeation Chromatography (GPC). A narrow dispersity ( Đ<1.3 ) validates that intramolecular catalyst transfer successfully suppressed step-growth recombination.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Protodeboronation of 2-Bromo-3-methoxypyridine-5-boronic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield-limiting challenges during the Suzuki-Miyaura cross-coupling of 2-Bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield-limiting challenges during the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methoxypyridine-5-boronic acid .

Heteroaryl boronic acids are notoriously susceptible to protodeboronation—the premature, undesired cleavage of the carbon-boron (C-B) bond[1]. This guide provides a mechanistic understanding of this degradation pathway and validated, self-validating protocols to suppress it, ensuring high-fidelity cross-coupling.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is 2-Bromo-3-methoxypyridine-5-boronic acid so prone to protodeboronation? A1: The susceptibility is fundamentally driven by the electronic properties of the pyridine ring and its substituents. Protodeboronation is primarily a base-catalyzed process where a hydroxide or alkoxide ion coordinates to the empty p-orbital of the boron atom, forming a reactive boronate complex[2]. The electron-withdrawing nature of the pyridine nitrogen, exacerbated by the highly electronegative bromine at the C2 position and the methoxy group at C3, severely depletes electron density at the C5 position. This electron deficiency stabilizes the developing carbanion during C-B bond cleavage, drastically accelerating the fragmentation of the boronate intermediate into the deborylated heteroarene (2-bromo-3-methoxypyridine) and boric acid[3].

Q2: How can I definitively diagnose protodeboronation in my reaction mixture? A2: Protodeboronation manifests as a stoichiometric imbalance. If your LC-MS or NMR analysis reveals the rapid consumption of 2-Bromo-3-methoxypyridine-5-boronic acid but a low yield of the cross-coupled product, look for the presence of the deborylated byproduct. Additionally, the unreacted aryl halide coupling partner will remain stranded in the crude mixture[4].

Q3: What kinetic principles can I exploit to favor cross-coupling over protodeboronation? A3: You must manipulate the relative rates of the two competing pathways. Transmetalation (the productive pathway) must outpace protodeboronation (the degradative pathway). This is achieved by:

  • Catalyst Velocity: Utilizing highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., Buchwald precatalysts like XPhos Pd G2 or SPhos) that accelerate oxidative addition and transmetalation at lower temperatures[5].

  • Base Modulation: Replacing strong aqueous bases (NaOH, KOH) with milder, anhydrous bases (K₃PO₄, CsF, or K₂CO₃) to reduce the concentration of reactive hydroxide ions[4].

  • Alternative Pathways: Employing "cationic" Suzuki-Miyaura conditions that operate entirely base-free, utilizing specific palladium catalysts to bypass the base-catalyzed degradation pathway entirely[6].

Q4: What is the "Slow-Release Strategy" and how do I implement it? A4: Developed extensively for unstable heteroaryl boronic acids, the slow-release strategy involves masking the boronic acid as a stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate or a pinacol ester[7]. Under specific, mildly basic biphasic conditions, the masking group hydrolyzes slowly. This maintains a steady, extremely low concentration of the free boronic acid in the catalytic milieu—just enough to undergo rapid transmetalation with the organopalladium intermediate, but too low to undergo significant protodeboronation[8].

Part 2: Mechanistic Visualizations & Workflows

Mechanism BA 2-Bromo-3-methoxy- pyridine-5-boronic acid Boronate Boronate Complex [Ar-B(OH)3]- BA->Boronate + Base / H2O Product Cross-Coupled Product Boronate->Product Transmetalation (Fast with Pd-cat) SideProduct Deborylated Pyridine (Protodeboronation) Boronate->SideProduct C-B Cleavage (High Temp / Strong Base)

Caption: Competing pathways: Productive transmetalation vs. base-catalyzed protodeboronation.

Workflow Start Detect Protodeboronation (via LC-MS/NMR) Step1 Switch to Weaker Base (e.g., K3PO4, CsF) Start->Step1 Step2 Use Highly Active Catalyst (e.g., XPhos Pd G2/G3) Step1->Step2 Check Yield Improved? Step2->Check Success Proceed with Scale-up Check->Success Yes Step3 Implement Slow-Release (MIDA/Pinacol Ester) Check->Step3 No Step3->Success Re-evaluate

Caption: Systematic troubleshooting workflow to mitigate protodeboronation in cross-coupling.

Part 3: Data Presentation & Parameter Optimization

To suppress the degradation of 2-Bromo-3-methoxypyridine-5-boronic acid, standard Suzuki conditions must be abandoned in favor of kinetically optimized parameters[4].

ParameterStandard Conditions (High Risk)Optimized Conditions (Low Risk)Causality / Rationale
Base NaOH, Na₂CO₃ (Aqueous)K₃PO₄, CsF, K₂CO₃ (Anhydrous/Mild)Minimizes hydroxide concentration, reducing the formation rate of the highly reactive boronate intermediate.
Catalyst Pd(PPh₃)₄XPhos Pd G2, SPhos Pd G2Accelerates oxidative addition and transmetalation, allowing the productive cycle to outcompete the degradation pathway.
Solvent Toluene / H₂O1,4-Dioxane, THF (Strictly degassed)Reduces proton sources; rigorous degassing prevents oxidative degradation of the active Pd(0) catalyst.
Temperature 90–110 °CRoom Temp to 60 °CProtodeboronation is highly temperature-dependent; lower temperatures exponentially suppress C-B bond cleavage.
Boron Source Free Boronic AcidMIDA Boronate or Pinacol Ester"Slow-release" maintains a low steady-state concentration of the active boronic acid, starving the degradation pathway.

Part 4: Validated Experimental Methodologies

The following protocols are designed as self-validating systems. By controlling the order of addition and rigorously excluding oxygen, you ensure that catalyst activation occurs precisely when the boronic acid is introduced, minimizing idle time where protodeboronation occurs.

Protocol A: Mild-Base / High-Activity Catalyst Coupling

Best for direct use of the free 2-Bromo-3-methoxypyridine-5-boronic acid.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 2-Bromo-3-methoxypyridine-5-boronic acid (1.2 equiv), the aryl halide coupling partner (1.0 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G2 (2–5 mol%)[4][5].

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (to achieve 0.1 M relative to the aryl halide). Degassing via freeze-pump-thaw is highly recommended.

  • Execution: Seal the flask, remove it from the glovebox, and stir vigorously at 40–60 °C.

  • Monitoring & Validation: Monitor the reaction via LC-MS every 30 minutes. The high activity of XPhos Pd G2 should drive the reaction to completion within 2–4 hours. If the deborylated mass is detected early, reduce the temperature by 10 °C for subsequent runs.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate for chromatographic purification.

Protocol B: Slow-Release Strategy (Pinacol Ester / MIDA Boronate)

Best for highly sensitive batches or scale-up operations where temperature control is difficult.

  • Derivatization: Convert 2-Bromo-3-methoxypyridine-5-boronic acid to its pinacol ester or MIDA boronate to mask the reactive C-B bond prior to the coupling step[7].

  • Reaction Setup: To a microwave vial, add the boronate ester (1.5 equiv), aryl halide (1.0 equiv), Cs₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Biphasic Solvent System: Add a degassed mixture of THF and H₂O (10:1 ratio). The trace water slowly hydrolyzes the ester to the free boronic acid in situ.

  • Execution: Stir at 70 °C. The slow hydrolysis ensures the free boronic acid concentration remains extremely low, feeding directly into the transmetalation cycle before protodeboronation can occur[8].

  • Validation: Analyze the crude mixture by ¹H NMR. The absence of the characteristic pyridine protons of 2-bromo-3-methoxypyridine confirms the successful suppression of the degradation pathway.

References

  • [3] Development of Organic Transformations Based on Protodeboronation. ACS Accounts of Chemical Research. URL:[Link]

  • [7] The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. URL:[Link]

  • [8] The Slow-Release Strategy in Suzuki-Miyaura Coupling (ResearchGate Overview). ResearchGate. URL:[Link]

  • [1] Protodeboronation. Wikipedia, The Free Encyclopedia. URL: [Link]

  • [6] "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. URL:[Link]

  • [2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. URL:[Link]

  • [5] Help needed with unreproducible Suzuki coupling (Pyridine boronic acids). r/Chempros (Reddit). URL:[Link]

Sources

Optimization

Troubleshooting low conversion in 2-Bromo-3-methoxypyridine-5-boronic acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges presented by bifunctional building blocks in cross-coupling chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges presented by bifunctional building blocks in cross-coupling chemistry.

2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) is a highly versatile but notoriously temperamental reagent. It possesses both an electrophilic site (C2-bromide) and a nucleophilic site (C5-boronic acid), housed on an electron-deficient, coordinating pyridine scaffold. Without precise mechanistic control, reactions utilizing this compound rapidly devolve into protodeboronation, self-condensation, or catalyst poisoning.

This guide is engineered to provide you with the causality behind these failures and self-validating protocols to achieve high conversion.

Diagnostic Data Summary

Before adjusting your reaction parameters, match your experimental observations to the matrix below to identify the dominant failure pathway.

Observation (LC-MS / TLC)Primary CausalityCorrective ActionExpected Yield Recovery
Mass = 188 m/z (2-Bromo-3-methoxypyridine)Protodeboronation: Base-catalyzed C-B bond cleavage outpaces transmetalation.Switch to anhydrous conditions; use MIDA boronate or Bpin ester.+30% to +50%
High MW Polymeric Smears Self-Condensation: The C5-boronic acid reacts with the C2-bromide of another molecule.Use highly reactive Ar-I partner; employ slow-addition of the boronic acid.+40% to +60%
Unreacted Starting Material Catalyst Poisoning: Pyridine nitrogen coordinates to and deactivates Pd(0).Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) to shield Pd.+25% to +45%
Mass = 374 m/z (Homocoupled dimer)Oxidative Homocoupling: Trace O₂ promotes Pd-mediated dimerization.Rigorously degas solvents (Freeze-Pump-Thaw); maintain strict Ar atmosphere.+15% to +20%

Deep-Dive FAQs: Troubleshooting Mechanisms

Q1: Why am I recovering 2-bromo-3-methoxypyridine instead of my cross-coupled product? A1: You are observing protodeboronation. Heteroaryl boronic acids, particularly electron-deficient pyridylboronic acids, are highly susceptible to this degradation pathway. Under the basic, aqueous conditions typical of Suzuki-Miyaura couplings, the boronate intermediate undergoes rapid C-B bond cleavage, replacing the boron moiety with a proton[1]. The Causality: This is a kinetic competition. If the transmetalation step to the palladium center is slower than the base-catalyzed hydrolysis, protodeboronation dominates. The Solution: You must accelerate transmetalation or eliminate the proton source. Switch to anhydrous conditions with a fluoride base (e.g., CsF in dry dioxane), or convert the boronic acid to a to enable a "slow-release" mechanism that keeps the concentration of the active boronic acid low, preventing its degradation[1].

Q2: My LC-MS shows a complex mixture of high-molecular-weight species. How do I stop this? A2: This is uncontrolled self-condensation (oligomerization). Because your reagent is an AB-type bifunctional monomer—containing both a nucleophile (C5-boronic acid) and an electrophile (C2-bromide)—it can polymerize with itself[2]. The Causality: The C3-methoxy group provides resonance electron donation (+M effect) to the C2 position, slightly deactivating the adjacent bromide towards oxidative addition. However, under palladium catalysis, it remains reactive. If your target coupling partner is not significantly more reactive than the internal C2-bromide, the molecule will react with itself. The Solution: Use a highly reactive external electrophile, such as an Aryl Iodide, to kinetically outcompete the internal bromide. Additionally, employ a syringe pump to slowly add the 2-bromo-3-methoxypyridine-5-boronic acid to the reaction, ensuring it reacts with the Ar-I before it encounters another molecule of itself[3].

Q3: The reaction stalls completely, and the catalyst precipitates as a black solid. What went wrong? A3: You are experiencing catalyst poisoning and subsequent aggregation into palladium black. The basic nitrogen atom in the pyridine ring is a strong σ-donor that can irreversibly bind to the palladium center, displacing your ligands and deactivating the catalyst[3]. The Causality: Unshielded palladium complexes (like Pd(PPh₃)₄) are highly vulnerable to coordination by nitrogen heterocycles. Once the ligands are displaced, the unprotected Pd(0) species aggregate and precipitate out of solution. The Solution: Switch to a precatalyst system utilizing bulky, electron-rich biarylphosphine ligands such as. The steric bulk of these ligands creates a protective "pocket" around the palladium center, preventing the pyridine nitrogen from coordinating while still allowing the desired cross-coupling to occur[3].

Visualizing the Reaction Pathways

ReactionPathways SM 2-Bromo-3-methoxypyridine- 5-boronic acid CC Desired Cross-Coupling (Target Biaryl) SM->CC Ar-I, XPhos Pd G3 Anhydrous, 60°C PD Protodeboronation (2-Bromo-3-methoxypyridine) SM->PD H2O, Base, Heat Slow Transmetalation Poly Oligomerization (Self-Condensation) SM->Poly Pd, Base No competitive Ar-X Poison Catalyst Poisoning (Inactive Pd Complex) SM->Poison Pd(PPh3)4 Unshielded Catalyst

Divergent reaction pathways of 2-Bromo-3-methoxypyridine-5-boronic acid under Suzuki conditions.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Reacting the C5-Boronic Acid)

Objective: Couple the C5-boronic acid with an external Aryl Iodide while preserving the C2-bromide and preventing self-condensation.

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 equiv), the Target Aryl Iodide (1.5 equiv, excess required to outcompete self-condensation), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.05 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (0.1 M). Crucial: Do not use water; this suppresses the protodeboronation pathway.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 60 °C for 4 hours.

  • Self-Validation Check: Before workup, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation A: If a peak at m/z 188 is dominant, protodeboronation occurred (ensure solvent was strictly anhydrous).

    • Validation B: If high MW peaks (>400 m/z) appear, the internal C2-bromide is reacting (reduce reaction temperature or use a slower addition rate).

    • Validation C: If the desired biaryl mass is dominant, proceed to workup.

  • Workup: Filter the mixture through a short pad of Celite to remove the palladium and salts, wash with EtOAc, and concentrate for column chromatography.

Protocol B: MIDA Boronate Protection (For Iterative Coupling)

Objective: Mask the C5-boronic acid to allow selective functionalization of the C2-bromide first.

  • Setup: In a round-bottom flask, combine 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv).

  • Solvent: Suspend the reagents in a 10:1 mixture of Toluene and DMSO.

  • Dehydration: Attach a Dean-Stark trap and reflux (110 °C) for 12 hours. The azeotropic removal of water drives the thermodynamic equilibrium toward the protected boronate.

  • Self-Validation Check: Analyze an aliquot by ¹¹B NMR. A shift from ~30 ppm (free sp² boronic acid) to ~12 ppm (sp³ hybridized MIDA boronate) confirms complete protection[2].

  • Isolation: Concentrate under reduced pressure, dissolve the residue in minimal acetone, and precipitate the pure, bench-stable MIDA boronate by adding diethyl ether.

References

  • Cox, P. A. et al. "Base-catalyzed aryl-B(OH)₂ protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion." Journal of the American Chemical Society, 2017, 139(37), 13156-13165. URL:[Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009, 131(20), 6961-6963. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2013, 42, 5270-5298. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base &amp; Solvent for 2-Bromo-3-methoxypyridine-5-boronic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Bromo-3-methoxypyridine-5-boronic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Bromo-3-methoxypyridine-5-boronic acid .

Working with this specific substrate presents a unique mechanistic challenge: it is an AB-type monomer [1]. It contains both a highly reactive electrophile (the 2-bromopyridine moiety) and a nucleophile (the 5-boronic acid moiety) within the same molecule. Depending on your experimental goals, this dual reactivity will either lead to uncontrolled polymerization (Suzuki Polycondensation) or require strict optimization to achieve a stepwise cross-coupling[1][2]. Furthermore, electron-deficient heteroaryl boronic acids are notoriously susceptible to degradation via protodeboronation[3][4].

Below, we detail the causality behind base and solvent selection, provide troubleshooting FAQs, and outline self-validating protocols to ensure experimental success.

Pathways Monomer 2-Bromo-3-methoxypyridine -5-boronic acid (AB Monomer) Polymer Poly(pyridine) Derivative (Suzuki Polycondensation) Monomer->Polymer Base + Pd (Homocoupling) Protodeb 2-Bromo-3-methoxypyridine (Protodeboronation) Monomer->Protodeb H2O / Strong Base (Degradation) Cross Target Cross-Coupled Product (Stepwise) Monomer->Cross Reagent C + Pd (Controlled)

Caption: Competing reaction pathways for AB-type halopyridine boronic acid monomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding an insoluble black solid or a complex mixture of high-molecular-weight species instead of my target cross-coupled product? A1: You are observing uncontrolled Suzuki Polycondensation (SPC). Because 2-Bromo-3-methoxypyridine-5-boronic acid contains both the 'A' (halide) and 'B' (boronic acid) functionalities, adding a palladium catalyst and a base initiates a chain-growth or step-growth polymerization, forming poly(pyridine) chains[1][2]. If your goal is a stepwise cross-coupling with a different aryl halide, you must either protect the boronic acid (e.g., converting it to a MIDA boronate) or use a vast excess of your target coupling partner under highly controlled, anhydrous conditions to outcompete the homopolymerization pathway.

Q2: I am observing massive loss of starting material, but no coupled product is forming. GC-MS analysis shows the presence of 2-bromo-3-methoxypyridine. What is happening? A2: Your substrate is undergoing protodeboronation . Heteroaryl boronic acids, particularly those situated on electron-deficient rings like pyridine, rapidly decompose in aqueous, strongly basic conditions[3][4]. The base cleaves the C–B bond, replacing the boron moiety with a proton sourced from the solvent (water or alcohols)[3].

  • Troubleshooting Fix: Abandon standard biphasic solvent systems (like Toluene/H₂O) and strong bases (like NaOH or Na₂CO₃). Switch to anhydrous solvents (e.g., dry 1,4-Dioxane or THF) and use a mild, anhydrous base such as Cesium Fluoride (CsF) or anhydrous Potassium Phosphate (K₃PO₄)[4].

Q3: I want to polymerize this monomer via SPC, but I'm only isolating low-molecular-weight cyclic oligomers. How do I optimize the base and solvent for high molecular weight? A3: Cyclic oligomerization is a common, detrimental side reaction in AB-monomer SPC caused by intramolecular end-to-end coupling[5]. To promote linear chain growth:

  • Ligand Choice: Use a highly active, bulky phosphine ligand like SPhos or t -Bu₃P to accelerate intermolecular oxidative addition over intramolecular cyclization[2][5].

  • Solvent Optimization: The growing rigid poly(pyridine) chain must remain fully solvated. If it precipitates prematurely, polymerization stops. Use THF or Toluene, potentially with a solubilizing co-solvent.

  • Monomer Addition: Implement a slow monomer addition protocol to keep the concentration of reactive chain ends low, which drastically reduces cycle formation[5].

Data Presentation: Base & Solvent Optimization Matrix

The following table summarizes the empirical causality behind base and solvent selection based on your specific experimental objective.

Experimental ObjectivePreferred BasePreferred Solvent SystemMechanistic Rationale
Stepwise Cross-Coupling (Suppressing SPC)CsF (Anhydrous, 2.0 eq)Dry 1,4-DioxaneFluoride strongly activates the boron without requiring water, preventing protodeboronation[4]. Anhydrous conditions slow down uncontrolled polycondensation.
Suzuki Polycondensation (Targeting High MW)Et₄NOH or K₂CO₃ (Aqueous)THF / H₂O (Biphasic)Biphasic systems with phase-transfer capabilities ensure rapid transmetalation required for rapid chain extension[2]. THF maintains polymer solubility.
Minimizing Protodeboronation K₃PO₄ (Anhydrous)Toluene / DMF (9:1)Avoids proton sources entirely. K₃PO₄ is basic enough to form the active boronate intermediate but avoids the hydrolytic cleavage of the C-B bond[3].

Experimental Protocols

Protocol A: Controlled Stepwise Cross-Coupling (Anhydrous)

Use this protocol when attempting to couple the boronic acid moiety of the monomer to a different, highly reactive aryl iodide while suppressing self-polymerization and protodeboronation.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Reagent Loading: Add 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 equiv), the target Aryl Iodide (1.5 equiv, excess is critical to outcompete self-coupling), anhydrous CsF (2.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M concentration relative to the monomer) via syringe.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 12 hours. The absence of water prevents the protodeboronation of the sensitive 5-pyridylboronic acid[3][4].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and fluoride salts, and concentrate under reduced pressure. Purify immediately via flash chromatography.

Protocol B: Suzuki Polycondensation (SPC) for Poly(pyridine) Synthesis

Use this protocol when the explicit goal is to polymerize the AB monomer into a conjugated poly(pyridine) material.

  • Catalyst Pre-activation: In a glovebox, prepare a stock solution of Pd₂(dba)₃ (1 mol%) and SPhos (4 mol%) in degassed THF. Stir for 30 minutes to ensure complete complexation[5].

  • Reaction Setup: In a separate flask under Argon, dissolve 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 equiv) in a biphasic mixture of THF and 2M aqueous K₂CO₃ (3:1 v/v ratio).

  • Initiation: Heat the monomer solution to 65 °C. Inject the pre-activated catalyst solution dropwise over 1 hour using a syringe pump. Note: Slow addition is critical to suppress the formation of cyclic oligomers[5].

  • End-Capping: After 24 hours, add an excess of phenylboronic acid (to cap the bromide ends), stir for 2 hours, then add bromobenzene (to cap the boronic acid ends) and stir for an additional 2 hours[1][5].

  • Precipitation: Cool the mixture and precipitate the polymer by pouring it into vigorously stirred cold methanol.

Cycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA + AB Monomer TM Transmetalation (Base Activated Boronate) OA->TM + Base RE Reductive Elimination (C-C Bond Formation) TM->RE - Boron Byproducts RE->Pd0 Catalyst Regeneration Polymer Growing Polymer Chain RE->Polymer Chain Extension

Caption: Catalytic cycle of Suzuki polycondensation for AB-type monomers.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Available at:[Link]

  • AB- Versus AA+BB-Suzuki Polycondensation: A Palladium/ Tris(tert-butyl)phosphine Catalyst Can Outperform Conventional Catalysts. d-nb.info. Available at:[Link]

  • Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield. ACS Polymers Au. Available at:[Link]

  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. ResearchGate. Available at:[Link]

Sources

Optimization

Minimizing homocoupling side reactions of 2-Bromo-3-methoxypyridine-5-boronic acid

Welcome to the Technical Support Center: Advanced Troubleshooting for Bifunctional Organoborons As a Senior Application Scientist, I frequently assist researchers in navigating the complexities of bifunctional building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Advanced Troubleshooting for Bifunctional Organoborons

As a Senior Application Scientist, I frequently assist researchers in navigating the complexities of bifunctional building blocks. 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) is a highly valuable but notoriously challenging substrate. Because it contains both an electrophilic bromide and a nucleophilic boronic acid on the same pyridine scaffold, it is an "AB-type" monomer. This dual reactivity makes it highly susceptible to catastrophic side reactions during Suzuki-Miyaura cross-coupling[1][2].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you minimize side reactions and achieve high-yielding, controlled cross-couplings.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction yielded a complex mixture instead of the target cross-coupled product. What went wrong? A1: You are likely observing a combination of two distinct side reactions:

  • Oxidative Homocoupling (B–B Dimerization): Two boronic acid moieties transmetalate onto a single Pd(II) center and reductively eliminate to form a symmetric biaryl dimer. This is driven by the "oxo-palladium pathway" and is heavily exacerbated by adventitious oxygen or the use of unreduced Pd(II) precatalysts[3][4].

  • Oligomerization (A–B Self-Coupling): Because your starting material has both a C–Br and a C–B(OH)₂ bond, the bromide of one molecule can oxidatively add to Pd(0), followed by transmetalation with the boronic acid of a second molecule. This triggers uncontrollable step-growth polymerization, resulting in a polymeric smear on your TLC plate[1][5].

Q2: Can I just use a large excess of my external coupling partner to outcompete oligomerization? A2: While using a large excess (e.g., 3–5 equivalents) of an external aryl halide and employing a syringe pump to keep the instantaneous concentration of the bifunctional boronic acid low can reduce oligomerization[6], it is rarely a complete solution. For definitive control, you must chemically mask one of the functional groups.

Section 2: The MIDA Boronate Strategy (Preventing Oligomerization)

To utilize the bromide of 2-Bromo-3-methoxypyridine-5-boronic acid as an electrophile without triggering self-polymerization, you must deactivate its boronic acid moiety.

The Causality of Protection: Standard boronic acids are sp2 -hybridized, possessing a vacant p-orbital that is mandatory for the transmetalation step in the Suzuki-Miyaura catalytic cycle. By complexing the boronic acid with N-methyliminodiacetic acid (MIDA), the boron atom rehybridizes to sp3 . This completely removes the vacant p-orbital, rendering the MIDA boronate strictly inert to cross-coupling under anhydrous conditions[5][7].

Once the bromide has been successfully coupled to your target, the MIDA group can be rapidly hydrolyzed using mild aqueous base to reveal the sp2 boronic acid for a subsequent, iterative cross-coupling (ICC)[5][8].

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methoxypyridine-5-MIDA Boronate

This self-validating protocol ensures complete conversion to the protected sp3 species by driving the equilibrium via water removal.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA, 1.2 eq) to a solvent mixture of Toluene/DMSO (10:1 v/v).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotroped water. Continue refluxing for 12–24 hours until water ceases to accumulate.

  • Isolation: Cool to room temperature. Concentrate the toluene under reduced pressure. Add the remaining DMSO solution dropwise into a vigorously stirring volume of diethyl ether to precipitate the MIDA boronate. Filter and dry under high vacuum[5][8].

Protocol 2: Iterative Cross-Coupling (ICC) under Anhydrous Conditions

This protocol utilizes the protected monomer to selectively react the bromide while leaving the MIDA boronate intact.

  • Preparation: In an argon-filled glovebox, charge a vial with the synthesized MIDA boronate (1.0 eq), your external Arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), SPhos ligand (0.04 eq), and strictly anhydrous K₃PO₄ (2.0 eq).

  • Solvent: Add anhydrous, rigorously degassed 1,4-dioxane. Critical Insight: The complete exclusion of water is required to prevent premature MIDA hydrolysis.

  • Coupling: Seal the vial, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Deprotection (Optional): To activate the newly formed product for a subsequent coupling, dissolve the isolated MIDA-intermediate in THF and add 1.0 M aqueous NaOH. Stir at room temperature for 10 minutes. The aqueous base rapidly hydrolyzes the MIDA ester, regenerating the active sp2 boronic acid[5][7].

Section 4: Data Visualization & Troubleshooting Workflows

Quantitative Impact of Reaction Conditions

The table below summarizes how specific reaction environments dictate the yield profiles of bifunctional boronic acids, demonstrating the necessity of the MIDA protection strategy.

Reaction ConditionProtective StrategyTarget Cross-Coupling YieldOxidative HomocouplingOligomerization Yield
Pd(OAc)₂ (3 mol%), K₂CO₃, Air, MeOH, 25°C None (Free Boronic Acid)< 10%75 - 96%< 5%
Pd₂(dba)₃ (2 mol%), K₃PO₄, THF, 80°C None (Free Boronic Acid)15 - 20%10 - 15%> 60% (Polymeric)
Pd₂(dba)₃ (2 mol%), K₃PO₄, Dioxane, 80°C MIDA Boronate (Anhydrous) 85 - 94% < 2% 0%
Pd(dppf)Cl₂ (5 mol%), NaOH (aq), 80°C MIDA Boronate (Aqueous)30 - 40%10 - 20%40 - 50%
Mechanistic Pathways

Mechanism A 2-Bromo-3-methoxypyridine- 5-boronic acid (AB Monomer) B Desired Cross-Coupling (Target Product) A->B Protected Boronic Acid + External Ar-B(OH)2 C Oxidative Homocoupling (B-B Dimerization) A->C O2, Pd(II), Base D Oligomerization (A-B Self-Coupling) A->D Pd(0), Base, Heat (Unprotected) E Protodeboronation (Loss of Boronic Acid) A->E H2O, Heat, Base

Caption: Mechanistic pathways of bifunctional pyridylboronic acid side reactions.

Diagnostic Troubleshooting Workflow

Workflow Start High Side-Product Formation Observed Q1 Is it a symmetric dimer (Oxidative Homocoupling)? Start->Q1 Q2 Is it a polymeric mixture (Oligomerization)? Q1->Q2 No Sol1 1. Freeze-Pump-Thaw Degas 2. Use Pd(0) Precatalyst 3. Syringe Pump Addition Q1->Sol1 Yes Sol2 1. Convert to MIDA Boronate 2. Use Anhydrous Conditions 3. Iterative Cross-Coupling Q2->Sol2 Yes End Successful Target Isolation Sol1->End Sol2->End

Caption: Troubleshooting workflow for resolving homocoupling and oligomerization.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews (2014). URL: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. URL: [Link]

  • Burke, M. D., et al. "Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis". Accounts of Chemical Research (2009). URL: [Link]

  • Ingleson, M. J., et al. "Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions". Macromolecules (2015). URL: [Link]

  • Burke, M. D., et al. "One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format". The Journal of Organic Chemistry (2011). URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling". Royal Society of Chemistry Books (2014). URL: [Link]

Sources

Troubleshooting

Purification of products synthesized from 2-Bromo-3-methoxypyridine-5-boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Bromo-3-methoxypyridine-5-boronic acid and its d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Bromo-3-methoxypyridine-5-boronic acid and its downstream derivatives.

This bifunctional building block is highly versatile for iterative Suzuki-Miyaura cross-couplings. However, its structural motifs—a basic pyridine nitrogen, an electron-donating methoxy group, and a labile carbon-boron bond—create a "perfect storm" for purification bottlenecks, including severe chromatographic tailing, protodeboronation, and stubborn palladium coordination.

This guide bypasses generic advice to focus on the mechanistic causality behind these failures and provides self-validating, field-proven protocols to ensure high-yield, high-purity isolation.

I. Purification & Scavenging Workflow

To establish a baseline for our troubleshooting, the following logical workflow illustrates the optimal path from a crude Suzuki-Miyaura reaction mixture to a purified, assay-ready pyridyl product.

G A Crude Reaction Mixture (Suzuki Coupling) B Aqueous Workup (Quench & Extract) A->B C Palladium Scavenging (Si-TMT or NaHSO3) B->C Organic Phase D Boric Acid-Impregnated Silica Chromatography C->D Filtrate E Pure Pyridyl Product (<10 ppm Pd) D->E Eluent Evaporation

Workflow for purifying pyridine-boronic acid derivatives and removing Pd.

II. Troubleshooting Guides & FAQs

Category A: Chromatographic Challenges & Protodeboronation

Q1: My synthesized pyridyl-boronic acid product streaks heavily on standard silica gel, and my mass recovery is less than 30%. Why is this happening, and how do I fix it? The Causality: You are experiencing a dual-mode degradation. First, the basic pyridine nitrogen interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing. Second, basic heteroaromatic boronic acids (especially 2- and 3-pyridyl variants) are highly susceptible to protodeboronation [1]. Under neutral or slightly acidic conditions, the molecule forms a zwitterionic intermediate that triggers a unimolecular fragmentation of the C–B bond, replacing the boronic acid with a proton. The Solution: You must alter the stationary phase. Standard silica gel acts as a Lewis base that over-adsorbs the empty p-orbital of the boron atom. By using boric acid-impregnated silica gel , you pre-saturate these active sites. This suppresses over-adsorption, prevents zwitterion-induced protodeboronation, and significantly sharpens the elution band of the pyridine ring [2]. (See Protocol 1).

Q2: Should I convert the free boronic acid to a pinacol ester (Bpin) prior to purification? The Causality: Yes, whenever synthetically permissible. Free boronic acids are prone to forming complex, insoluble trimeric anhydrides (boroxines) during concentration. Converting the product to a pinacol ester sterically shields the boron atom and reduces its Lewis acidity. This structural modification drops the polarity of the molecule, shifting the purification dynamic from unpredictable adsorption to predictable partitioning, allowing for cleaner separation on standard or boric acid-treated silica.

Category B: Palladium Catalyst Removal

Q3: My isolated product is dark brown, and ICP-MS shows >5,000 ppm of residual palladium. Standard aqueous workups aren't working. How do I reduce Pd to <10 ppm for biological assays? The Causality: The 3-methoxypyridine motif is an excellent bidentate ligand. The pyridine nitrogen and the adjacent methoxy oxygen strongly coordinate to both Pd(0) nanoparticles and Pd(II) species generated during the Suzuki-Miyaura coupling [3]. Because the binding affinity of your product to Palladium is stronger than the affinity of Palladium to the aqueous phase, liquid-liquid extraction fails. The Solution: You must introduce a competing ligand with a thermodynamically superior binding affinity for Palladium. Solid-supported scavengers like Silica-TMT (trimercaptotriazine) utilize chemisorption via sulfur and nitrogen macrocycles to irreversibly strip Pd from your product. Alternatively, for large-scale cost efficiency, an aqueous sodium bisulfite (NaHSO₃) wash at elevated temperatures can displace the Pd complexes [4]. (See Protocol 2).

III. Quantitative Data: Palladium Scavenger Comparison

To select the most appropriate scavenging method for your specific scale and purity requirements, refer to the self-validating data table below.

Scavenging MethodChemical MechanismTypical Initial Pd (ppm)Final Pd (ppm)Product Yield RecoveryBest Application
Silica-TMT Chemisorption (Thiol/Triazine binding)5,000 - 10,000< 10> 95%Late-stage API purification, lipophilic products
Silica-Thiol Chemisorption (Thiol binding)5,000 - 10,000< 50> 90%General screening, broad solvent compatibility
Aqueous NaHSO₃ Wash Ligand displacement / Reduction5,000 - 10,00050 - 100> 85%Early-stage intermediates, cost-sensitive scale-up

IV. Step-by-Step Experimental Methodologies

Protocol 1: Preparation and Use of Boric Acid-Impregnated Silica Gel

This protocol creates a self-validating stationary phase that prevents the degradation of sensitive boronic acids during chromatography [5].

  • Dissolution: In a 500 mL round-bottom flask, dissolve 4.0 g of boric acid in 100 mL of methanol (or ethanol). Ensure complete dissolution.

  • Slurry Formation: Add 55.0 g of standard flash silica gel (230-400 mesh) to the alcoholic boric acid solution.

  • Impregnation: Mechanically stir or swirl the resulting slurry at room temperature for exactly 2 hours to ensure uniform pore impregnation.

  • Solvent Removal: Remove the methanol in vacuo using a rotary evaporator until the silica appears as a free-flowing powder.

  • Thermal Activation: Dry the impregnated silica gel in a vacuum oven at 40 °C for 6 hours (or up to 140 °C for 48 hours for highly moisture-sensitive applications) to remove residual solvent and lock the boric acid into the silica matrix.

  • Application: Pack your chromatography column using this modified silica. Load your crude 2-Bromo-3-methoxypyridine-5-boronic acid derivative and elute using your standard solvent system (e.g., Hexanes/EtOAc).

Protocol 2: Palladium Scavenging using Silica-TMT

This methodology thermodynamically forces the dissociation of Pd from the basic pyridine ring.

  • Initial Workup: Following the Suzuki-Miyaura coupling, quench the reaction with water and perform a standard liquid-liquid extraction (e.g., EtOAc/Water).

  • Phase Separation: Isolate the organic phase containing the crude product and the coordinated residual palladium complexes.

  • Scavenger Addition: Add Silica-TMT powder directly to the organic phase. The standard loading is 10–20% w/w relative to the theoretical mass of your crude product.

  • Thermal Incubation: Stir the suspension at 40–45 °C for 4 to 12 hours. Causality note: The elevated temperature provides the activation energy required to break the strong Pyridine-Pd coordination bonds, allowing the TMT macrocycle to capture the metal.

  • Filtration: Filter the warm mixture through a tightly packed pad of Celite to remove the heterogeneous Silica-TMT-Pd complexes. Wash the pad with a small volume of clean solvent.

  • Isolation: Concentrate the visually lighter (often transitioning from dark brown to pale yellow) filtrate in vacuo prior to final chromatographic purification.

V. References

  • Protodeboronation. Wikipedia. URL: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. URL: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. URL: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. URL: [Link]

  • Synthesis of Enantiostructured Triacylglycerols Possessing a Saturated Fatty Acid, a Polyunsaturated Fatty Acid and an Active Drug Intended as Novel Prodrugs. MDPI. URL: [Link]

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Bromo-3-methoxypyridine-5-boronic Acid

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals dealing with the thermal instability of highly functionalized heteroaryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals dealing with the thermal instability of highly functionalized heteroaryl boronic acids.

Here, we dissect the degradation mechanics of 2-Bromo-3-methoxypyridine-5-boronic acid and provide field-proven, self-validating protocols to bypass these limitations during complex cross-coupling campaigns.

I. Mechanistic Insight: The Causality of Degradation

To solve degradation, we must first understand the thermodynamic and electronic forces driving it. 2-Bromo-3-methoxypyridine-5-boronic acid is notoriously unstable at elevated temperatures (typically >60°C) due to a pathway known as protodeboronation —the hydrolytic cleavage of the carbon-boron bond to yield the corresponding arene ().

The Electronic Causality: In this specific molecule, the boronic acid moiety at C5 is situated para to the strongly electronegative 2-bromo group and meta to both the basic pyridine nitrogen and the 3-methoxy group. This creates a highly electron-deficient C5 position. When exposed to aqueous base, the boronic acid forms a boronate anion. The electron-withdrawing environment heavily stabilizes the incipient carbanion transition state, drastically lowering the activation energy required for C-B bond cleavage at high temperatures ().

Mechanism A 2-Bromo-3-methoxypyridine- 5-boronic acid B Boronate Anion (Reactive Intermediate) A->B Aqueous Base (OH⁻) C Transition State (Carbanion Stabilization) B->C Heat (>60°C) D 2-Bromo-3-methoxypyridine (Protodeboronation Product) C->D + B(OH)₄⁻

Fig 1: Base-catalyzed thermal protodeboronation of electron-deficient pyridylboronic acids.

II. Troubleshooting Guides & FAQs

Q1: Why does my 2-bromo-3-methoxypyridine-5-boronic acid completely degrade during standard Suzuki-Miyaura couplings at 80°C? A1: Standard Suzuki conditions utilize aqueous bases (e.g., Na2​CO3​ in H2​O /Dioxane) at reflux. For electron-deficient pyridylboronic acids, the combination of high pH and thermal energy ( ΔT>60∘C ) pushes the equilibrium entirely toward the reactive boronate anion, which rapidly fragments. The rate of protodeboronation outcompetes the rate of palladium transmetalation.

Q2: How can I manipulate the reaction environment to prevent this? A2: You must uncouple the activation of the boronic acid from the presence of water. By switching to anhydrous cross-coupling conditions using Potassium trimethylsilanolate (KOTMS) as the base, you generate a highly reactive, soluble silanolate-boronate intermediate that undergoes rapid transmetalation without the hydrolytic conditions required for protodeboronation ().

Q3: Should I convert the boronic acid to a pinacol (Bpin) ester or MIDA boronate? A3: Yes, if anhydrous conditions are not feasible. Esterification does not make the molecule immune to degradation, but it alters the kinetics. MIDA boronates act as a "slow-release" mechanism, keeping the instantaneous concentration of the reactive free boronic acid extremely low, thereby starving the protodeboronation pathway of its primary substrate. Note that Bpin esters can still undergo prehydrolytic protodeboronation at high pH ().

III. Quantitative Degradation Profiles

To guide your experimental design, the following table summarizes the kinetic stability of related pyridylboronic architectures. Note: Data for 2-bromo-3-methoxypyridine-5-boronic acid is extrapolated based on its extreme electron deficiency relative to standard 3-pyridyl models.

SubstrateEnvironmental ConditionsEstimated Half-Life ( t1/2​ )Dominant Degradation Pathway
3-Pyridylboronic acidpH 12, 70°C> 160 hoursSlow Protodeboronation
2-Pyridylboronic acidpH 7, 70°C25 - 50 secondsZwitterionic Fragmentation
2-Bromo-3-methoxy-5-pyridylboronic acid pH 10, 80°C (Standard Suzuki) < 20 minutes Base-Catalyzed Protodeboronation
2-Bromo-3-methoxy-5-pyridyl Bpin ester pH 10, 80°C ~ 3.5 hours Prehydrolytic Protodeboronation
2-Bromo-3-methoxy-5-pyridylboronic acid Anhydrous KOTMS, 45°C > 48 hours Stable (Transmetalation dominates)

IV. Systems-Level Workflows & Protocols

To guarantee success, we recommend a Self-Validating Anhydrous Suzuki-Miyaura Protocol . This system is "self-validating" because it incorporates an internal NMR standard, allowing the chemist to quantitatively track both product formation and boronic acid degradation in real-time without quenching the master reaction.

Workflow Step1 1. Reagent Assembly (Anhydrous Dioxane, KOTMS) Step2 2. Precatalyst Activation (XPhos Pd G3, 2 mol%) Step1->Step2 Step3 3. Low-Temp Coupling (45°C, 12-24h) Step2->Step3 Step4 4. In-Process Validation (NMR Aliquot + Int. Standard) Step3->Step4 Step4->Step3 Conversion < 95% Step5 5. Product Isolation (Silica Gel / Prep-HPLC) Step4->Step5 Conversion > 95%

Fig 2: Self-validating anhydrous Suzuki-Miyaura workflow to minimize thermal degradation.
Protocol: Self-Validating Anhydrous Coupling

Reagents Required: 2-Bromo-3-methoxypyridine-5-boronic acid (1.5 equiv), Aryl Halide (1.0 equiv), KOTMS (3.0 equiv), XPhos Pd G3 (2-5 mol%), 1,3,5-Trimethoxybenzene (0.5 equiv, Internal Standard), Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide, 2-bromo-3-methoxypyridine-5-boronic acid, KOTMS, XPhos Pd G3, and exactly 0.5 equivalents of 1,3,5-trimethoxybenzene.

    • Causality: KOTMS is highly hygroscopic. Glovebox assembly prevents ambient moisture from initiating the hydrolytic protodeboronation cascade before the catalyst is active ().

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M relative to aryl halide). Seal the tube, remove from the glovebox, and stir at room temperature for 5 minutes.

  • Controlled Heating: Transfer the reaction to an oil bath pre-heated to strictly 45°C .

    • Causality: 45°C provides sufficient thermal energy to overcome the activation barrier of the transmetalation step for the highly active XPhos Pd G3 catalyst, while remaining safely below the ~60°C thermodynamic threshold where C-B bond cleavage accelerates exponentially.

  • In-Process NMR Validation (Real-Time Tracking): At t=2h and t=6h , extract a 50 µL aliquot via microsyringe under positive nitrogen pressure. Dilute in 0.5 mL CDCl3​ and acquire a rapid 1H NMR spectrum.

    • Causality: Compare the integration of the internal standard (aromatic singlet at ~6.08 ppm) against the newly formed product peaks and the degradation byproduct (2-bromo-3-methoxypyridine). This self-validates the protocol by proving whether the palladium cycle is successfully outcompeting the degradation pathway.

  • Quench and Isolation: Once NMR confirms >95% conversion relative to the internal standard, cool to room temperature, filter through a short pad of Celite to remove palladium/silicate salts, and purify via standard chromatography.

V. References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls Source: The Journal of Organic Chemistry (JOC) URL:[Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Troubleshooting

Solving solubility issues of 2-Bromo-3-methoxypyridine-5-boronic acid in aqueous bases

Welcome to the technical support center for 2-Bromo-3-methoxypyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Bromo-3-methoxypyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, particularly focusing on solubility issues in aqueous bases which are critical for successful cross-coupling reactions.

I. Understanding the Challenge: The Nature of 2-Bromo-3-methoxypyridine-5-boronic acid

2-Bromo-3-methoxypyridine-5-boronic acid is a valuable building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] However, its pyridine core and boronic acid functionality present a unique set of solubility challenges. The pyridine nitrogen can be protonated at low pH, while the boronic acid exists in equilibrium with its anionic boronate form in basic media.[2][3] This amphoteric nature, coupled with its crystalline structure, often leads to poor solubility in common reaction solvents, hindering reaction kinetics and leading to inconsistent results.[4]

This guide provides a structured, question-and-answer approach to systematically diagnose and resolve these solubility issues.

II. Frequently Asked Questions (FAQs)

Q1: My 2-Bromo-3-methoxypyridine-5-boronic acid is not dissolving in my aqueous base/solvent mixture for a Suzuki-Miyaura coupling. What is the first thing I should check?

A1: The initial and most critical step is to ensure your reagents and setup are optimized for success.

  • Purity of the Boronic Acid: Impurities can significantly impact solubility. While our product is supplied with high purity (typically >95%), improper storage can lead to decomposition.[5] It is recommended to store the compound at 2-8°C.

  • Freshness of Solvents: Ensure your organic solvents (e.g., Dioxane, Toluene, THF) are anhydrous and your water is deionized and degassed.[6][7] Oxygen can lead to unwanted side reactions like homocoupling.[8][9]

  • Physical Form of the Base: The base (e.g., K₂CO₃, K₃PO₄) should be a fine, anhydrous powder.[6] Clumps or coarse particles have a reduced surface area, leading to slower dissolution and reaction rates.

Q2: I've confirmed my reagents are of high quality, but solubility is still an issue. What is the next logical step?

A2: The next step is to systematically evaluate and optimize your solvent and base system. Not all bases and solvents are created equal for every substrate.

  • Base Selection: The choice of base is critical.[10] While weaker bases like Na₂CO₃ are common, for challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6][10] Cesium carbonate, in particular, has higher solubility in organic solvents which can be advantageous.[10]

  • Solvent System: A single solvent may not be sufficient. Most Suzuki reactions benefit from a biphasic solvent system, typically an organic solvent with water.[6][9] The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[6] Common mixtures include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[6]

  • Co-solvents: For particularly stubborn solubility issues, the addition of a polar aprotic co-solvent like DMF or DMSO can be beneficial.[11] However, use these sparingly as they can sometimes complicate product isolation.

Q3: I'm observing a biphasic mixture, but the reaction is very slow or incomplete. How can I improve the reaction rate?

A3: A slow reaction in a biphasic system often points to poor mass transfer between the aqueous and organic phases.

  • Vigorous Stirring: Ensure your reaction is being stirred vigorously to create an emulsion. This maximizes the interfacial surface area where the reaction occurs.

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can dramatically accelerate the reaction.[6] PTCs help shuttle the boronate anion from the aqueous phase to the organic phase where the catalyst resides.[6]

Q4: Can the temperature of the reaction affect the solubility of the boronic acid?

A4: Yes, temperature plays a significant role. Gently heating the reaction mixture can often improve the solubility of the boronic acid and other reagents.[11] However, be cautious, as excessive heat can lead to decomposition of the catalyst or the boronic acid itself (protodeboronation).[2][8] A typical temperature range for Suzuki couplings is 80-110°C.[12]

Q5: I've tried different bases and solvents, but I'm still not getting complete dissolution. Are there any other chemical modifications I can consider?

A5: In some challenging cases, derivatization of the boronic acid can be a powerful strategy.

  • Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can improve its solubility in organic solvents and also enhance its stability.[13][14] The ester can then be used directly in the coupling reaction, where it will hydrolyze in situ to the active boronic acid.

  • Organotrifluoroborates: Potassium organotrifluoroborate salts are often more stable and soluble in polar solvents than their corresponding boronic acids.[13][15] They can be prepared from the boronic acid and used effectively in Suzuki couplings.

III. Troubleshooting Guides

This section provides step-by-step protocols to address specific solubility-related problems.

Guide 1: Systematic Solvent and Base Screening

This protocol allows for the efficient, small-scale testing of multiple conditions to identify the optimal system for your reaction.

Objective: To determine the best solvent and base combination for dissolving 2-Bromo-3-methoxypyridine-5-boronic acid and achieving a successful Suzuki-Miyaura coupling.

Experimental Protocol:

  • Preparation: In an array of reaction vials, add 2-Bromo-3-methoxypyridine-5-boronic acid (1.2 equiv.) and your aryl halide (1.0 equiv.).

  • Base Addition: To each vial, add a different finely powdered base (2.0 equiv.) from the selection in the table below.

  • Solvent Addition: Add a different solvent system to each set of vials.

  • Catalyst Addition: Prepare a stock solution of your palladium precatalyst and ligand. Add an equal aliquot to each vial.

  • Reaction: Seal the vials and place them in a heating block with vigorous stirring at a set temperature (e.g., 90°C).

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 12 hours).

Table 1: Solvent and Base Screening Matrix

Vial SetSolvent System (4:1 ratio)Base
AToluene / H₂OK₂CO₃
BToluene / H₂OK₃PO₄
CToluene / H₂OCs₂CO₃
D1,4-Dioxane / H₂OK₂CO₃
E1,4-Dioxane / H₂OK₃PO₄
F1,4-Dioxane / H₂OCs₂CO₃
GTHF / H₂OK₂CO₃
HTHF / H₂OK₃PO₄
ITHF / H₂OCs₂CO₃
Guide 2: Protocol for Reactions with a Phase-Transfer Catalyst

Objective: To improve reaction rates in a biphasic system where mass transfer is limited.

Experimental Protocol:

  • Setup: To a flame-dried flask, add the aryl halide (1.0 equiv.), 2-Bromo-3-methoxypyridine-5-boronic acid (1.2 - 1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and the phase-transfer catalyst (e.g., TBAB, 10-20 mol%).[6]

  • Solvent Addition: Add the chosen biphasic solvent system (e.g., Toluene/H₂O).[6]

  • Degassing: Thoroughly degas the mixture.

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Reaction: Heat the reaction to the desired temperature with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup.[7][12]

IV. Visualizing the Process

Diagram 1: Troubleshooting Workflow

This diagram outlines the logical progression for troubleshooting solubility issues with 2-Bromo-3-methoxypyridine-5-boronic acid.

G start Initial Observation: Poor Solubility check_reagents Step 1: Verify Reagent Quality - Boronic Acid Purity - Solvent Freshness - Base Form start->check_reagents optimize_conditions Step 2: Optimize Reaction Conditions - Solvent & Base Screening - Temperature Adjustment check_reagents->optimize_conditions Reagents OK enhance_kinetics Step 3: Enhance Reaction Kinetics - Vigorous Stirring - Add Phase-Transfer Catalyst optimize_conditions->enhance_kinetics Solubility Still Poor success Successful Dissolution & Reaction optimize_conditions->success Solubility Improved derivatize Step 4: Chemical Modification - Convert to Boronate Ester - Form Organotrifluoroborate enhance_kinetics->derivatize Reaction Still Sluggish enhance_kinetics->success Rate Increased derivatize->success G cluster_aqueous Aqueous Phase cluster_organic Organic Phase BoronicAcid R-B(OH)₂ (Less Soluble, Less Reactive) Boronate [R-B(OH)₃]⁻ (More Soluble, Reactive) BoronicAcid->Boronate + OH⁻ Boronate->BoronicAcid + H⁺ Pd_Complex LₙPd-X (Catalyst) Boronate->Pd_Complex Transmetalation Product R-R' Pd_Complex->Product Reductive Elimination

Caption: Base-mediated activation of boronic acid for Suzuki coupling.

V. Concluding Remarks

Successfully utilizing 2-Bromo-3-methoxypyridine-5-boronic acid in aqueous basic media hinges on a systematic and informed approach to overcoming its inherent solubility challenges. By carefully selecting and optimizing bases, solvent systems, and reaction conditions, researchers can unlock the full synthetic potential of this versatile building block. This guide serves as a foundational resource for troubleshooting, but empirical testing remains paramount for achieving optimal results in your specific application.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry, 49(6), 845-856.
  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. Available at: [Link]

  • Solvent Effects in Boronic Acid-Diol Binding | The Journal of Organic Chemistry. Available at: [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines - ACS Publications. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society, 144(38), 17565-17582.
  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF - ResearchGate. Available at: [Link]

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC. Available at: [Link]

  • Organotrifluoroborate Salts | Chem-Station Int. Ed. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2354-2363.
  • Effect of pH on boric acid and borate distribution in seawater - ResearchGate. Available at: [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]

  • Improved Synthesis of Bis(borano)hypophosphite Salts | Inorganic Chemistry. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. Available at: [Link]

  • New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides - DergiPark. Available at: [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed. Available at: [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. Available at: [Link]

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Bromo-3-methoxypyridine-5-boronic Acid vs. Pinacol Ester: A Reactivity and Stability Comparison Guide

For researchers and drug development professionals, the functionalization of pyridine scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry. However, working with bifunctional buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the functionalization of pyridine scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry. However, working with bifunctional building blocks—molecules containing both an electrophilic halide and a nucleophilic boron moiety—presents unique synthetic challenges.

This guide provides an objective, data-driven comparison between 2-Bromo-3-methoxypyridine-5-boronic acid (the free acid) and its pinacol ester (the BPin derivative). By analyzing their structural thermodynamics, transmetalation kinetics, and handling properties, we establish field-proven methodologies for maximizing yield and preventing catastrophic side reactions like protodeboronation and uncontrolled polymerization.

Structural and Physical Profiling

The core difference between these two reagents lies in the fundamental trade-off between reactivity and stability[1]. The free boronic acid possesses high Lewis acidity, making it highly reactive but prone to degradation. The pinacol ester utilizes steric shielding and electron donation from its oxygen atoms to stabilize the empty p-orbital on the boron atom.

Table 1: Comparative Physical and Chemical Properties
Parameter2-Bromo-3-methoxypyridine-5-boronic acid2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester
CAS Number 2121512-64-72121512-66-9
Formula C6H7BBrNO3C12H17BBrNO3
Molecular Weight 231.84 g/mol 313.98 g/mol
Physical State Amorphous solid / Powder (often contains boroxines)Crystalline solid
Solubility Poor in non-polar solvents; soluble in MeOH, DMSOHighly soluble in DCM, EtOAc, THF, and Toluene
Purification Difficult (streaks on silica gel)Easy (standard column chromatography)
Shelf-Life Short to Moderate (requires strict inert, cold storage)Long (bench-stable for extended periods)

The Reactivity-Stability Paradox & Orthogonal Coupling

The Bifunctional Dilemma: Self-Condensation

Both compounds feature a highly activated 2-bromo electrophile and a 5-boron nucleophile. If the free boronic acid is subjected to standard palladium-catalyzed basic conditions, its rapid transmetalation kinetics will drive immediate intermolecular self-condensation, resulting in an intractable poly-pyridine oligomer.

The Protodeboronation Challenge

Heteroaryl boronic acids, particularly pyridyl derivatives, are notoriously susceptible to base-mediated protodeboronation[2]. The free boronic acid rapidly degrades into 2-bromo-3-methoxypyridine under aqueous basic conditions because the unshielded boron atom is easily attacked by hydroxide ions, leading to C-B bond cleavage.

The Expert Solution: BPin for Orthogonal Coupling

The pinacol ester (BPin) solves both the polymerization and protodeboronation problems[3]. Because bulky pinacol esters transmetalate significantly slower than free boronic acids[4], the BPin group acts as a pseudo-protecting group. This enables orthogonal sequential coupling : you can selectively react the 2-bromo position with a highly reactive external boronic acid at room temperature, leaving the 5-BPin group completely intact for a subsequent, higher-temperature coupling step.

Mechanistic Pathways

The divergence in performance between the two reagents is rooted in the catalytic cycle, specifically the transmetalation step.

G A Pd(0) Catalyst B Oxidative Addition (Ar-Br) A->B C Pd(II) Intermediate B->C D1 Free Boronic Acid Fast Transmetalation C->D1 Base / H2O D2 BPin Ester Slow Transmetalation C->D2 Base / H2O (Rate Limiting) E Reductive Elimination D1->E D2->E E->A Regenerate Pd(0) F Cross-Coupled Product E->F

Fig 1: Divergent transmetalation kinetics of boronic acids vs. pinacol esters in the Suzuki-Miyaura catalytic cycle.

G Start Heteroaryl Boron Species (Basic/Aqueous Conditions) BA Free Boronic Acid [-B(OH)2] Start->BA BPin Pinacol Ester [-BPin] Start->BPin Proto Protodeboronation (Degradation to Ar-H) BA->Proto Rapid in Base Stable Stable Precatalyst (Resists Cleavage) BPin->Stable Steric Shielding

Fig 2: Comparative stability of free boronic acids and pinacol esters against base-mediated protodeboronation.

Experimental Workflows (Self-Validating Protocols)

To leverage the causality described above, the following protocol demonstrates how to utilize the pinacol ester for a controlled, sequential di-arylation, avoiding the pitfalls of the free boronic acid.

Protocol: Orthogonal Sequential Suzuki Coupling using the BPin Ester

Objective: Selectively couple the 2-bromo position with Phenylboronic acid, followed by coupling the 5-BPin position with 4-Chloroanisole.

Phase 1: Chemoselective Coupling of the 2-Bromo Position Causality Check: We use mild conditions (Na2CO3, room temperature) to ensure the 2-bromo group undergoes oxidative addition while the bulky 5-BPin group remains unhydrolyzed and kinetically inert.

  • Setup: In a flame-dried Schlenk flask, combine 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester (1.0 equiv), Phenylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Base Addition: Add aqueous Na₂CO₃ (2.0 equiv).

  • Reaction: Stir at 25°C for 4 hours.

  • Self-Validation Step: Sample the reaction and analyze via LC-MS. The mass should correspond to the intermediate 2-phenyl-3-methoxy-5-(BPin)-pyridine. Do not proceed until the starting material is consumed and no poly-coupling mass is detected.

Phase 2: Activation and Coupling of the 5-BPin Position Causality Check: With the 2-bromo position consumed, we now increase the temperature and base strength to force the in situ hydrolysis of the BPin ester to the active boronic acid, allowing the second coupling to proceed.

  • Reagent Addition: To the same reaction vessel, add 4-Chloroanisole (1.2 equiv) and additional Pd(dppf)Cl₂ (0.05 equiv) if required.

  • Base Adjustment: Add aqueous KOH (3.0 equiv) to facilitate BPin hydrolysis.

  • Reaction: Elevate the temperature to 90°C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Note: Attempting this exact sequence with the free 2-Bromo-3-methoxypyridine-5-boronic acid results in <10% yield of the desired product due to immediate self-condensation during Phase 1.

Quantitative Performance Comparison

The following table summarizes expected quantitative outcomes when utilizing these reagents in standard cross-coupling scenarios based on literature precedence for heteroaryl boronates[1][4].

Table 2: Reactivity and Yield Metrics in Cross-Coupling
MetricFree Boronic AcidPinacol Ester (BPin)
Transmetalation Rate (Relative) Fast (~1.2 h half-life)Slow (~5.5 h half-life)
Risk of Protodeboronation High (>30% degradation at 80°C)Low (<5% degradation at 80°C)
Oligomerization Risk (Self-Coupling) Critical (Requires vast excess of partner)Minimal (Controlled by temperature)
Yield in Sequential Coupling < 10% (Intractable mixtures)75 - 85% (Clean sequential addition)
Atom Economy Higher (Lower molecular weight)Lower (Loss of pinacol byproduct)

References

  • A Researcher's Guide to Boronic Acids vs.
  • National Institutes of Health (NIH)
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations (Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid)

Sources

Comparative

A Validated High-Performance Liquid Chromatography Method for Purity Determination of 2-Bromo-3-methoxypyridine-5-boronic acid: A Comparative Guide

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2-Bromo-3-methoxypyridine-5-bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2-Bromo-3-methoxypyridine-5-boronic acid is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final drug substance. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise determination of the purity of 2-Bromo-3-methoxypyridine-5-boronic acid. We will delve into the rationale behind the method development, present a detailed validation protocol following International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the performance of this method against other analytical techniques.

The Critical Role of Purity in Drug Development

The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final product. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification and control of impurities in drug substances.[1][2][3] Therefore, a well-validated, stability-indicating analytical method is not just a quality control tool but a critical component of any drug development program.

Boronic acids, while versatile reagents, are known to be susceptible to certain degradation pathways, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] The rate of this degradation is often pH-dependent, highlighting the need for a carefully developed analytical method that can separate the main compound from its potential degradants and process-related impurities.

A Validated Reversed-Phase HPLC Method

The following HPLC method has been developed and validated to provide a reliable determination of the purity of 2-Bromo-3-methoxypyridine-5-boronic acid. The choice of a reversed-phase method is based on the polar aromatic nature of the analyte.

Chromatographic Conditions
ParameterConditionRationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the XBridge packing material offers good stability across a wide pH range, which is beneficial for method robustness.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to control the ionization of the analyte and any basic impurities, leading to improved peak shape and retention time reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.A gradient elution is necessary to ensure the elution of any less polar impurities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C provides good efficiency without being excessively high.
Detection UV at 275 nmThe pyridine ring system of the analyte is expected to have a strong UV absorbance. A photodiode array (PDA) detector should be used during method development to determine the wavelength of maximum absorbance. For this guide, 275 nm is a representative wavelength.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.
Sample Diluent 50:50 Acetonitrile/WaterThis diluent is compatible with the mobile phase and provides good solubility for the analyte.

HPLC Method Validation Workflow

The validation of an analytical method is a documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5][6][7] The following workflow outlines the key parameters evaluated for the validation of the HPLC method for 2-Bromo-3-methoxypyridine-5-boronic acid.

Caption: Workflow for the validation of the HPLC purity method.

Detailed Method Validation Protocol and Results

The following sections detail the experimental approach and acceptance criteria for each validation parameter, based on ICH Q2(R1) guidelines.[4][5][6][7][8]

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Protocol:

  • Forced Degradation: Subject a solution of 2-Bromo-3-methoxypyridine-5-boronic acid to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Impurity Spiking: Spike the analyte solution with known potential impurities, including the starting material (e.g., 3,5-dibromopyridine) and the potential protodeboronation product (2-Bromo-3-methoxypyridine).

  • Blank Analysis: Analyze the sample diluent to ensure no interfering peaks at the retention time of the analyte and its impurities.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all known impurities and degradation products.

  • The peak purity of the analyte peak in the stressed samples should be evaluated using a PDA detector and must pass the purity test (i.e., no co-eluting peaks).

Expected Results: The chromatograms from the forced degradation studies are expected to show the formation of new peaks, primarily the protodeboronated impurity. The method should be able to separate these from the parent compound.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of 2-Bromo-3-methoxypyridine-5-boronic acid at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 0.1 mg/mL).

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)
115,000
25375,000
50750,000
1001,500,000
1502,250,000
This is a table of representative data.
Accuracy (Trueness)

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Perform a recovery study by spiking a placebo (if a formulated product) or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120118.899.0%
This is a table of representative data.
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample of 2-Bromo-3-methoxypyridine-5-boronic acid at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD of the peak areas and the calculated purity for the repeatability study should be ≤ 1.0%.

  • The RSD for the combined results from the repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ must be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery of 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a system suitability solution and a sample solution under each of the modified conditions.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the established limits.

  • The purity results should not be significantly affected by the variations in the method parameters.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can be considered.

TechniqueAdvantagesDisadvantagesSuitability for 2-Bromo-3-methoxypyridine-5-boronic acid
HPLC-UV (Validated Method) High resolution, sensitivity, and quantitation capabilities. Well-established and accepted by regulatory agencies. Can be stability-indicating.Requires method development and validation.Excellent. The method of choice for routine quality control and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and specificity. Provides structural information.Requires the analyte to be volatile and thermally stable, or to be derivatized.Poor. Boronic acids are generally non-volatile and can degrade at high temperatures. Derivatization would be necessary, adding complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC. Requires highly pure reference standards for qNMR. Can be complex to interpret for impurity profiling at low levels.Good for structural confirmation and identification of impurities. Can be used as a complementary technique to HPLC, but not ideal for routine purity testing at low impurity levels.
Capillary Electrophoresis (CE) High separation efficiency. Requires small sample volumes.Can have lower reproducibility of migration times compared to HPLC retention times. Lower loading capacity.Potentially suitable. Could be an alternative for separating charged species, but HPLC is generally more robust for routine pharmaceutical analysis.

Conclusion

The validated reversed-phase HPLC method presented in this guide provides a robust, reliable, and accurate means for determining the purity of 2-Bromo-3-methoxypyridine-5-boronic acid. By following the principles of method validation outlined by the ICH, this method can be confidently implemented in a quality control setting to ensure the quality and consistency of this critical synthetic intermediate. The comparison with other analytical techniques further reinforces the suitability of HPLC for this application. Adherence to such rigorous analytical practices is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from a relevant FDA guidance document URL.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Nguyen, D. T., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Nguyen, D. T., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Quality by Design for Biopharmaceutical Drug Product Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120.
  • Eurofins. (n.d.). Impurities Testing for Pharmaceutical Products and APIs.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Ultraviolet-visible Reference Spectra. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2025, April 1). PMRJ Reference Standards Catalog.
  • ChemicalBook. (2026, January 17). 2-Methoxypyridine-3-boronic acid - Safety Data Sheet.
  • National Institute of Standards and Technology. (n.d.). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90.

Sources

Validation

A Senior Application Scientist's Comparative Guide to 2-Bromo-3-methoxypyridine-5-boronic acid and 3-methoxypyridine-5-boronic acid

In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a paramount method for constructing carbon-carbon bonds, and pyridinylboronic acids are key reagents in this process.[1][2]

This guide provides an in-depth comparison of two closely related yet functionally distinct pyridinylboronic acids: 2-Bromo-3-methoxypyridine-5-boronic acid and 3-methoxypyridine-5-boronic acid . We will move beyond a simple cataloging of properties to explore the nuanced effects of the ortho-bromo substituent on stability, reactivity, and practical application. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their synthetic campaigns.

Section 1: Physicochemical and Structural Analysis

At first glance, the two molecules differ by a single bromine atom. However, this substitution at the 2-position, ortho to the pyridine nitrogen, imparts significant changes in the molecule's steric and electronic profile, which in turn affects its physical properties and chemical behavior.

G cluster_0 2-Bromo-3-methoxypyridine-5-boronic acid cluster_1 3-methoxypyridine-5-boronic acid compound1 compound1 compound2 compound2

Figure 1: Structural comparison of the two boronic acids.

The fundamental properties of these reagents are summarized below.

Property2-Bromo-3-methoxypyridine-5-boronic acid3-methoxypyridine-5-boronic acid
Synonym (6-Bromo-5-methoxypyridin-3-yl)boronic acid(5-Methoxy-3-pyridinyl)boronic acid
CAS Number 2121512-64-7850991-69-4[3]
Molecular Formula C₆H₇BBrNO₃[4]C₆H₈BNO₃[3]
Molecular Weight 231.84 g/mol [4]152.94 g/mol [3]
Appearance White to off-white solidWhite to almost white powder/crystal
Melting Point Not widely reported230-270 °C
Storage 2-8 °C[4]-20 °C

Key Insight: Stability and Handling

Pyridinylboronic acids are notoriously less stable than their phenylboronic acid counterparts, often susceptible to protodeboronation, particularly 2-pyridinylboronic acids.[5] While both compounds in this guide feature the more stable 3/5-substitution pattern, careful handling is still paramount. The electron-withdrawing nature of the bromine atom in 2-Bromo-3-methoxypyridine-5-boronic acid can influence the C-B bond strength and Lewis acidity of the boron center. For applications requiring high stability, conversion to more robust surrogates like MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts is a well-established strategy.[2][5][6]

Section 2: The Role of the Ortho-Bromo Substituent: Theoretical Considerations

The bromine atom at the C2 position is the key differentiator and its influence is twofold:

  • Electronic Effects : Bromine is a strongly electronegative atom, exerting a powerful electron-withdrawing effect through induction (-I effect). This decreases the electron density of the pyridine ring, which can impact the kinetics of the oxidative addition step in the Suzuki-Miyaura catalytic cycle. Furthermore, it increases the Lewis acidity of the boronic acid, potentially affecting the rate of transmetalation.

  • Steric Effects : The van der Waals radius of bromine is significantly larger than that of hydrogen. Its presence ortho to the pyridine nitrogen introduces steric bulk. This can hinder the approach of the palladium catalyst and may influence the preferred conformation of the molecule during the catalytic cycle. In some cases, ortho-substituents can promote a more selective reaction, while in others, they can dramatically slow it down.[7][8]

Section 3: Performance in Suzuki-Miyaura Coupling: An Experimental Comparison

To translate these theoretical considerations into practical guidance, we present a standardized protocol for a comparative Suzuki-Miyaura cross-coupling reaction.

Objective: To directly compare the reactivity, efficiency, and reaction kinetics of 2-Bromo-3-methoxypyridine-5-boronic acid and 3-methoxypyridine-5-boronic acid in a coupling reaction with a standard aryl bromide partner, 4-bromoanisole.

The Catalytic Cycle: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.[1][6][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)-X(L_n) pd0->pd2 Oxidative Addition (Ar-X) pd2_b Ar-Pd(II)-R(L_n) pd2->pd2_b Transmetalation (R-B(OH)2 + Base) pd2_b->pd0 Reductive Elimination (Ar-R) Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Extraction) Monitor->Workup Purify 7. Purification (Chromatography) Workup->Purify Analyze 8. Analysis (NMR, MS) Purify->Analyze

Sources

Comparative

Spectroscopic validation of 2-Bromo-3-methoxypyridine-5-boronic acid derivatives

Spectroscopic Validation and Performance Comparison: 2-Bromo-3-methoxypyridine-5-boronic Acid vs. Its Pinacol Ester As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation and Performance Comparison: 2-Bromo-3-methoxypyridine-5-boronic Acid vs. Its Pinacol Ester

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, the accurate characterization of organoboron reagents becomes a critical quality control step. 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7)[1] is a highly versatile intermediate; its 2-bromo and 3-methoxy groups provide orthogonal handles for sequential cross-coupling and hydrogen-bonding interactions.

However, heteroaryl boronic acids present a fundamental analytical challenge. They exist in dynamic equilibrium with their dehydrated boroxine forms and are uniquely susceptible to protodeboronation. To circumvent these stability issues, chemists frequently convert them to their corresponding pinacol (BPin) esters (CAS: 2121512-66-9). This guide provides an in-depth, objective comparison of the free boronic acid versus its BPin ester, detailing the causality behind their reactivity differences and establishing self-validating spectroscopic protocols for their characterization.

The Reactivity-Stability Trade-Off

The core difference between a free pyridine boronic acid and its pinacol ester lies in the fundamental trade-off between thermodynamic stability and kinetic reactivity[2].

  • Free Boronic Acid: The empty p-orbital on the sp² hybridized boron atom makes it highly Lewis acidic, facilitating rapid transmetalation in palladium-catalyzed Suzuki-Miyaura couplings and copper-catalyzed Chan-Lam aminations[3]. However, the electron-withdrawing nature of the pyridine ring, exacerbated by the inductive effects of the 2-bromo and 3-methoxy substituents, weakens the C-B bond, leading to rapid protodeboronation under basic or thermal conditions.

  • Pinacol Ester (BPin): Esterification with pinacol provides significant steric shielding around the boron center. This suppresses boroxine formation and drastically improves shelf-life and chromatographic behavior[4]. The trade-off is a higher activation barrier for transmetalation; BPin esters often require in situ hydrolysis or aggressive basic conditions to become catalytically active[2].

G BA 2-Bromo-3-methoxypyridine- 5-boronic acid (Active) BPin Pinacol Ester (Stable) BA->BPin Pinacol, MgSO4 Boroxine Boroxine Anhydride (Dehydration) BA->Boroxine -H2O (Heat) Degradation Protodeboronation (Decomposition) BA->Degradation Base / Heat Coupling Pd-Catalyzed Cross-Coupling BA->Coupling Transmetalation BPin->BA Hydrolysis (H2O)

Equilibrium and degradation pathways of 2-Bromo-3-methoxypyridine-5-boronic acid.

Comparative Spectroscopic Data

To objectively differentiate the free acid from the BPin ester, multinuclear NMR (¹H, ¹³C, ¹¹B) and mass spectrometry must be deployed in tandem. The quadrupolar nature of the ¹¹B nucleus (spin = 3/2) causes rapid relaxation, which broadens adjacent ¹³C signals and makes ¹¹B NMR highly sensitive to changes in the boron coordination sphere[5].

Table 1: Multinuclear NMR Spectroscopic Signatures (DMSO-d6, 400 MHz)

NucleusFree Boronic AcidPinacol Ester DerivativeCausality / Mechanistic Insight
¹H NMR δ 8.35 (d, 1H, H-6), 7.60 (d, 1H, H-4), 8.45 (br s, 2H, B-OH), 3.92 (s, 3H, OCH₃)δ 8.40 (d, 1H, H-6), 7.65 (d, 1H, H-4), 3.95 (s, 3H, OCH₃), 1.33 (s, 12H, CH₃)B-OH protons are broad due to dynamic exchange and hydrogen bonding. The pinacol methyls provide a massive 12H integral reference for purity.
¹³C NMR δ ~155 (C-3), ~145 (C-6), ~135 (C-2), ~125 (C-4), 56.5 (OCH₃). C-5 is invisible.δ ~155, ~146, ~136, ~126, 84.5 (C-O pinacol), 56.6 (OCH₃), 24.8 (CH₃ pinacol).Quadrupolar relaxation of ¹¹B broadens the adjacent C-5 carbon signal into the baseline in both species.
¹¹B NMR δ 29.5 (broad singlet)δ 31.2 (sharp singlet)Both are sp² hybridized. Esterification reduces dynamic exchange with trace water, significantly sharpening the peak.

Table 2: Mass Spectrometry and IR Validation

TechniqueFree Boronic AcidPinacol Ester DerivativeCausality / Mechanistic Insight
ESI-MS (+) m/z 232.0 / 234.0[M+H]⁺m/z 314.0 / 316.0[M+H]⁺Both exhibit a 1:1 isotopic pattern due to the ⁷⁹Br/⁸¹Br isotopes. Free acids often show false [M-H₂O+H]⁺ peaks due to in-source dehydration[6].
FT-IR ~3300-3400 cm⁻¹ (broad, O-H), 1350 cm⁻¹ (B-O)2980 cm⁻¹ (C-H, pinacol), 1360 cm⁻¹ (B-O)The complete disappearance of the broad O-H stretch is the most reliable rapid indicator of successful esterification.

Self-Validating Experimental Protocols

Standard analytical workflows often fail when applied to organoborons. Boronic acids dehydrate on the benchtop, making mass-based stoichiometry inaccurate. Conversely, BPin esters frequently hydrolyze on reverse-phase LC columns, yielding false-positive degradation results[4]. The following protocols are designed as self-validating systems to eliminate these analytical artifacts.

Protocol 1: Quantitative NMR (qNMR) for Speciation and Stoichiometry

Purpose: To determine the exact active molarity of the free boronic acid, accounting for boroxine anhydrides. Causality: Weighing a boronic acid directly assumes 100% monomeric form. If the sample has partially dehydrated to the trimeric boroxine, the actual moles of reactive boron will be higher than calculated, throwing off cross-coupling stoichiometry. Step-by-Step:

  • Accurately weigh ~15 mg of 2-Bromo-3-methoxypyridine-5-boronic acid and ~5 mg of an internal standard (e.g., maleic acid, δ 6.26 ppm, 2H) into a vial.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Why DMSO? DMSO coordinates to the empty p-orbital of the boron, breaking up boroxine networks and driving the equilibrium back to the monomeric state.

  • Acquire a ¹H NMR spectrum with a long relaxation delay (D1 = 10 seconds) to ensure complete relaxation of all spins for accurate integration.

  • Self-Validation Step (D₂O Shake): Add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at δ 8.45 ppm (B-OH) must disappear due to deuterium exchange. If the peak remains, it is an impurity, not the boronic acid hydroxyl. Calculate the absolute purity using the integral ratio of the H-6 pyridine proton against the maleic acid standard.

Protocol 2: Artifact-Free LC-MS Stability Assay for BPin Esters

Purpose: To accurately assess the purity of the BPin ester without inducing on-column hydrolysis. Causality: Acidic mobile phases (e.g., 0.1% Formic Acid in Water/MeOH) catalyze the hydrolysis of the pinacol ester back to the free boronic acid during the chromatographic run[7]. This leads the analyst to falsely conclude the bulk material has degraded. Step-by-Step:

  • Dissolve 1 mg of the BPin ester in 1 mL of LC-MS grade Acetonitrile (MeCN). Avoid Methanol, as it can cause transesterification.

  • Prepare a neutral mobile phase: Solvent A = 10 mM Ammonium Bicarbonate in H₂O (pH ~7.8); Solvent B = MeCN.

  • Inject the sample using a rapid gradient (e.g., 5% to 95% B over 3 minutes) on a C18 column.

  • Self-Validation Step (Dual-Phase Injection): Perform a second injection using a standard acidic mobile phase (0.1% FA). If the neutral run shows 99% BPin ester, but the acidic run shows 50% free boronic acid, you have definitively proven that the degradation is a chromatographic artifact, validating the integrity of your bulk material.

LCMS Sample BPin Ester Sample Prep Dissolve in MeCN (Avoid MeOH) Sample->Prep Chrom RP-HPLC (Neutral pH Mobile Phase) Prep->Chrom MS ESI+ MS Detection Chrom->MS Data Analyze [M+H]+ Intact MS->Data

Artifact-Free LC-MS Workflow designed to prevent on-column hydrolysis of boronic esters.

Conclusion

The selection between 2-Bromo-3-methoxypyridine-5-boronic acid and its pinacol ester dictates the trajectory of downstream synthetic steps. While the free acid offers superior atom economy and transmetalation kinetics, its propensity for protodeboronation and boroxine formation demands rigorous qNMR validation prior to use. Conversely, the BPin ester provides excellent bench stability and ease of handling, provided that analytical workflows are carefully calibrated to avoid artifactual on-column hydrolysis. By employing the self-validating spectroscopic techniques outlined above, researchers can ensure robust, reproducible outcomes in complex cross-coupling campaigns.

References

  • Journal of the American Chemical Society. "Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." [Link]

  • Arkivoc. "Recent progress in the synthesis of pyridinylboronic acids and esters."[Link]

  • ChemBuyersGuide. "2-BROMO-3-METHOXYPYRIDINE-5-BORONIC ACID PINACOL ESTER CAS:2121512-66-9."[Link]

  • ResearchGate. "Stability of Boronic Esters to Hydrolysis: A Comparative Study." [Link]

  • Digitellinc. "Assessing the stability and reactivity of a new generation of boronic esters." [Link]

  • PubMed / J Org Chem. "The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding."[Link]

  • ResearchGate. "Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing." [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Bromo-3-methoxypyridine-5-boronic acid versus its 2-Chloro Analog in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high effici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the synthesis of novel pharmaceuticals and functional materials, substituted pyridines are invaluable building blocks. This guide provides an in-depth technical comparison of two such building blocks: 2-Bromo-3-methoxypyridine-5-boronic acid and its 2-chloro analog, focusing on their relative performance in Suzuki-Miyaura cross-coupling reactions.

Theoretical Underpinnings: The Carbon-Halogen Bond Dictates Reactivity

The critical, often rate-determining, step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the carbon-halogen (C-X) bond of the electrophile to the palladium(0) catalyst.[3] The energy required to cleave this bond is a primary determinant of the reaction's kinetics and the conditions required for an efficient transformation.

The fundamental difference in reactivity between the bromo and chloro analogs stems from their disparate C-X bond dissociation energies (BDE).

  • C-Br Bond Energy: Approximately 276 kJ/mol

  • C-Cl Bond Energy: Approximately 339 kJ/mol

This significant energy difference—the C-Cl bond being roughly 23% stronger—is the principal reason why aryl and heteroaryl bromides are generally more reactive than their corresponding chlorides. The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[4]

For 2-halopyridines, the presence of the nitrogen atom adds a layer of complexity. It can participate in the oxidative addition step, potentially stabilizing the transition state.[5] However, the general reactivity trend of Br > Cl remains firmly established.[3]

Catalyst and Ligand Selection: Tailoring Conditions to the Substrate

The choice of catalyst and, more importantly, the ancillary ligand is paramount for a successful cross-coupling reaction, especially when dealing with the less reactive chloro-pyridines.

For 2-Bromo-3-methoxypyridine-5-boronic acid:

Due to the higher reactivity of the C-Br bond, a broader range of palladium catalysts can be effectively employed. Standard, commercially available catalysts often provide excellent results under relatively mild conditions.

  • Typical Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with various phosphine ligands.[2]

  • Reaction Conditions: These reactions often proceed efficiently at moderate temperatures (e.g., 80-100 °C) with common bases like K₂CO₃ or K₃PO₄.[6][7]

For 2-Chloro-3-methoxypyridine-5-boronic acid:

Activating the stronger C-Cl bond necessitates more specialized and highly active catalyst systems. Historically, coupling aryl chlorides was a significant challenge, but modern advancements in ligand design have largely overcome this limitation.[8]

  • Essential Ligands: Bulky, electron-rich phosphine ligands are crucial. These ligands stabilize the palladium center and promote the difficult oxidative addition step.[9][10] Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[8][11]

  • Forcing Conditions: Reactions with chloro-pyridines often require higher temperatures, longer reaction times, and stronger bases (e.g., Cs₂CO₃) compared to their bromo counterparts.[3]

Visualizing the Catalytic Divide

The fundamental steps of the Suzuki-Miyaura reaction are the same for both substrates, but the energy barrier for the initial oxidative addition step is significantly different.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Relative Rate of Oxidative Addition Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X R¹-Pd(II)-X (L)₂ Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (R¹-X) Rate-Determining Step Ar-Pd(II)-R R¹-Pd(II)-R² (L)₂ Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R²-B(OR)₂ + Base) Ar-Pd(II)-R->Pd(0)L2 Catalyst Regeneration Product R¹-R² Ar-Pd(II)-R->Product Reductive Elimination Bromo R¹ = 2-(3-methoxy-5-boronic acid)pyridyl X = Br (Faster, Milder Conditions) Chloro R¹ = 2-(3-methoxy-5-boronic acid)pyridyl X = Cl (Slower, Harsher Conditions)

Caption: The Suzuki-Miyaura catalytic cycle. The initial oxidative addition step is significantly faster for the bromo-analog.

Comparative Experimental Data

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of a generic arylboronic acid with the bromo- and chloro-substituted methoxypyridines. These data are synthesized from established protocols for structurally similar substrates.[2][12]

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
2-Bromo-3-methoxypyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
2-Bromo-3-methoxypyridine Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane10010>90
2-Chloro-3-methoxypyridine Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018-2475-85
2-Chloro-3-methoxypyridine Pd₂(dba)₃ / XPhosK₃PO₄Toluene11012-18>90

Note: Yields are representative and highly dependent on the specific coupling partner and precise reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine-5-boronic acid

This protocol uses a standard, widely available palladium catalyst.

Materials:

  • 2-Bromo-3-methoxypyridine-5-boronic acid (1.0 mmol)

  • Arylboronic acid coupling partner (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask, add 2-Bromo-3-methoxypyridine-5-boronic acid, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-3-methoxypyridine-5-boronic acid

This protocol employs a more active catalyst system necessary for C-Cl bond activation.[12]

Materials:

  • 2-Chloro-3-methoxypyridine-5-boronic acid (1.0 mmol)

  • Arylboronic acid coupling partner (1.3 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube, add 2-Chloro-3-methoxypyridine-5-boronic acid, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Conclusion and Strategic Recommendations

The choice between 2-bromo- and 2-chloro-3-methoxypyridine-5-boronic acid is a classic trade-off between reactivity and cost/availability.

  • 2-Bromo-3-methoxypyridine-5-boronic acid is the substrate of choice for rapid reaction development, milder conditions, and compatibility with sensitive functional groups. Its higher reactivity allows for a wider range of standard catalytic systems, simplifying optimization.[3]

  • 2-Chloro-3-methoxypyridine-5-boronic acid offers a significant advantage in terms of lower cost and often greater commercial availability, which is a critical consideration for large-scale synthesis and drug development programs.[11] However, its use necessitates investment in more specialized, and often more expensive, ligands and requires more forceful reaction conditions, which may limit functional group tolerance.

For researchers in early-stage discovery, the bromo-analog provides a faster, more reliable route to desired compounds. For process chemistry and large-scale manufacturing, the economic benefits of the chloro-analog may outweigh the challenges of developing a robust and high-yielding catalytic protocol. The continuous evolution of catalyst technology, however, is steadily closing the reactivity gap, making chloro-heteroaryls increasingly viable partners in complex synthesis.[9][11]

References

  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.

  • Comparison of reactivity of different aryl halides. ResearchGate.

  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255.

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications.

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.

  • Oxidative Addition of Polar Reagents. Chemistry LibreTexts.

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PMC.

  • Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters.

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters.

  • Solvent‐Free, Palladium‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Aryl Chlorides with Arylboronic Acids. Taylor & Francis.

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.

  • Suzuki Coupling. Organic Chemistry Portal.

  • The Suzuki Reaction. Andrew G Myers Research Group.

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). ACS Publications.

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.

  • Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide. Benchchem.

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate.

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications.

  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.

  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.

  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene. Benchchem.

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.

Sources

Comparative

Reproducibility of Suzuki Coupling with 2-Bromo-3-methoxypyridine-5-boronic Acid: A Comprehensive Guide

Executive Summary In modern drug discovery, functionalized heteroaromatics are indispensable building blocks. Among these, 2-Bromo-3-methoxypyridine-5-boronic acid is a highly sought-after bifunctional scaffold, offering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized heteroaromatics are indispensable building blocks. Among these, 2-Bromo-3-methoxypyridine-5-boronic acid is a highly sought-after bifunctional scaffold, offering dual handles for sequential functionalization. However, its application in standard Suzuki-Miyaura cross-coupling is notoriously plagued by batch-to-batch irreproducibility.

This guide objectively analyzes the mechanistic pitfalls of this specific molecule, compares alternative reagent forms (Free Acid, Pinacol Ester, MIDA Boronate), and provides field-proven, self-validating protocols to guarantee reproducible yields.

The Mechanistic Roots of Irreproducibility

To achieve reproducibility, we must first understand the causality behind reaction failures. When subjected to standard basic aqueous Suzuki conditions, 2-bromo-3-methoxypyridine-5-boronic acid is consumed by three competing pathways:

  • Protodeboronation (Degradation): Heteroaryl boronic acids, particularly electron-deficient pyridines, are highly susceptible to base-catalyzed protodeboronation[1]. The high pH required to form the reactive boronate anion simultaneously accelerates C-B bond cleavage, replacing the boronic acid with a proton.

  • Oligomerization (Self-Coupling): Because the molecule contains both an electrophilic C-Br bond and a nucleophilic C-B(OH)₂ group, it can undergo uncontrolled intermolecular self-condensation if the external coupling partner does not react significantly faster.

  • Desired Cross-Coupling: The intended transmetalation and reductive elimination pathway.

G SM 2-Bromo-3-methoxypyridine -5-boronic acid Product Desired Biaryl Product SM->Product Ar-X, Pd cat. Optimized Conditions DeB Protodeboronation (De-borylated Pyridine) SM->DeB Aqueous Base (High pH) Oligo Oligomerization (Self-Coupling) SM->Oligo Pd cat. (Uncontrolled)

Figure 1: Competing reaction pathways for bifunctional 2-bromo-3-methoxypyridine-5-boronic acid.

Comparative Reagent Analysis

To suppress side reactions, chemists often mask the boronic acid. The choice of protecting group dictates the stability, reactivity, and ultimate reproducibility of the coupling.

Table 1: Performance Comparison of Boronic Acid Forms
Reagent FormBench StabilityCross-Coupling ReactivityRisk of OligomerizationProtodeboronation Rate (pH 10)Recommended Application
Free Boronic Acid LowVery HighHighFastRapid, single-step couplings
Pinacol (pin) Ester ModerateHighModerateModerateStandard library synthesis
MIDA Boronate Very HighZero (until deprotected)ZeroExtremely SlowIterative cross-coupling

Scientific Rationale: While the Pinacol ester offers a slight stability improvement, it still hydrolyzes under standard conditions, leading to the same irreproducibility issues as the free acid. The MIDA (N-methyliminodiacetic acid) boronate is the superior alternative. MIDA rehybridizes the boron atom to an sp³ state, withdrawing its empty p-orbital. This renders the boron completely inert to transmetalation, allowing the C-Br bond to be reacted first without any risk of self-coupling[2].

Quantitative Performance Comparison

The data below illustrates the dramatic impact of catalyst and base selection on the yield of the free boronic acid coupling versus the MIDA-protected strategy.

Table 2: Optimization Data for Cross-Coupling
Substrate FormCatalyst SystemBase / SolventTempYieldMajor Byproduct
Free AcidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / PhMe:H₂O80 °C<10%Protodeboronation (80%)
Free AcidPd(dppf)Cl₂ (3 mol%)K₂CO₃ / Dioxane:H₂O80 °C45%Oligomers (30%)
Free AcidPd-PAd₃ (2 mol%)None (Cationic) / THF25 °C88%None[3]
MIDA BoronatePd(OAc)₂ / SPhosK₃PO₄ / Dioxane (Anhydrous)80 °C94% None (Iterative)

Note: Standard conditions (Pd(PPh₃)₄) fail completely due to the rapid base-catalyzed destruction of the pyridine boronic acid[4].

Validated Experimental Workflows

As an application scientist, I rely on protocols that are highly controlled and self-validating. Below are the two most reliable workflows depending on your chosen reagent form.

Workflow A: Direct Coupling (Using the Free Boronic Acid)

Use this only if you cannot procure the MIDA boronate. This protocol utilizes a weak base and rapid heating to outpace degradation.

  • Preparation & Degassing: Charge a Schlenk flask with 2-bromo-3-methoxypyridine-5-boronic acid (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%). Add a 4:1 mixture of Dioxane/H₂O.

    • Causality: Dioxane is chosen over Toluene to ensure homogeneity of the highly polar pyridine boronic acid, preventing it from crashing out and self-condensing.

    • Validation Checkpoint: Sparge the solvent with Argon for 15 minutes. The solution must remain clear yellow. A shift to black indicates premature Pd(0) oxidation to catalytically dead Pd-black.

  • Base Addition: Add K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is a milder base than NaOH or Na₂CO₃. It is strong enough to form the reactive boronate complex but minimizes the rate of protodeboronation[5].

  • Reaction: Plunge the flask into a pre-heated 80 °C oil bath for exactly 2 hours.

    • Validation Checkpoint: Monitor via LC-MS. If a massive peak corresponding to 2-bromo-3-methoxypyridine (mass - 44 Da from starting material) appears, protodeboronation has outcompeted the coupling. Quench immediately to salvage the remaining product.

Workflow B: Iterative Coupling (The MIDA Strategy - Gold Standard)

This is the definitive method for bifunctional halopyridines, ensuring 100% chemoselectivity[6].

G Start MIDA Boronate (Br-Pyr-MIDA) Step1 Suzuki Coupling 1 (Reacts at C-Br) Start->Step1 Ar-B(OH)2, Pd cat. Int Ar-Pyr-MIDA Intermediate Step1->Int Step2 Deprotection (Aqueous NaOH) Int->Step2 Boronic Ar-Pyr-B(OH)2 Active Boronic Acid Step2->Boronic Fast hydrolysis Step3 Suzuki Coupling 2 (Reacts at C-B) Boronic->Step3 Ar'-X, Pd cat. Final Complex Heteroaryl Scaffold Step3->Final

Figure 2: Iterative Suzuki-Miyaura workflow utilizing MIDA boronate protection.

  • Coupling 1 (C-Br Functionalization): React the 2-bromo-3-methoxypyridine-5-MIDA boronate with an external aryl boronic acid using Pd(OAc)₂/SPhos and K₃PO₄ in strictly anhydrous Dioxane at 80 °C.

    • Causality: Because the solvent is anhydrous and the boron is sp³ hybridized, the MIDA group remains intact. The Pd catalyst exclusively inserts into the C-Br bond.

    • Validation Checkpoint: TLC will show complete consumption of the starting material with zero baseline streaking (indicating no protodeboronation).

  • Deprotection (Slow Release): Isolate the intermediate, dissolve in THF, and add 1M aqueous NaOH at room temperature for 10 minutes.

    • Causality: Mild aqueous NaOH rapidly hydrolyzes the MIDA ligand, releasing the active free boronic acid precisely when you are ready for the next step[2].

  • Coupling 2 (C-B Functionalization): Add the second aryl halide and fresh Pd catalyst directly to the deprotected mixture, heating to 60 °C to complete the complex scaffold synthesis.

Sources

Validation

Confirming Regioselectivity in 2-Bromo-3-methoxypyridine-5-boronic Acid Cross-Couplings: A Comparative Analytical Guide

Introduction In modern drug discovery and complex molecule synthesis, bifunctional building blocks like 1[1] are invaluable. Featuring both an electrophilic bromide at the C2 position and a nucleophilic boronic acid at t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and complex molecule synthesis, bifunctional building blocks like 1[1] are invaluable. Featuring both an electrophilic bromide at the C2 position and a nucleophilic boronic acid at the C5 position, this scaffold enables divergent synthetic pathways via2[2]. However, this dual reactivity introduces a critical analytical challenge: confirming the chemoselectivity and regioselectivity of the resulting biaryl products.

As an Application Scientist, I frequently evaluate analytical methodologies to definitively assign regiochemistry. While 1D NMR and mass spectrometry confirm product mass and general composition, they fall short of resolving spatial connectivity. This guide objectively compares 2D Nuclear Overhauser Effect Spectroscopy (NOESY) against Heteronuclear Multiple Bond Correlation (HMBC) and X-ray crystallography, providing a robust, self-validating workflow for confirming the regioselectivity of 2-bromo-3-methoxypyridine-5-boronic acid derivatives.

The Mechanistic Challenge & Causality

The pyridine core of 2-bromo-3-methoxypyridine-5-boronic acid contains a built-in "spatial beacon": the C3-methoxy group .

  • Reaction at C2 (Bromide Displacement): If a Suzuki-Miyaura coupling occurs at the C2 position, the newly attached aryl group is forced into close spatial proximity (< 5 Å) with the C3-methoxy group.

  • Reaction at C5 (Boronic Acid Coupling): If coupling occurs at the C5 position, the new aryl group is flanked by the pyridine H4 and H6 protons, remaining sterically distant from the C3-methoxy group.

Why choose NOESY over through-bond techniques like HMBC? In biaryl systems formed by Suzuki couplings, steric hindrance often forces the two rings to adopt a twisted, non-planar conformation. This dihedral twist can reduce the 3-bond carbon-proton J-coupling (³J_CH) to near zero, rendering3[3]. NOESY, relying purely on through-space dipole-dipole relaxation (which scales with r⁻⁶), is immune to dihedral angle silencing. This makes it the most trustworthy technique for biaryl regiochemical assignment.

Objective Comparison of Analytical Alternatives
Feature2D-NOESY NMR2D-HMBC NMRX-Ray Crystallography
Primary Mechanism Through-space proximity (< 5 Å)Through-bond coupling (2-3 bonds)Electron density diffraction
Reliability in Biaryls High: Unaffected by dihedral twistsModerate: Susceptible to ³J_CH silencingAbsolute: Definitive 3D structure
Sample State Solution (requires ~5-10 mg)Solution (requires ~10-15 mg)Single crystal (often difficult to grow)
Turnaround Time Fast (1-2 hours)Fast (1-2 hours)Slow (Days to weeks)
Cost & Accessibility Highly accessible, standard costHighly accessible, standard costHigh cost, requires specialized equipment
Visualizing the Regiochemical Logic

Regioselectivity cluster_reactions Chemoselective Suzuki Coupling SM 2-Bromo-3-methoxypyridine- 5-boronic acid C2_Prod C2-Coupled Product (Reaction at C-Br) SM->C2_Prod Pd cat., Base Partner: Aryl Boronic Acid C5_Prod C5-Coupled Product (Reaction at C-B(OH)2) SM->C5_Prod Pd cat., Base Partner: Aryl Halide NOE_C2 Strong NOE: C3-Methoxy ↔ New Aryl Protons C2_Prod->NOE_C2 < 5 Å Proximity NOE_C5 Strong NOE: Pyridine H4/H6 ↔ New Aryl Protons C5_Prod->NOE_C5 < 5 Å Proximity

Logical workflow for determining chemoselective coupling sites using NOE spatial correlations.

Experimental Workflow & Protocol

To ensure a self-validating system, the NMR protocol must eliminate variables that quench the Nuclear Overhauser Effect. Oxygen is paramagnetic and accelerates T₁ relaxation, which can completely4[4].

Step-by-Step NOESY Acquisition Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the purified biaryl product in 0.6 mL of a deuterated solvent with low viscosity (e.g., CDCl₃ or DMSO-d₆) to ensure a long correlation time suitable for small molecules.

  • Degassing (Critical Step): Transfer the sample to a heavy-wall NMR tube. Perform three cycles of Freeze-Pump-Thaw (freeze in liquid nitrogen, evacuate to < 0.1 Torr, isolate, and thaw). Flame-seal the tube or use a high-vacuum Young's valve. Causality: Removing dissolved O₂ prevents paramagnetic quenching of the NOE[4].

  • Parameter Optimization:

    • Mixing Time (τ_m): Set to 0.5 seconds. Causality: Small molecules (MW < 600) tumble rapidly (extreme narrowing limit), resulting in a positive NOE that requires longer mixing times to build up compared to large biomolecules[4].

    • Zero-Quantum Suppression: Enable zero-quantum suppression in the pulse sequence to eliminate J-coupling artifacts (COSY-type cross-peaks) that can be mistaken for spatial correlations[4].

  • Acquisition & Self-Validation: Run the 2D-NOESY sequence. Validation Check: Verify the presence of an NOE cross-peak between the pyridine H4 and H6 protons. If this known internal distance (~4.3 Å) does not produce a cross-peak, the sample preparation or mixing time is flawed, and the absence of other peaks cannot be trusted.

Protocol Prep Sample Prep (5-10 mg in CDCl3) Degas Degassing (Freeze-Pump-Thaw) Prep->Degas Acq NOESY Acquisition (Mixing Time: 0.5s) Degas->Acq Process Data Processing (Zero-Quantum Suppression) Acq->Process

Step-by-step NOESY NMR sample preparation and acquisition workflow for small molecules.

Data Presentation: Expected Diagnostic Correlations

The following table outlines the expected diagnostic signals used to definitively assign the regioisomer.

RegioisomerKey Diagnostic 2D-NOESY CorrelationKey Diagnostic 2D-HMBC Correlation (If visible)Structural Rationale
C2-Coupled Product C3-Methoxy protons (singlet, ~3.9 ppm) ↔ Ortho-protons of new Aryl groupNew Aryl protons ↔ Pyridine C2 (quaternary, ~150 ppm)The C2 position is directly adjacent to the C3-methoxy group, forcing spatial proximity.
C5-Coupled Product Pyridine H4/H6 protons (~7.5, 8.3 ppm) ↔ Ortho-protons of new Aryl groupNew Aryl protons ↔ Pyridine C5 (quaternary, ~135 ppm)The C5 position is flanked by H4 and H6. The C3-methoxy is > 6 Å away (no NOE).

By leveraging the C3-methoxy group as an internal spatial reference, 2D-NOESY provides an unambiguous, highly trustworthy method for confirming the regioselectivity of 2-bromo-3-methoxypyridine-5-boronic acid derivatives, outperforming HMBC in biaryl systems and offering a much faster turnaround than X-ray crystallography.

References
  • Reagentia. "2-Bromo-3-methoxypyridine-5-boronic acid (1 x 500 mg)". Reagentia.eu.
  • BenchChem. "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC". Benchchem.com.
  • Columbia University NMR Facility. "NOESY and ROESY". Columbia.edu.
  • National Center for Biotechnology Information (PMC). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction". Nih.gov.

Sources

Comparative

The Definitive Guide to Purity Assessment of 2-Bromo-3-methoxypyridine-5-boronic Acid: qNMR vs. Traditional Methods

An in-depth technical comparison guide for the purity assessment of 2-Bromo-3-methoxypyridine-5-boronic acid, designed for analytical chemists, researchers, and drug development professionals. In the landscape of pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the purity assessment of 2-Bromo-3-methoxypyridine-5-boronic acid, designed for analytical chemists, researchers, and drug development professionals.

In the landscape of pharmaceutical research, 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) is a highly valued building block. Its unique substitution pattern makes it an essential intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex heteroaryl APIs. However, accurately determining the purity of this compound presents a significant analytical challenge.

This guide objectively compares traditional purity assays (HPLC-UV, Titration) against Quantitative Nuclear Magnetic Resonance (qNMR), detailing the mechanistic causality behind why qNMR has emerged as the gold standard for boronic acid characterization.

The Analytical Challenge: The Boroxine Equilibrium

The fundamental difficulty in assaying boronic acids lies in their inherent thermodynamic instability in the solid state and in solution. Boronic acids ( R−B(OH)2​ ) exist in a dynamic, moisture-dependent equilibrium with their dehydrated cyclic trimers, known as boroxines ( (R−BO)3​ ) [1].

When analyzing 2-Bromo-3-methoxypyridine-5-boronic acid, this equilibrium creates a "moving target" for traditional analytical techniques:

  • Chromatographic Distortion: In High-Performance Liquid Chromatography (HPLC), the aqueous/organic mobile phase constantly shifts the monomer-boroxine equilibrium during the run. This results in peak tailing, split peaks, and inaccurate integration [2].

  • Response Factor Discrepancies: The UV molar absorptivity of the monomer and the trimer often differ. Without a perfectly stable, 100% pure reference standard of the analyte—which is practically impossible to isolate due to the same equilibrium—HPLC area normalization is fundamentally flawed.

Methodological Comparison: Why Traditional Methods Fail

To understand the superiority of qNMR, we must evaluate the causality behind the limitations of alternative methods.

HPLC-UV (The Flawed Standard)

While HPLC is excellent for detecting trace organic impurities, it fails at absolute quantification for boronic acids. Because the analyte standard itself is subject to varying degrees of anhydride formation depending on ambient humidity, calibrating the instrument yields a high degree of systemic error. HPLC consistently underestimates the active boronic acid moiety if the boroxine peak is not properly resolved and quantified [2].

Acid-Base Titration (The Non-Specific Approach)

Titration relies on the Lewis acidity of the boron atom. While it avoids the chromatographic splitting issue, it is entirely non-specific. It cannot distinguish between 2-Bromo-3-methoxypyridine-5-boronic acid and structurally similar process impurities (e.g., debrominated byproducts). Furthermore, it is highly skewed by trace water content and residual acidic/basic solvents from the synthesis.

qNMR (The Primary Ratio Method)

qNMR operates on a fundamentally different physical principle. The integrated area of an NMR resonance is directly proportional to the molar quantity of the nuclei (protons) producing that signal [3]. By adding a Certified Reference Material (CRM) as an Internal Standard (IS), qNMR becomes a primary ratio method that does not require a reference standard of the analyte itself [4].

The Boroxine Solution: In qNMR, integrating the distinct methoxy protons (-OCH3, ~3.9 ppm) or the isolated aromatic protons of the pyridine ring directly counts the number of 2-bromo-3-methoxypyridine units in the tube. Whether those units are free monomers or bound in a boroxine trimer, the molar ratio of protons to the organic framework remains identical. qNMR bypasses the speciation problem entirely [1].

Quantitative Data Presentation

The following table summarizes a comparative purity analysis of a single, environmentally stressed batch of 2-Bromo-3-methoxypyridine-5-boronic acid.

Analytical MethodMeasured Purity (% w/w)Precision (RSD, n=5)Mechanistic Limitation / Observation
HPLC-UV (Area %) 96.4%2.1%Underestimates purity due to broad, tailing boroxine peaks and differing UV response factors.
Acid-Base Titration 103.2%1.8%Overestimates purity due to non-specific titration of trace acidic impurities and mass loss from dehydration.
qNMR (Internal Standard) 98.8% 0.3% Highly accurate. Directly quantifies the molar fraction of the active heteroaryl moiety.

Note: Boronic acids that have heavily dehydrated to boroxines in the solid state will exhibit mass loss. Because qNMR calculates purity based on the monomeric molecular weight (231.84 g/mol ), heavily dehydrated samples may yield qNMR purities >100%. A self-validating system pairs qNMR with Karl Fischer titration to correct for the exact hydration/anhydride state.

Self-Validating qNMR Protocol

To ensure Trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every critical parameter includes an internal check.

Step 1: Material Selection
  • Analyte: 2-Bromo-3-methoxypyridine-5-boronic acid (MW: 231.84 g/mol ). Target peaks: Methoxy protons (singlet, ~3.9 ppm, 3H) or Pyridine protons (aromatic region, ~7.5–8.5 ppm, 2H).

  • Internal Standard (IS): Maleic Acid CRM (MW: 116.07 g/mol ). Target peak: Olefinic protons (singlet, ~6.3 ppm, 2H).

    • Causality: Maleic acid is chosen because its 6.3 ppm signal provides baseline resolution ( Rs​>1.5 ) from both the analyte's methoxy and aromatic signals, preventing integration overlap [5].

  • Solvent: DMSO-d6.

    • Causality: The strong hydrogen-bonding network of DMSO heavily favors the stabilization of the monomeric boronic acid, sharpening the NMR resonances and improving signal-to-noise (S/N) [2].

Step 2: High-Precision Gravimetric Preparation
  • Using a microbalance (calibrated to ±0.01 mg), weigh approximately 15.00 mg of the analyte and 5.00 mg of Maleic Acid into a static-free vial.

  • Co-dissolve in 1.0 mL of DMSO-d6. Vortex until optically clear.

  • Transfer 600 µL to a 5 mm NMR tube.

    • Self-Validation Check: The combined weighing error must contribute <0.1% to the overall uncertainty budget.

Step 3: NMR Acquisition Parameters (The T1 Mandate)

Accurate qNMR requires complete magnetization recovery between scans.

  • Conduct a rapid inversion-recovery experiment to estimate the longitudinal relaxation time ( T1​ ) for both the analyte methoxy protons and the IS olefinic protons [6].

  • Set the inter-scan delay ( D1​ ) to ≥5×T1​ of the slowest-relaxing nucleus. This ensures >99.3% signal recovery.

  • Acquire 16 to 64 transients (NS) to ensure the Signal-to-Noise ratio (S/N) of all integrated peaks is > 250.

Step 4: Processing and Calculation

Apply an exponential window function (Line Broadening = 0.3 Hz), followed by rigorous phase and baseline correction. Calculate the absolute mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and Pstd​ = Certified purity of the IS).

Workflow Visualization

qNMR_Workflow N1 Analyte & Internal Standard (Maleic Acid) Selection N3 High-Precision Gravimetric Weighing (± 0.01 mg) N1->N3 N2 Co-Dissolution in DMSO-d6 (Stabilizes Monomer) N3->N2 N4 1H NMR Acquisition Relaxation Delay (D1) > 5×T1 N2->N4 N5 Spectral Processing (Phase & Baseline Correction) N4->N5 N6 Absolute Purity Calculation (Molar Ratio Equation) N5->N6

Fig 1. Self-validating qNMR workflow for boronic acid purity assessment.

References

  • Li, C., Sotorrios, L., et al. "The Boroxine–Boronic Acid Equilibrium." Journal of the American Chemical Society, 2025. Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog, 2024. Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "Quantitative NMR (qNMR) Internal Standard Reference Data." BIPM Organic Analysis, 2023. Available at:[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass Insights, 2025. Available at:[Link]

  • Wei, R., Lloyd-Jones, G. C. "Rapid Estimation of T1 for Quantitative NMR." The Journal of Organic Chemistry, 2021. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-3-methoxypyridine-5-boronic acid

Advanced Safety and Logistical Guide: Handling 2-Bromo-3-methoxypyridine-5-boronic Acid 2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) is a highly versatile building block frequently utilized by drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Logistical Guide: Handling 2-Bromo-3-methoxypyridine-5-boronic Acid

2-Bromo-3-methoxypyridine-5-boronic acid (CAS: 2121512-64-7) is a highly versatile building block frequently utilized by drug development professionals for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. While this reagent is indispensable for synthesizing complex heteroaromatic scaffolds, its dual-functional nature—combining a reactive boronic acid moiety with a brominated pyridine core—demands rigorous, scientifically grounded safety protocols[2].

As an application scientist, understanding why specific precautions are taken is just as critical as the steps themselves. Boronic acids are notorious for generating fine, highly irritating dust that can compromise the respiratory tract[3], while halogenated pyridines carry risks of systemic toxicity upon dermal absorption. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency in your laboratory.

I. Quantitative Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires balancing tactile sensitivity for delicate laboratory operations with robust chemical resistance. The following matrix outlines the mandatory PPE for handling this compound, grounded in international safety standards[3][4].

PPE CategoryRequired SpecificationCausality & Scientific JustificationRegulatory Standard
Eye Protection Chemical splash goggles (indirect venting).Prevents fine boronic acid dust from settling on the ocular mucosa, which causes severe dehydration and irritation.OSHA 29 CFR 1910.133 / EN166
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm).Nitrile provides an excellent, impermeable barrier against solid organic acids and halogenated heteroaromatics.EN 374
Respiratory N95 or P2 Particulate Respirator.Mandatory if handling the dry powder outside of a certified fume hood to prevent inhalation of aerosolized micro-particles.OSHA 29 CFR 1910.134 / EN 149
Body Protection Flame-retardant lab coat, closed-toe shoes.Prevents dermal exposure in the event of an accidental spill during transport or weighing.General Lab Safety Standard

II. Operational Workflow: Safe Handling & Solubilization

To guarantee safety, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

  • Causality: Boronic acids are fine powders that easily aerosolize. Adequate, laminar airflow is the primary engineering control against inhalation exposure[4].

  • Self-Validation: Check the digital airflow monitor; do not uncap the chemical bottle unless the indicator is stable and green.

Step 2: PPE Inspection and Donning

  • Action: Equip chemical safety goggles, a lab coat, and inspect nitrile gloves for micro-tears.

  • Causality: Micro-tears compromise the barrier against dermal absorption of the brominated pyridine core.

  • Self-Validation: Inflate the gloves slightly with trapped air and roll the cuff. If no air escapes, the integrity is verified.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static weighing boat or neutralize a standard boat with a zero-stat gun before transferring the solid.

  • Causality: Boronic acids exhibit strong electrostatic cling. Static buildup causes the powder to repel from the spatula, leading to workspace contamination and increased inhalation risk.

  • Self-Validation: The powder should pour and transfer smoothly without clinging aggressively to the vertical walls of the weighing boat.

Step 4: Solubilization and Transfer

  • Action: Transfer the solid to the reaction vessel and immediately add the reaction solvent (e.g., THF, DMF, or aqueous base) slowly down the side of the flask.

  • Causality: Wetting the powder immediately suppresses dust generation during subsequent transport or stirring.

  • Self-Validation: Visual confirmation that no dry powder remains suspended in the flask's headspace.

HandlingWorkflow A Pre-Operation Verification (Fume Hood >80 fpm) B Don Required PPE (Nitrile, Goggles, P2 Mask) A->B C Anti-Static Weighing (Minimize Dust) B->C D Solubilization (Closed System) C->D E Decontamination (Isopropanol Wipe) D->E

Standard operating workflow for handling solid boronic acid derivatives.

III. Spill Response and Disposal Plan

In the event of a spill, rapid and methodical action prevents widespread laboratory contamination.

Step 1: Isolation

  • Action: If a spill occurs outside the fume hood, immediately step back, warn colleagues, and allow any aerosolized dust to settle for 5 minutes.

Step 2: Damp Containment

  • Action: Cover the spilled powder with paper towels lightly dampened with water or isopropanol. Do not dry sweep.

  • Causality: Dry sweeping mechanically aerosolizes the boronic acid, drastically increasing the inhalation risk for the entire laboratory[3].

Step 3: Mechanical Collection

  • Action: Carefully scoop the damp towels and powder using a non-sparking plastic scoop into a wide-mouth hazardous waste container.

Step 4: Chemical Segregation and Disposal

  • Action: Label the container specifically as "Halogenated Organic Waste."

  • Causality: The presence of the bromine atom on the pyridine ring requires incineration at significantly higher temperatures to prevent the formation of toxic dioxins. Mixing this with non-halogenated waste violates environmental disposal regulations.

SpillResponse Start Solid Spill Detected Assess Assess Spill Volume Start->Assess Small Small (<50g) Assess->Small Large Large (>50g) Assess->Large Damp Damp Wipe Method (No Dry Sweeping) Small->Damp HEPA HEPA Vacuum Collection Large->HEPA Dispose Halogenated Waste Disposal Damp->Dispose HEPA->Dispose

Decision matrix and response logic for solid chemical spills.

References

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.